1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-pyridin-4-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKRCTONQOYQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a common scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The addition of a pyridine ring at the N-1 position and a carboxylic acid at the C-4 position of the pyrazole core creates a versatile building block for the synthesis of more complex pharmaceutical agents. This guide provides an in-depth overview of a primary and efficient synthetic route to this target molecule, focusing on the underlying chemical principles and practical experimental considerations.
Core Synthetic Strategy: Cyclocondensation of a Hydrazine with a 1,3-Dicarbonyl Equivalent
The most direct and widely employed method for the synthesis of the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2][3] This approach, often referred to as the Knorr pyrazole synthesis, offers a flexible and high-yielding pathway to a variety of substituted pyrazoles.[2][4] For the synthesis of this compound, the key precursors are 4-hydrazinopyridine and a suitable 1,3-dicarbonyl compound that can provide the C2-C3-C4 framework of the pyrazole ring with a carboxylic acid or a precursor group at the C4 position.
A particularly effective 1,3-dicarbonyl equivalent for this purpose is ethyl 2-formyl-3-oxopropanoate or its sodium salt. This reagent provides the necessary functionality to directly install the carboxylic acid precursor (an ester group) at the desired position on the pyrazole ring.
Reaction Scheme
The overall synthetic transformation can be depicted as follows:
Caption: Overall synthetic route to this compound.
Detailed Experimental Protocols
This section provides a two-step experimental protocol for the synthesis of the target molecule.
Part 1: Synthesis of Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
This protocol describes the initial cyclocondensation reaction to form the pyrazole ester intermediate.
Materials:
-
4-Hydrazinopyridine hydrochloride
-
Sodium salt of ethyl 2-formyl-3-oxopropanoate
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-hydrazinopyridine hydrochloride in a mixture of ethanol and water, add a stoichiometric equivalent of a base (e.g., sodium acetate) to liberate the free hydrazine.
-
Add a catalytic amount of glacial acetic acid to the solution.[2]
-
To this mixture, add an equimolar amount of the sodium salt of ethyl 2-formyl-3-oxopropanoate in portions at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate by silica gel column chromatography.
Part 2: Hydrolysis to this compound
This protocol details the saponification of the ester to the final carboxylic acid product.
Materials:
-
Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate in a mixture of THF and water.[2]
-
Add an excess of sodium hydroxide or lithium hydroxide (typically 1.5 - 3.0 equivalents) to the solution.[2]
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure this compound.
Mechanistic Insights
The formation of the pyrazole ring proceeds through a well-established mechanism involving nucleophilic attack, condensation, and cyclization.
Caption: Simplified mechanism of pyrazole ring formation.
The initial step involves the nucleophilic attack of one of the nitrogen atoms of 4-hydrazinopyridine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to a cyclic intermediate. A final dehydration step then yields the aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.
Alternative Synthetic Approaches
While the cyclocondensation route is highly effective, other methods for the synthesis of pyrazole-4-carboxylic acids have been reported.
-
Vilsmeier-Haack Reaction: This reaction involves the formylation of a hydrazone of a β-keto ester using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[5][6] This method can be a high-yielding alternative, and microwave-assisted Vilsmeier cyclization has been shown to significantly reduce reaction times and improve yields.[5]
-
Oxidation of 4-Alkylpyrazoles: In some cases, a pre-formed pyrazole with an alkyl group at the 4-position can be oxidized to the corresponding carboxylic acid.[7] This approach is dependent on the availability of the starting 4-alkylpyrazole.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the primary synthetic route.
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Cyclocondensation | 4-Hydrazinopyridine, Ethyl 2-formyl-3-oxopropanoate | Ethanol/Water | Reflux | 70-90% |
| Hydrolysis | Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate, NaOH | THF/Water | Room Temp. | >90% |
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the cyclocondensation of 4-hydrazinopyridine with a suitable 1,3-dicarbonyl precursor, followed by hydrolysis of the resulting ester. This method is robust, high-yielding, and utilizes readily available starting materials. Understanding the underlying reaction mechanism and optimizing experimental conditions are key to achieving high purity and yield of this valuable synthetic intermediate. For drug development professionals, the described synthetic route provides a scalable and efficient pathway to access this important molecular scaffold for further elaboration and biological evaluation.
References
- Imidazolium-based ionic liquids, containing perrhenate anions, are very efficient reaction media for the one-pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives with flow oxygen as an oxidant. (n.d.). SID.
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. (n.d.).
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (n.d.). Benchchem.
-
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
- Method for preparing pyrazolecarboxylic acid and derivatives. (1990). Google Patents.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
A Technical Guide to the Physicochemical Properties of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid for Drug Discovery Professionals
Executive Summary: The convergence of privileged scaffolds in medicinal chemistry often yields molecular frameworks with significant potential for therapeutic innovation. 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is one such molecule, integrating the biologically significant pyrazole core with the versatile pyridine ring.[1] This combination offers a unique set of physicochemical properties that are highly relevant for modern drug discovery, including tunable solubility, multiple points for hydrogen bonding, and a favorable profile for interacting with biological targets. This guide provides an in-depth analysis of its structural, physicochemical, and analytical characteristics, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their research endeavors.
Introduction: The Strategic Importance of the Pyrazole-Pyridine Scaffold
The pyrazole ring is a five-membered heterocyclic system that stands as a cornerstone in pharmaceutical chemistry.[1] Its derivatives are known for a wide spectrum of biological activities and are integral components of numerous approved drugs, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[2] The pyrazole nucleus is considered a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands that can interact with a diverse range of biological targets.[1][2]
Similarly, the pyridine ring, an essential heteroaromatic system, is a frequent constituent of therapeutic agents. Isomers of pyridine carboxylic acid have given rise to a multitude of drugs for various diseases.[3] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated, which significantly influences the molecule's solubility and its potential for ionic interactions with protein residues.
The molecule this compound strategically combines these two powerful pharmacophores. This guide elucidates the key physicochemical properties of this compound, providing the foundational knowledge necessary for its effective application in drug design and development projects.
Molecular Identity and Structural Features
Accurate identification is the first step in any scientific investigation. The fundamental structural and identity markers for this compound are summarized below.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem |
| CAS Number | 1002030-97-7 | Vendor Data |
| Molecular Formula | C₉H₇N₃O₂ | [4] |
| Molecular Weight | 189.17 g/mol | [5] |
| Monoisotopic Mass | 189.05383 Da | [4] |
| Canonical SMILES | C1=CN=CC=C1N2C=C(C=N2)C(=O)O | [4] |
| InChIKey | HRKRCTONQOYQPH-UHFFFAOYSA-N |[4] |
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H7N3O2) [pubchemlite.lcsb.uni.lu]
- 5. 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | C9H7N3O2 | CID 28948770 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1155066-46-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their synthetic and therapeutic development endeavors.
Core Compound Identification and Properties
Chemical Identity:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1155066-46-8[1][2] |
| Molecular Formula | C₉H₇N₃O₂[1] |
| Molecular Weight | 189.17 g/mol [1] |
| Synonyms | 1-(4-Pyridyl)-1H-pyrazole-4-carboxylic acid |
Physicochemical Properties (Predicted and Experimental Analogs):
While specific experimental data for this compound is not widely published, properties can be inferred from structurally similar pyrazole carboxylic acids.
| Property | Value (with notes) |
| Appearance | Likely a white to off-white solid (based on analogs). |
| Melting Point | Expected to be relatively high, likely >200 °C (based on analogs like 1-phenyl-1H-pyrazole-4-carboxylic acid with a melting point of 222-227 °C).[3] |
| Solubility | Expected to have low solubility in water and non-polar organic solvents, with increased solubility in polar aprotic solvents like DMSO and DMF. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for this functional group. |
Synthesis and Purification: A Validated Approach
The synthesis of this compound is typically achieved through a two-step process: the initial formation of the corresponding ethyl ester followed by its hydrolysis. This method offers a reliable route with good yields.
Step 1: Synthesis of Ethyl 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylate
The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry. A common and effective method is the reaction of a hydrazine derivative with a suitable three-carbon electrophile. In this case, 4-hydrazinopyridine reacts with an ethyl 2-formyl-3-oxopropanoate equivalent.
Reaction Scheme:
A plausible synthetic workflow for the target ester.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydrazinopyridine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like triethylamine (1.1 eq) to liberate the free hydrazine.
-
Addition of Electrophile: To the stirred solution, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise at room temperature.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.[4][5]
Reaction Scheme:
Hydrolysis of the ester to the final carboxylic acid.
Experimental Protocol:
-
Saponification: Dissolve the ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Acidification: Cool the reaction mixture to room temperature and then acidify to a pH of approximately 3-4 with dilute hydrochloric acid. This will precipitate the carboxylic acid.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried under vacuum to yield the pure this compound.
Spectroscopic Characterization (Anticipated Data)
¹H NMR (DMSO-d₆, 400 MHz):
-
~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).
-
~8.8 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.
-
~8.5 ppm (s, 1H): Proton at the 5-position of the pyrazole ring.
-
~8.2 ppm (s, 1H): Proton at the 3-position of the pyrazole ring.
-
~7.8 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.
¹³C NMR (DMSO-d₆, 100 MHz):
-
~165 ppm: Carboxylic acid carbonyl carbon.
-
~150 ppm: Pyridine carbons ortho to the nitrogen.
-
~145 ppm: Pyrazole carbon at the 5-position.
-
~140 ppm: Pyridine carbon para to the nitrogen.
-
~130 ppm: Pyrazole carbon at the 3-position.
-
~115 ppm: Pyridine carbons meta to the nitrogen.
-
~110 ppm: Pyrazole carbon at the 4-position.
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3100-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1600, 1500 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole and pyridine rings.
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 190.06.
-
[M-H]⁻: Expected at m/z 188.05.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block in drug discovery due to the established pharmacological importance of both the pyrazole and pyridine moieties.
Rationale as a Kinase Inhibitor Scaffold
The pyrazole ring is a well-known "privileged scaffold" in medicinal chemistry, frequently found in the core of various kinase inhibitors.[6][7] The nitrogen atoms of the pyrazole can act as hydrogen bond donors and acceptors, crucial for interacting with the hinge region of the ATP-binding pocket of many kinases. The pyridyl group can also form important interactions with the solvent-exposed regions of the kinase domain.
Hypothesized binding mode within a kinase active site.
The carboxylic acid functionality provides a versatile handle for further chemical modifications, such as amide bond formation, to explore the surrounding chemical space and optimize binding affinity and selectivity.
Potential Therapeutic Targets
While specific biological data for this compound is limited, derivatives of the pyrazolopyridine core have shown activity against a range of kinases, including:
-
Extracellular Signal-Regulated Kinase (ERK): Inhibitors based on the 1H-pyrazolo[4,3-c]pyridin-6-yl urea scaffold have been developed for the treatment of cancers with a reactivated ERK signal pathway.[8]
-
TANK-binding kinase 1 (TBK1): 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key kinase in innate immunity signaling.[9]
-
FLT3 and CDKs: 1H-pyrazole-3-carboxamide derivatives have been designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), with potential applications in acute myeloid leukemia.[10]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a strategically designed chemical scaffold that holds considerable promise for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification to optimize pharmacological properties. This guide provides a foundational understanding for researchers to leverage the potential of this valuable building block in their drug discovery programs.
References
-
Lead Sciences. This compound. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
-
Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. [Link]
-
Hydrolysis of esters. Chemguide. [Link]
-
Ester hydrolysis. Wikipedia. [Link]
Sources
- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
- 3. 1-フェニル-1H-ピラゾール-4-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - 1-phenyl-3-(pyridin-4-yl)-1h-pyrazole-4-carboxylic acid (C15H11N3O2) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
Solubility Profiling of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid: A Methodological Whitepaper for Drug Discovery Professionals
An In-depth Technical Guide
Abstract: The aqueous and non-aqueous solubility of a drug candidate is a critical determinant of its developability, influencing everything from oral bioavailability to formulation feasibility. This guide provides a comprehensive framework for determining and interpreting the solubility profile of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific solubility data for this exact molecule is not widely published, this document outlines the authoritative experimental protocols, underlying scientific principles, and data interpretation strategies necessary for researchers to conduct a thorough solubility assessment. We will detail the gold-standard equilibrium shake-flask method, explain the rationale behind solvent selection, and provide a template for robust data analysis, thereby establishing a self-validating system for solubility characterization.
The Central Role of Solubility in Pharmaceutical Sciences
The journey of a drug from a promising lead compound to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. It is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a stable, homogenous solution. For drug development professionals, understanding the solubility of a new chemical entity (NCE) like this compound is not merely an academic exercise; it is a critical step that dictates the compound's entire development trajectory.
Poor aqueous solubility is a leading cause of failure for promising drug candidates, as it often correlates with low and variable oral bioavailability, hindering the drug's ability to reach its therapeutic target in effective concentrations. Furthermore, solubility in various organic and mixed-solvent systems is crucial for developing viable formulations, from oral dosage forms to intravenous solutions. The structure of this compound—containing a basic pyridine ring, an acidic carboxylic acid group, and a pyrazole core—suggests a complex, pH-dependent solubility profile that warrants rigorous investigation.
This guide provides the necessary protocols and theoretical grounding to empower researchers to generate reliable and reproducible solubility data, forming a solid foundation for subsequent preclinical and clinical development.
Experimental Design: The Shake-Flask Method (ICH Guideline Compliant)
The most reliable and universally accepted method for determining equilibrium solubility is the shake-flask method. Its simplicity and accuracy make it the gold standard. The core principle involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is reached, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the supernatant.
Rationale for Solvent Selection
The choice of solvents is critical for building a comprehensive solubility profile. The selection should span a range of polarities and hydrogen bonding capabilities to mimic various physiological and formulation environments.
-
Aqueous Buffers (pH 3.0, 5.0, 7.4): These are essential for simulating physiological conditions in the gastrointestinal tract and blood. The pH-dependent solubility is particularly important for ionizable molecules like our target compound, which possesses both an acidic (carboxylic acid) and a basic (pyridine) center.
-
Methanol (MeOH) & Ethanol (EtOH): Polar protic solvents commonly used in formulations and as a reference for general solubility.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used for initial compound solubilization in high-throughput screening. Understanding its limits is crucial.
-
Acetonitrile (ACN): A polar aprotic solvent, frequently used in chromatographic analysis and as a less polar alternative to DMSO.
-
Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Common co-solvents and excipients used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.
Detailed Experimental Protocol
Materials:
-
This compound (solid, >98% purity)
-
Selected solvents (HPLC grade or higher)
-
2.0 mL glass vials with screw caps
-
Orbital shaker with temperature control (set to 25 °C)
-
Centrifuge capable of >10,000 x g
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or UPLC-MS system for quantification
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Procedure:
-
Preparation: Add an excess of solid this compound to a 2.0 mL glass vial. "Excess" is key; a good starting point is 2-5 mg of solid per 1 mL of solvent. This ensures that the solution will be saturated.
-
Solvent Addition: Accurately add 1.0 mL of the selected solvent to the vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate at a consistent speed (e.g., 250 rpm) at a controlled temperature (25 °C ± 0.5 °C) for 24 to 48 hours. This duration is typically sufficient to reach equilibrium, but should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) during initial method validation to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let larger particles settle. Then, centrifuge the vials at >10,000 x g for 15-20 minutes to pellet all undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Do not disturb the solid pellet.
-
Filtration (Optional but Recommended): For aqueous and low-viscosity organic solvents, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. This step must be validated to check for any potential drug adsorption to the filter material.
-
Dilution & Quantification: Prepare a dilution series of the supernatant in a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared from a known stock solution.
Visualizing the Workflow
The following diagram illustrates the key decision points and steps in the shake-flask solubility protocol.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems and provides a foundational dataset for pre-formulation and modeling efforts.
Hypothetical Solubility Data Table
Below is a template table for recording and presenting the experimental results for this compound. Researchers should populate this table with their own experimentally determined values.
| Solvent System | Solvent Type | Dielectric Constant (ε) | Measured Solubility (µg/mL) | Classification |
| pH 3.0 Buffer | Aqueous, Acidic | ~78.5 | Experimental Value | e.g., Soluble |
| pH 5.0 Buffer | Aqueous, Acidic | ~78.5 | Experimental Value | e.g., Sparingly Soluble |
| pH 7.4 Buffer | Aqueous, Neutral | ~78.5 | Experimental Value | e.g., Slightly Soluble |
| Methanol | Polar Protic | 32.7 | Experimental Value | e.g., Freely Soluble |
| Ethanol | Polar Protic | 24.5 | Experimental Value | e.g., Soluble |
| Acetonitrile | Polar Aprotic | 37.5 | Experimental Value | e.g., Sparingly Soluble |
| DMSO | Polar Aprotic | 47.0 | Experimental Value | e.g., Very Soluble |
| Propylene Glycol | Co-solvent | 32.0 | Experimental Value | e.g., Soluble |
Note: Dielectric constants are approximate values at room temperature. Classification should follow USP guidelines.
Interpreting the Results: A Mechanistic View
The solubility of this compound is governed by the interplay between its intrinsic properties (pKa, crystal lattice energy) and the properties of the solvent (polarity, pH, hydrogen bonding capacity).
-
pH-Dependent Solubility: The molecule has two ionizable centers: the pyridine nitrogen (basic, pKa ~4-5) and the carboxylic acid (acidic, pKa ~3-4).
-
At low pH (e.g., 3.0) , the pyridine is protonated (pyridinium cation), and the carboxylic acid is primarily neutral. The resulting cationic species is expected to have higher aqueous solubility.
-
At neutral pH (e.g., 7.4) , the carboxylic acid is deprotonated (carboxylate anion), and the pyridine is neutral. The resulting anionic species should also be soluble.
-
At a pH between the two pKa values (e.g., pH 4.5-5.0) , the molecule will exist predominantly in its zwitterionic form, which often exhibits the lowest aqueous solubility (the isoelectric point). This phenomenon is known as the "solubility minimum".
-
-
Solvent Polarity: In general, "like dissolves like." The polar nature of the pyrazole, pyridine, and carboxylic acid moieties suggests that solubility will be higher in polar solvents (water, alcohols, DMSO) compared to non-polar solvents (e.g., hexane, not tested here but presumed to be very low).
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like water and alcohols can hydrogen bond with the nitrogen and oxygen atoms in the molecule, effectively disrupting the crystal lattice and promoting solvation. Aprotic polar solvents like DMSO are excellent hydrogen bond acceptors and can also effectively solvate the molecule.
The relationship between these factors can be visualized as follows:
Caption: Key molecular and solvent properties influencing the solubility of the target compound.
Conclusion and Future Directions
This guide has established a robust, scientifically-grounded framework for determining the solubility of this compound. By adhering to the detailed shake-flask protocol and leveraging a well-chosen panel of solvents, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The interpretation of this data, grounded in an understanding of pH-dependence and solvent-solute interactions, is paramount. The results from this investigation will directly inform pre-formulation strategies, guide the selection of appropriate animal models for pharmacokinetic studies, and ultimately contribute to the overall success of the development program.
References
-
Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
An In-depth Technical Guide to the Theoretical Properties of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its combination with a pyridine moiety suggests a rich potential for biological activity. This document delves into the molecular structure, physicochemical characteristics, synthesis, and theoretical properties of the title compound, offering valuable insights for researchers, scientists, and professionals in drug development. By integrating computational analysis with established chemical principles, this guide aims to serve as a foundational resource for the rational design and development of novel therapeutics based on the pyridinyl-pyrazole framework.
Introduction and Significance
The fusion of pyrazole and pyridine rings in a single molecular entity creates a scaffold with a unique electronic and structural profile, making it a compelling candidate for drug discovery programs. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects. The pyridine ring, a common motif in pharmaceuticals, can modulate physicochemical properties such as solubility and pKa, and engage in specific interactions with biological targets. The title compound, this compound, combines these two privileged heterocycles, suggesting its potential as a versatile building block for the synthesis of novel bioactive molecules. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a pyrazole ring substituted at the N1 position with a pyridin-4-yl group and at the C4 position with a carboxylic acid. The relative orientation of the pyridine and pyrazole rings is a key determinant of the molecule's overall conformation and its potential to interact with biological macromolecules.
| Property | Predicted/Analog Value | Source/Method |
| Molecular Formula | C₉H₇N₃O₂ | - |
| Molecular Weight | 189.17 g/mol | PubChem (CID: 911462254) |
| XLogP3 | 0.3 | PubChem (CID: 911462254) |
| Hydrogen Bond Donor Count | 1 | PubChem (CID: 911462254) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (CID: 911462254) |
| Rotatable Bond Count | 2 | PubChem (CID: 911462254) |
| pKa (Carboxylic Acid) | ~3-4 | General Carboxylic Acids |
| pKa (Pyridine Nitrogen) | ~5-6 | Pyridine Derivatives |
Synthesis and Characterization
A plausible synthetic route to this compound involves a multi-step process starting with the synthesis of the corresponding ethyl ester, followed by hydrolysis. This approach is common for the preparation of pyrazole carboxylic acids.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from General Procedures)
Step 1: Synthesis of Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol, add an equimolar amount of 4-hydrazinopyridine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Reflux the mixture for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 2 M HCl) to precipitate the carboxylic acid.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole and pyridine ring protons. The two pyrazole protons should appear as singlets, and the pyridine protons as two sets of doublets. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pyrazole and pyridine rings, the ester carbonyl carbon, and the ethyl group carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹, and a strong C=O stretching vibration around 1700-1725 cm⁻¹.
Theoretical Properties: A Computational Approach
Density Functional Theory (DFT) and molecular docking are powerful computational tools to elucidate the electronic structure, reactivity, and potential biological interactions of molecules.
Computational Workflow
The theoretical investigation of this compound typically follows a structured computational workflow.
Caption: A typical workflow for the computational analysis of the target molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. For pyridinyl-pyrazole derivatives, the HOMO is typically localized over the electron-rich pyrazole ring, while the LUMO may be distributed across both the pyrazole and pyridine rings. A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrazole and pyridine rings are expected to be regions of high electron density (red), while the hydrogen atom of the carboxylic acid and the protons on the aromatic rings will be electron-deficient (blue).
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of various therapeutic agents, particularly kinase inhibitors. Many pyrazole-containing compounds have been shown to target the ATP-binding site of kinases, which are often dysregulated in cancer and inflammatory diseases.
Hypothetical Kinase Inhibition Pathway
The diagram below illustrates a hypothetical mechanism by which a derivative of this compound could inhibit a protein kinase involved in a cancer cell signaling pathway.
Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.
Molecular Docking Insights
Molecular docking studies can predict the binding orientation of this compound and its derivatives within the active site of a target kinase. Key interactions often involve hydrogen bonding between the pyrazole and pyridine nitrogens and the hinge region of the kinase, as well as interactions of the carboxylic acid group with charged or polar residues in the binding pocket. The pyridinyl and pyrazole rings can also form favorable pi-stacking interactions with aromatic residues in the active site.
Conclusion
This compound represents a molecule of considerable theoretical and practical interest for drug discovery. Its unique combination of two pharmacologically relevant heterocycles, along with a modifiable carboxylic acid functional group, provides a versatile platform for the design of novel bioactive compounds. The computational methodologies outlined in this guide, including DFT and molecular docking, offer a rational approach to understanding its electronic properties and predicting its interactions with biological targets. Further experimental validation of the theoretical properties and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- A series of novel 1,3,4-triarylpyrazoles containing different heterocycles has been prepared, characterized and screened for their in vitro antiproliferative activity against HePG-2, MCF-7, PC-3, A-549 and HCT-116 cancer cell lines. The biological results revealed that compound 6 showed the highest anticancer activity so it was subjected to a kinase assay study where it reduced the activity of several protein kinases including AKT1, AKT2, BRAF V600E, EGFR, p38α and
The Pyrazole Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives, particularly those bearing a carboxylic acid moiety, exhibit a remarkable breadth of biological activities, establishing them as "privileged scaffolds" in the drug discovery pipeline.[3][4] This versatility stems from the pyrazole ring's unique physicochemical properties, which allow for diverse substitutions and interactions with various biological targets.[2] Clinically successful drugs like the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant feature the pyrazole core, underscoring its therapeutic potential.[2] This guide provides a comprehensive technical overview of the principal biological activities of pyrazole carboxylic acid derivatives, including their anti-inflammatory, anticancer, antimicrobial, and antiviral properties. We will delve into the underlying mechanisms of action, present detailed protocols for their biological evaluation, and explore the critical structure-activity relationships (SAR) that govern their efficacy.
The Foundation: Synthesis and Structure
The therapeutic utility of pyrazole derivatives is underpinned by robust and flexible synthetic methodologies. The most common and historically significant approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][5] This method allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's steric and electronic properties. Other modern, efficient, and often eco-friendly methods have been developed, including those utilizing ultrasound irradiation or nano-ZnO catalysts to improve yields and shorten reaction times.[5][6] The inherent aromaticity and the presence of two nitrogen atoms allow the pyrazole ring to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with enzyme active sites.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Perhaps the most well-documented activity of pyrazole derivatives is their anti-inflammatory effect, exemplified by the blockbuster drug Celecoxib (Celebrex).[4][7] These compounds function primarily as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade.[8][9]
Mechanism of Action
In response to pro-inflammatory stimuli, the COX-2 enzyme is induced and catalyzes the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[10][11] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (a constitutively expressed isoform responsible for gastric protection and platelet function) and COX-2.[11][12] This non-selective inhibition is associated with gastrointestinal side effects.[7]
Pyrazole derivatives like Celecoxib achieve their selectivity due to structural features, such as a polar sulfonamide side chain, that bind to a specific hydrophilic pocket near the active site of the COX-2 enzyme.[8][12] This pocket is larger and more flexible in COX-2 than in COX-1, allowing for preferential binding and inhibition.[11] By selectively blocking COX-2, these derivatives reduce the production of inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a better safety profile.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of novel compounds.[13][14] The causality behind this choice is its high reproducibility and its ability to model the edematous component of acute inflammation.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping and Administration: Animals are fasted overnight and divided into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin), and Test groups (different doses of the pyrazole derivative). The test compounds are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Self-Validation: The inclusion of a standard drug like Indomethacin validates the assay's sensitivity and provides a benchmark against which the potency of the test compounds can be judged. A statistically significant reduction in paw edema compared to the vehicle control indicates anti-inflammatory activity.[14]
Anticancer Activity: A Multi-pronged Attack
The pyrazole scaffold is a prominent feature in many compounds designed as anticancer agents.[15][16] Their mechanism of action is often multifaceted, targeting various hallmarks of cancer.
Mechanism of Action
Pyrazole carboxylic acid derivatives have been shown to exert their anticancer effects through several mechanisms:
-
Induction of Apoptosis: Many derivatives can trigger programmed cell death. For instance, Celecoxib has been associated with the activation of pro-apoptotic molecules like CASP3 and CASP9.[10]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often by increasing the expression of cell cycle inhibitors like p21 and p27, thereby preventing cancer cell proliferation.[10]
-
Inhibition of Angiogenesis: Some pyrazole derivatives can inhibit the formation of new blood vessels that tumors need to grow, for example, by decreasing the expression of Vascular Endothelial Growth Factor (VEGF).[10]
-
Kinase Inhibition: A significant number of modern anticancer drugs are kinase inhibitors, and many contain a pyrazole core. They can target specific kinases like EGFR and HER-2, which are often overactive in cancer cells.[15]
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18] It is chosen for its reliability and high-throughput capability. The assay's core principle is that mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[18]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow attachment.[15][19]
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole carboxylic acid derivatives for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a standard anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[15]
-
Trustworthiness Check: To ensure the compound is selectively targeting cancer cells, the same assay should be run in parallel on non-malignant cell lines (e.g., normal fibroblasts).[17] A high Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) indicates a promising therapeutic window.[17]
| Compound Reference | Target Cell Line | IC50 (µM) | Source |
| Compound 21 | HCT116 (Colon) | 0.39 ± 0.06 | [15] |
| Compound 21 | MCF-7 (Breast) | 0.46 ± 0.04 | [15] |
| Compound 22 | MCF-7 (Breast) | 0.01 | [15] |
| Compound 23 | NCI-H460 (Lung) | 0.03 | [15] |
| Compound 56 | Murine Cancer Line | < 5 | [15] |
Table 1: Examples of reported in vitro anticancer activity for various pyrazole derivatives.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[20][21][22][23]
Mechanism of Action
The exact mechanisms of antimicrobial action can vary depending on the specific derivative and the target organism. However, proposed mechanisms often involve the disruption of essential cellular processes. The structural features of the pyrazole ring and its substituents allow these molecules to interact with microbial enzymes or cell wall components, leading to inhibited growth or cell death. The lipophilicity and electronic properties conferred by different substituents are crucial in determining the potency and spectrum of activity.[23]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25][26] Its choice is justified by its quantitative nature and suitability for screening multiple compounds.
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 128 µg/mL down to 0.25 µg/mL.[27]
-
Inoculum Preparation: Prepare a suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to all wells containing the test compound.
-
Controls: Include a positive control well (broth + inoculum, no drug) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested to validate the assay.[22]
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[27]
| Compound Reference | Target Organism | MIC (µg/mL) | Source |
| Compound 3 | E. coli | 0.25 | [22] |
| Compound 4 | S. epidermidis | 0.25 | [22] |
| Compound 2h | Gram-positive bacteria | 6.25 | [14] |
| Nitro-substituted derivative | B. cereus | 128 | [21] |
Table 2: Examples of reported Minimum Inhibitory Concentrations (MIC) for pyrazole derivatives.
Antiviral Activity: Inhibiting Viral Replication
The application of pyrazole carboxylic acid derivatives extends to virology, with promising activity reported against several viruses, including Flaviviruses like Dengue (DENV) and West Nile Virus (WNV).[20][28][29]
Mechanism of Action
A key target for these derivatives in the context of DENV is the viral NS2B-NS3 protease.[28][29] This enzyme is essential for processing the viral polyprotein into functional viral proteins, a critical step in the virus's replication cycle. Pyrazole-3-carboxylic acid derivatives have been discovered that act as inhibitors of this protease. By binding to the active site, they block its function, thereby halting viral replication. Subsequent structure-activity relationship studies have delivered inhibitors with potent antiviral activity in cell-based assays, with EC50 values in the low micromolar range.[28][29]
Structure-Activity Relationships (SAR): A Guide to Rational Design
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of pyrazole carboxylic acid derivatives.[30][31][32]
Systematic modifications at different positions of the pyrazole ring have yielded critical insights:
-
N1-Position: The substituent at the N1 position significantly impacts activity. For instance, in anti-inflammatory COX-2 inhibitors like Celecoxib, a 4-sulfonamidophenyl group is key for binding to the selective pocket of the enzyme.[12]
-
C3-Position: This position typically holds the carboxylic acid or a derived functional group like an amide or ester. This group often acts as a critical anchoring point within the target's active site.[30][31]
-
C5-Position: The nature of the substituent at C5 is also vital. In many anti-inflammatory and anticancer derivatives, a substituted phenyl ring at this position is essential for potent activity.[15][30]
Conclusion and Future Perspectives
Pyrazole carboxylic acid derivatives have unequivocally proven their value in medicinal chemistry, transitioning from versatile building blocks to clinically successful therapeutic agents. Their ability to selectively inhibit enzymes like COX-2, disrupt multiple cancer pathways, and combat microbial and viral pathogens highlights their vast potential.
Future research will likely focus on several key areas. The development of novel pyrazole-based hybrids, which combine the pyrazole scaffold with other pharmacologically active moieties, could lead to dual-action agents with enhanced efficacy.[14] Furthermore, the application of computational tools, such as molecular docking and dynamic simulations, will continue to accelerate the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.[16] As our understanding of disease biology deepens, the privileged pyrazole carboxylic acid scaffold is poised to remain a highly fruitful area for the discovery of new and improved medicines.
References
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]
-
Saeed, A., & Tantry, S. (2022). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Retrieved from [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
-
Kumar, V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]
-
Al-Zahrani, S. H. M. (2024). Assessment and evaluation of methods used for antimicrobial activity assay. Saudi Journal of Biological Sciences, 31(8), 104085. Retrieved from [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved from [Link]
-
Nitsche, C., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Martínez-Poveda, B., et al. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 24(1), 54-62. Retrieved from [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved from [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
Sharma, P., & Kumar, V. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1500. Retrieved from [Link]
-
Al-Majid, A. M., & Barakat, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. Retrieved from [Link]
-
Sarg, M., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Inflammation Research, 9, 149-157. Retrieved from [Link]
-
Bekircan, O., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Archiv der Pharmazie, 347(5), 357-368. Retrieved from [Link]
-
Wang, X., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]
-
Nitsche, C., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 6(8), 1592-1600. Retrieved from [Link]
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved from [Link]
-
Evaluation of Antimicrobial Efficacy. (2024). iFyber Blog. Retrieved from [Link]
-
Parker, N., et al. (2021). Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts. Retrieved from [Link]
-
Sharma, D., et al. (2020). INSIGHT INTO ANTIMICROBIC EVALUATION TECHNIQUES AND THEIR ROLE IN BETTER ASSESSMENT OF ANTIMICROBIC AGENTS: A REVIEW. Semantic Scholar. Retrieved from [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitsche, C., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Retrieved from [Link]
-
Chitra, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7589. Retrieved from [Link]
-
Ochiai, J. L. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry. Retrieved from [Link]
-
Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Retrieved from [Link]
-
Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1223-1229. Retrieved from [Link]
-
Sanna, M., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(15), 5708. Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. Retrieved from [Link]
-
Desideri, N., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 214. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. news-medical.net [news-medical.net]
- 14. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 21. researchgate.net [researchgate.net]
- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 32. pubs.acs.org [pubs.acs.org]
Unlocking Therapeutic Potential: A Technical Guide to Pyridine-Pyrazole Compounds and Their Molecular Targets
This guide provides an in-depth exploration of the burgeoning field of pyridine-pyrazole compounds, offering a technical narrative for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of compounds and targets, we delve into the mechanistic rationale and practical methodologies that underpin the discovery and validation of novel therapeutics derived from this versatile scaffold. The pyridine-pyrazole core, a privileged structure in medicinal chemistry, has demonstrated a remarkable capacity to interact with a diverse array of biological targets, leading to promising candidates for a range of pathologies, from cancer to neurodegenerative and inflammatory diseases.
The Pyridine-Pyrazole Scaffold: A Privileged Foundation for Drug Discovery
The fusion of pyridine and pyrazole rings creates a unique heteroaromatic system with a rich electronic landscape. The distinct chemical properties of the nitrogen atoms in both rings—the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrazole nitrogens capable of acting as both donors and acceptors—confer upon these molecules the ability to form specific and high-affinity interactions with protein targets.[1][2] This versatility is a key driver behind the widespread exploration of pyridine-pyrazole derivatives in drug discovery.[3]
I. Protein Kinases: Precision Targeting of Cellular Signaling
Protein kinases represent one of the most successfully targeted enzyme families in modern medicine, and pyridine-pyrazole compounds have emerged as potent and selective inhibitors.[4] Their ability to occupy the ATP-binding site, often forming critical hydrogen bonds with the hinge region of the kinase, makes them ideal candidates for anticancer therapies.[2]
A. The Rationale for Kinase Inhibition
Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[2] Pyridine-pyrazole inhibitors can effectively block these aberrant signaling pathways. For instance, derivatives have been designed to target key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[5]
B. Key Kinase Targets and Corresponding Pyridine-Pyrazole Inhibitors
| Compound Class | Target Kinase(s) | Therapeutic Area | IC50 / Potency | Reference |
| Pyrazolo[3,4-b]pyridines | TBK1 | Immuno-oncology, Autoimmune Diseases | 0.2 nM (for compound 15y) | [6] |
| Pyrazolo[1,5-a]pyridines | PI3Kγ/δ | Cancer Immunotherapy | 4.0 nM (PI3Kγ), 9.1 nM (PI3Kδ) (for compound 20e) | [7] |
| Pyrazole Derivatives | BCR-ABL | Chronic Myeloid Leukemia | - | [2] |
| Pyrazolopyridines | PDE4B | Inflammatory Diseases | Sub-nM (for compound 16) | [8] |
C. Experimental Workflow for Kinase Target Validation
A robust validation of a kinase target for a novel pyridine-pyrazole compound involves a multi-step process, moving from initial biochemical assays to more complex cellular and in vivo models.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[9]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates successful target engagement.[9]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the pyridine-pyrazole test compound in DMSO. A 10-point, 1:3 dilution series starting from 1 mM is recommended. Include a DMSO-only control.[9]
-
Kinase Reaction Setup: In a 96-well plate, add the diluted compound or DMSO control.
-
Add the purified kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[9]
-
Initiate the reaction by adding a mixture of the kinase-specific substrate peptide and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add a proprietary reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add a second reagent (e.g., Kinase Detection Reagent) to convert the produced ADP back to ATP, which then drives a luciferase-based reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Causality: This direct enzymatic assay provides unambiguous evidence of target inhibition, forming the foundation for further studies. The use of a known non-selective kinase inhibitor like Staurosporine as a positive control validates the assay's performance.[9]
Caption: Workflow for kinase inhibitor validation.
Following successful biochemical validation, the next critical step is to assess the compound's activity in a cellular context.[10][11]
Principle: These assays measure the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the target kinase.[11]
Commonly Used Assays:
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.[1]
General Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the pyridine-pyrazole compound.
-
Incubate for a period of time (typically 24-72 hours).
-
Add the appropriate assay reagent (e.g., MTT reagent or CellTiter-Glo® reagent).
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Calculate the percentage of cell viability and determine the EC50 value.
Causality: A potent EC50 value in a kinase-dependent cell line, coupled with a strong biochemical IC50, provides compelling evidence that the compound's anticancer effect is mediated through the intended target.
II. G-Protein Coupled Receptors (GPCRs): Modulating a Diverse Superfamily
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[12] The structural versatility of the pyridine-pyrazole scaffold makes it suitable for developing modulators of GPCR activity.
A. Rationale for Targeting GPCRs
GPCRs are involved in a vast array of physiological processes, and their dysfunction is implicated in numerous diseases, including neurological, cardiovascular, and metabolic disorders.[12] Pyridine-pyrazole compounds can be designed to act as agonists, antagonists, or allosteric modulators of specific GPCRs.
B. Experimental Workflow for GPCR Target Validation
These assays measure the functional response of a cell upon GPCR activation or inhibition.[13][14]
Principle: GPCR activation triggers intracellular signaling cascades, often leading to changes in the concentration of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[15]
Common Assay Formats:
-
cAMP Assays: For Gs and Gi-coupled receptors, changes in intracellular cAMP levels are measured, often using bioluminescent or fluorescence-based methods.[12]
-
Calcium Flux Assays: For Gq-coupled receptors, transient increases in intracellular calcium are detected using fluorescent calcium indicators.[15]
-
Reporter Gene Assays: GPCR activation can lead to the expression of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element.[16]
Step-by-Step Protocol (cAMP Assay Example):
-
Cell Culture: Use a cell line stably expressing the GPCR of interest.
-
Compound Treatment: Pre-incubate the cells with the pyridine-pyrazole test compound.
-
GPCR Stimulation: Stimulate the receptor with a known agonist (for antagonists) or assess the direct effect of the compound (for agonists).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or a bioluminescent assay (e.g., cAMP-Glo™ Assay).[12]
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
Caption: Workflow for GPCR modulator validation.
III. Other Promising Therapeutic Targets
The therapeutic potential of pyridine-pyrazole compounds extends beyond kinases and GPCRs. Here, we briefly explore other promising target classes.
A. Phosphodiesterases (PDEs)
PDEs are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[17] Pyridine-pyrazole derivatives have been developed as potent PDE inhibitors, particularly for PDE4 and PDE5, with applications in inflammatory diseases and erectile dysfunction.[8][18]
Target Validation: PDE inhibition can be measured using fluorescence polarization assays or colorimetric assays that detect the products of cAMP or cGMP hydrolysis.[19][20][21]
B. Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain.[22] Pyridine-pyrazole compounds have been designed as selective COX-2 inhibitors, offering a safer alternative to non-selective NSAIDs.[23]
Target Validation: COX inhibitory activity can be determined using ELISA-based methods that quantify the production of prostaglandins or colorimetric assays that measure the peroxidase activity of the enzyme.[23][24]
C. Ion Channels
Ion channels are integral membrane proteins that control the flow of ions across cell membranes, playing crucial roles in neuronal signaling and muscle contraction.[25] Some pyridine-pyrazole derivatives have been investigated as modulators of potassium channels.[26]
Target Validation: The activity of ion channel modulators is typically assessed using electrophysiological techniques, such as patch-clamp, which directly measure the ionic currents through the channels.[27][28][29][30]
D. Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to hormones and other signaling molecules.
Target Validation: The activity of nuclear receptor modulators can be evaluated using reporter gene assays, where the activation of the receptor drives the expression of a reporter gene.[5][31][32][33][34]
IV. Biophysical Techniques for Target Engagement
To provide definitive evidence of a direct interaction between a pyridine-pyrazole compound and its target protein, biophysical techniques are invaluable.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR): Monitors the binding of a compound to an immobilized target protein in real-time to determine association and dissociation rate constants (kon and koff) and binding affinity (Kd).
-
X-ray Crystallography: Provides a high-resolution, three-dimensional structure of the compound bound to its target, revealing the precise binding mode and key molecular interactions. This is crucial for structure-based drug design and optimization.
Conclusion
The pyridine-pyrazole scaffold represents a highly versatile and privileged platform for the development of novel therapeutics. Its ability to interact with a wide range of biologically important targets, including kinases, GPCRs, PDEs, COX enzymes, ion channels, and nuclear receptors, underscores its significance in medicinal chemistry. The systematic application of the biochemical, cellular, and biophysical assays outlined in this guide is essential for the successful identification and validation of new drug candidates. As our understanding of the molecular basis of disease continues to grow, the rational design and synthesis of novel pyridine-pyrazole derivatives will undoubtedly lead to the discovery of next-generation therapies for a multitude of human ailments.
References
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Zhou, W., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ASSAY and Drug Development Technologies. [Link]
-
EUbOPEN. Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. [Link]
-
Gruner, M., & Heering, J. (2023). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Methods in Molecular Biology. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Springer Protocols. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. [Link]
-
Zhou, W., et al. (2010). Improved dual-luciferase reporter assays for nuclear receptors. Assay and Drug Development Technologies. [Link]
-
Zhang, R., & Xie, X. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
-
Creative Biolabs. GPCR targeted Functional Assay Services. [Link]
-
Rockwell, C. E., & Kaminski, N. E. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]
-
Hamblin, J. N., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
-
Guo, B. A., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Profacgen. Ion Channel Screening Service. [Link]
-
Cheng, Y., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLoS One. [Link]
-
Charles River Laboratories. Ion Channel Assays. [Link]
-
Kojima, A., et al. (2013). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Charles River Laboratories. Cancer Cell-Based Assays. [Link]
-
Kulmacz, R. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]
- Google Patents.
-
Gorgani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
-
Axxam. In Vitro Assays | Electrophysiology. [Link]
-
Kim, Y., et al. (2025). Development and validation of a cell-based assay to determine the bioactivity of antibodies against CD39 targets. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Precision for Medicine. Cell-Based Assays and Imaging. [Link]
-
ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Adhikari, N., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Zheng, W., et al. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]
-
González-Cárdenas, M. A., et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS One. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. Molecules. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry. [Link]
-
Al-Majid, A. M., et al. (2018). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
Latorre, R., et al. (2007). Regulation of Ion Channels by Pyridine Nucleotides. The Journal of Membrane Biology. [Link]
Sources
- 1. Development and validation of a cell-based assay to determine the bioactivity of antibodies against CD39 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eubopen.org [eubopen.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR Signaling Assays [promega.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 15. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer’s Disease [mdpi.com]
- 18. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. content.abcam.com [content.abcam.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. Regulation of Ion Channels by Pyridine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. WO2008092942A3 - Pyridinyl-pyrazole derivatives and their use as potassium channel modulators - Google Patents [patents.google.com]
- 27. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PMC [pmc.ncbi.nlm.nih.gov]
- 28. criver.com [criver.com]
- 29. axxam.com [axxam.com]
- 30. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 34. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Exploration of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, demonstrating significant potential as a versatile core for the development of novel therapeutics. This guide provides a comprehensive technical overview of this scaffold, focusing on its synthesis, the strategic design of its structural analogs, and the evaluation of their biological activities, with a particular emphasis on their role as kinase inhibitors. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and data presentation are included to equip researchers with the knowledge to effectively explore and exploit this promising chemical space.
Introduction: The Significance of the Pyrazole-Pyridine Scaffold
The fusion of pyrazole and pyridine rings creates a unique heterocyclic system with a rich pharmacological profile. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous FDA-approved drugs.[1][2][3][4] Its ability to participate in hydrogen bonding and its metabolic stability make it a highly sought-after component in drug discovery.[4] When coupled with a pyridine ring, the resulting scaffold often exhibits potent and selective inhibitory activity against a range of biological targets, particularly protein kinases.[1][5] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention.[1][2]
The this compound core offers several key advantages for drug design:
-
Structural Rigidity: The bicyclic-like nature of the linked aromatic rings provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target protein.
-
Hydrogen Bonding Capabilities: The nitrogen atoms of both the pyrazole and pyridine rings, as well as the carboxylic acid group, can act as hydrogen bond donors and acceptors, facilitating crucial interactions within a protein's active site.
-
Vectors for Chemical Elaboration: The carboxylic acid at the 4-position of the pyrazole serves as a versatile chemical handle for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships.
This guide will delve into the practical aspects of working with this scaffold, from its initial synthesis to the generation and evaluation of diverse analog libraries.
Synthesis of the Core Scaffold and its Analogs
The synthesis of this compound and its derivatives typically follows a convergent strategy, involving the formation of the pyrazole ring followed by modification of the carboxylic acid moiety.
Synthesis of the Core Intermediate: Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
A common and efficient method for the synthesis of the pyrazole ring is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. In this case, 4-hydrazinopyridine is the key starting material.
Reaction Scheme:
Figure 1: Synthesis of the key intermediate.
Experimental Protocol: Synthesis of Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 4-hydrazinopyridine hydrochloride (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-12 h) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate.
Hydrolysis to the Carboxylic Acid Core
The ethyl ester intermediate is readily hydrolyzed to the corresponding carboxylic acid.
Reaction Scheme:
Figure 2: Hydrolysis of the ethyl ester.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Reaction Conditions: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq), to the solution. Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.[6][7]
-
Work-up and Purification: Once the starting material is consumed, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the pure this compound.
Synthesis of Structural Analogs: Amide Coupling
The carboxylic acid is a versatile handle for creating a library of analogs, most commonly through amide bond formation.
Reaction Scheme:
Figure 3: General amide coupling workflow.
Experimental Protocol: General Procedure for Amide Synthesis
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent such as HATU (1.2 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq), along with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by flash chromatography or preparative HPLC to yield the final amide analog.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent biological activity, particularly as kinase inhibitors.
Modifications of the Pyridine Ring
The pyridine ring often serves as a key interaction point with the hinge region of many kinases.
| Modification on Pyridine Ring | Observation | Implication |
| Substitution at the 2- and 6-positions | Introduction of small alkyl or halogen groups can modulate potency and selectivity. | These positions can be explored to fine-tune interactions with the kinase hinge region or to address potential metabolic liabilities. |
| Replacement with other heterocycles | Replacing the pyridine with a pyrimidine has been shown to be a successful strategy in some kinase inhibitor series.[1] | This bioisosteric replacement can alter the hydrogen bonding pattern and overall electronics of the molecule, potentially leading to improved activity or selectivity. |
Modifications of the Pyrazole Ring
The pyrazole ring itself can be a target for optimization.
| Modification on Pyrazole Ring | Observation | Implication |
| N-alkylation | Methylation of the pyrazole nitrogen has been observed to decrease polarity, which can improve cell permeability and pharmacokinetic properties, though it may sometimes lead to a slight decrease in potency.[1] | A trade-off between potency and drug-like properties needs to be considered. |
| Substitution at the 3- and 5-positions | Introduction of small hydrophobic groups can fill specific pockets in the ATP-binding site of kinases. | These positions are crucial for achieving selectivity against different kinases. |
Modifications of the Carboxamide Moiety
The carboxamide group provides a critical vector for exploring interactions with the solvent-exposed region of the target protein.
| Modification of Carboxamide | Observation | Implication |
| Varying the amine component (R-group) | The nature of the R-group is a major determinant of potency and selectivity. Bulky, hydrophobic, or charged groups can be introduced to target specific sub-pockets. | A diverse library of amines should be screened to identify optimal substituents for a given target. |
| Introduction of solubilizing groups | Incorporation of polar groups, such as morpholine or piperazine, can improve aqueous solubility and pharmacokinetic properties.[8] | This is a key strategy for developing orally bioavailable drug candidates. |
Biological Evaluation: A Kinase-Focused Approach
Given the prevalence of this scaffold in kinase inhibitor design, a focused biological evaluation strategy is recommended.
Primary Kinase Screening
A high-throughput primary screen against a panel of relevant kinases is the first step in identifying the biological activity of newly synthesized analogs.
Figure 4: Kinase inhibitor screening cascade.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using methods like ADP-Glo™, LanthaScreen™, or HTRF®.
-
Procedure:
-
Kinase, substrate, and ATP are incubated in a buffer solution.
-
The test compound (analog) is added at various concentrations.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Cellular Assays
Promising compounds from in vitro assays should be evaluated in cell-based models to assess their efficacy in a more physiologically relevant context.
-
Cell Proliferation Assays: Assays such as MTT or CellTiter-Glo® are used to determine the effect of the compounds on the growth of cancer cell lines known to be dependent on the target kinase.
-
Target Engagement Assays: Techniques like Western blotting can be used to measure the phosphorylation status of downstream substrates of the target kinase, confirming that the compound is hitting its intended target in cells.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the design of novel bioactive molecules, particularly kinase inhibitors. Its synthetic tractability and the clear structure-activity relationships that can be established through systematic analoging make it an attractive platform for drug discovery programs. Future efforts in this area will likely focus on:
-
Exploring Novel Amide Substituents: The use of combinatorial chemistry and high-throughput synthesis will enable the rapid exploration of a vast chemical space at the carboxamide position.
-
Fine-Tuning Physicochemical Properties: A continued focus on optimizing properties such as solubility, permeability, and metabolic stability will be crucial for translating potent inhibitors into viable drug candidates.
-
Application to New Biological Targets: While kinase inhibition is a major focus, the versatility of this scaffold suggests that it may have utility against other target classes as well.
This guide provides a solid foundation for researchers to embark on the exploration of this promising area of medicinal chemistry.
References
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (URL: [Link])
-
Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. (URL: [Link])
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. (URL: [Link])
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b)
-
Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC - NIH. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (URL: [Link])
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
-
Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o) - ResearchGate. (URL: [Link])
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (URL: [Link])
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - NIH. (URL: [Link])
-
Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed. (URL: [Link])
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. (URL: [Link])
-
Sci-Hub: ChemInform Abstract: Reaction of Ethyl 4‐[(E)‐1‐Chloro‐3‐oxoprop‐1‐en‐1‐yl] - (URL: [Link])
-
hydrolysis of esters - Chemguide. (URL: [Link])
-
Ester hydrolysis - Wikipedia. (URL: [Link])
Sources
- 1. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. 80370-42-9|Ethyl 2-formyl-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
The Pyridinyl-Pyrazole Scaffold: A Technical Guide to its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridinyl-pyrazole moiety represents a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic strategies for constructing this vital heterocyclic system. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings and causal rationale behind key synthetic transformations. It is designed to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel pyridinyl-pyrazole-based compounds, fostering a deeper understanding of the field and enabling more informed and efficient drug discovery efforts.
Introduction: The Significance of the Pyridinyl-Pyrazole Core
The fusion of a pyridine and a pyrazole ring system creates a molecular architecture with a unique combination of electronic and steric properties. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and pyridine, a six-membered aromatic heterocycle, both contribute to the ability of the combined scaffold to engage in a wide array of non-covalent interactions with biological targets.[1][2] This versatility has led to the emergence of pyridinyl-pyrazoles as a cornerstone in the development of drugs targeting a diverse range of diseases.
The pyrazole nucleus itself is a well-established pharmacophore, present in numerous approved drugs with activities spanning anti-inflammatory, analgesic, antimicrobial, and anticancer applications.[3][4] The incorporation of a pyridine ring often enhances a molecule's pharmacokinetic properties, improving solubility, metabolic stability, and bioavailability. This synergistic combination has propelled the pyridinyl-pyrazole scaffold to the forefront of modern drug discovery.
A Historical Perspective: From Knorr's Pyrazole to Fused Systems
The journey to the synthesis of complex pyridinyl-pyrazoles begins with the foundational discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[5][6] This reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for heterocyclic chemistry and remains a robust and widely utilized method for constructing the pyrazole core.[1][5]
The initial synthesis of pyrazole was accomplished by Edward Buchner in 1889.[5] Following these pioneering discoveries, the exploration of pyrazole chemistry expanded rapidly. The inherent biological activities of pyrazole-containing compounds spurred further research into their synthesis and functionalization.[7]
The development of synthetic routes to pyridinyl-pyrazoles, specifically the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine ring systems, represents a significant advancement in the field.[2] These fused systems offer a more rigid and conformationally constrained scaffold, which can lead to higher binding affinity and selectivity for biological targets. The evolution of synthetic methodologies for these fused systems has been driven by the need for efficient and regioselective access to a wide range of substituted derivatives for structure-activity relationship (SAR) studies.
Core Synthetic Strategies for Pyridinyl-Pyrazoles
The construction of the pyridinyl-pyrazole scaffold can be broadly approached in two ways: formation of the pyrazole ring onto a pre-existing pyridine or, more commonly, construction of the pyridine ring onto a pyrazole precursor. This section will detail the most significant and field-proven methodologies.
The Knorr Pyrazole Synthesis and its Progeny
The Knorr synthesis and its variations are the most classical and enduring methods for pyrazole formation.[5] The fundamental transformation involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][8]
Causality in the Knorr Synthesis: The choice of hydrazine (substituted or unsubstituted) and the 1,3-dicarbonyl compound dictates the substitution pattern of the resulting pyrazole. The regioselectivity of the reaction is a critical consideration, as unsymmetrical 1,3-dicarbonyls can potentially yield two different regioisomers.[3] The reaction conditions, such as the choice of solvent and catalyst (often acidic or basic), can influence the reaction rate and, in some cases, the regiochemical outcome.
Experimental Protocol: A Generalized Knorr Pyrazole Synthesis
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base (e.g., sodium acetate) may be required.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Table 1: Representative Examples of Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Typical Yield |
| Acetylacetone | Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole | >90% |
| Ethyl Acetoacetate | Hydrazine Hydrate | 3-Methyl-5-pyrazolone | 85-95% |
| Dibenzoylmethane | Hydrazine Hydrate | 3,5-Diphenylpyrazole | >90% |
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another powerful strategy for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated ketones or aldehydes (chalcones).[7][8] This method typically proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring.[5]
Mechanistic Insight: The initial Michael addition of the hydrazine to the α,β-unsaturated system forms a pyrazoline intermediate.[5] This intermediate can then be oxidized to the corresponding pyrazole. The choice of oxidizing agent is crucial for the success of this step. Alternatively, if the β-position of the unsaturated carbonyl compound bears a suitable leaving group, elimination can occur to directly furnish the pyrazole.
Diagram: Synthesis from an α,β-Unsaturated Ketone
Caption: Pathway from α,β-Unsaturated Ketone to Pyrazole.
Construction of the Pyridine Ring: Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the fused pyrazolo[3,4-b]pyridine system is of paramount importance in medicinal chemistry. A common and effective strategy involves the use of a 5-aminopyrazole derivative as a key building block.[9] This precursor contains the necessary nucleophilic centers to react with a 1,3-bielectrophile to construct the pyridine ring.[10]
The Gould-Jacobs Reaction: A notable example is the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate.[10] The reaction proceeds through an initial nucleophilic attack of the amino group of the pyrazole, followed by cyclization and subsequent transformations to yield the pyrazolo[3,4-b]pyridine core.[10]
Diagram: Gould-Jacobs Reaction for Pyrazolo[3,4-b]pyridine Synthesis
Caption: Gould-Jacobs reaction for pyrazolo[3,4-b]pyridines.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
In recent years, multicomponent reactions (MCRs) have gained significant traction for the synthesis of complex heterocyclic systems, including pyridinyl-pyrazoles.[11][12] MCRs offer several advantages over traditional stepwise syntheses, including higher atom economy, reduced waste, and operational simplicity.[11]
A typical MCR for the synthesis of a pyrazolo[3,4-b]pyridine might involve the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound.[9] The elegance of this approach lies in the in situ formation of reactive intermediates that rapidly cascade to the final product.
Self-Validating System: The convergence of three or more components in a single pot to form a complex product with high selectivity is a hallmark of a well-designed MCR. The successful formation of the desired product validates the compatibility of the chosen reactants and the orchestrated sequence of reactions.
Conclusion and Future Outlook
The pyridinyl-pyrazole scaffold continues to be a fertile ground for discovery in medicinal chemistry. The historical foundations laid by pioneers like Knorr have evolved into a sophisticated and diverse array of synthetic methodologies. From the classical Knorr synthesis to modern multicomponent reactions, the synthetic chemist's toolbox for accessing these important heterocycles is ever-expanding.
Future research in this area will likely focus on the development of even more efficient, sustainable, and enantioselective synthetic methods. The application of novel catalytic systems, flow chemistry, and computational modeling will undoubtedly accelerate the discovery of new pyridinyl-pyrazole-based therapeutics. A thorough understanding of the fundamental synthetic principles and mechanistic nuances outlined in this guide is essential for any researcher aiming to contribute to this exciting and impactful field.
References
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- Recent advances in the synthesis of new pyrazole deriv
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- A new discovery of pyrazole forming reaction. (n.d.).
- Examples of some bioactive pyrazole-fused pyridines. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Recent Advances in the Synthesis of Pyrazoles. A Review. (2009).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Current Chemical and Pharmaceutical Sciences.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. societachimica.it [societachimica.it]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy is built upon the robust and widely-cited Knorr pyrazole synthesis, followed by a standard saponification. This guide offers a complete workflow, from the preparation of key precursors to the synthesis and purification of the final product. We delve into the causality behind experimental choices, provide step-by-step protocols, and include troubleshooting insights to ensure reproducibility and high-yield success for researchers and drug development professionals.
Introduction and Strategic Overview
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The title compound, this compound, serves as a critical building block for creating more complex molecules, leveraging the distinct chemical properties of its pyridine and pyrazole-carboxylic acid moieties.
The synthetic approach detailed herein follows a logical and efficient three-step sequence:
-
Preparation of a Key 1,3-Dicarbonyl Equivalent: Synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate from the readily available ethyl acetoacetate. This intermediate is primed for cyclization.
-
Knorr Pyrazole Synthesis: A classic cyclocondensation reaction between the 1,3-dicarbonyl equivalent and 4-hydrazinopyridine to form the pyrazole ring, yielding ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate.[1][2][3][4]
-
Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.[5]
This strategy is chosen for its reliability, high yields, and the commercial availability of the initial starting materials.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. This multi-step process is designed to be conducted in a standard synthetic chemistry laboratory.
Figure 1: Overall workflow for the synthesis of the target compound.
Experimental Protocols & Mechanistic Insights
Protocol 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
Causality: The first step involves converting ethyl acetoacetate, a simple 1,3-dicarbonyl compound, into a more reactive equivalent for pyrazole synthesis. Reacting it with triethyl orthoformate in the presence of acetic anhydride effectively installs a protected formyl group at the C2 position. The resulting enol ether, ethyl 2-(ethoxymethylene)-3-oxobutanoate, is an excellent electrophile for the subsequent cyclization with hydrazine.
Materials:
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
Combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq) in a round-bottom flask equipped with a distillation head.
-
Heat the mixture gently with stirring. The reaction progress can be monitored by observing the distillation of the ethyl acetate byproduct.
-
Continue heating until no more ethyl acetate distills over (typically 2-3 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain ethyl 2-(ethoxymethylene)-3-oxobutanoate as a colorless to pale yellow oil.
Protocol 2: Synthesis of Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
Causality: This step is the core of the synthesis, employing the Knorr pyrazole synthesis.[2][3][6] 4-Hydrazinopyridine acts as the dinucleophile. The more nucleophilic terminal nitrogen of the hydrazine first attacks the enol ether, displacing the ethoxy group. This is followed by an intramolecular attack of the second nitrogen atom onto the ketone carbonyl. Subsequent dehydration of the cyclic intermediate is driven by the formation of the stable, aromatic pyrazole ring.[7] Using a catalytic amount of acid can accelerate the dehydration step.[7]
Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.
Materials:
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate (from Protocol 1)
-
Ethanol
-
Triethylamine (TEA) or Sodium Acetate
-
Glacial acetic acid (catalytic)
Procedure:
-
Suspend 4-hydrazinopyridine hydrochloride (1.0 eq) in ethanol in a round-bottom flask.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt, liberating the free hydrazine base. Stir for 15 minutes.
-
To this mixture, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq) followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[7]
-
Heat the reaction mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Once complete, cool the mixture to room temperature. A precipitate of the product may form.
-
Reduce the solvent volume under reduced pressure.
-
Dilute the residue with water, which should induce precipitation of the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate.
Protocol 3: Synthesis of this compound
Causality: The final step is a standard saponification (base-mediated ester hydrolysis).[5] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses to form the carboxylate salt and ethanol. An acidic workup is then required to protonate the carboxylate, yielding the final carboxylic acid, which typically precipitates from the aqueous solution due to its lower solubility.
Materials:
-
Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate (from Protocol 2)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M or 2M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF (or ethanol) and water (e.g., a 3:1 ratio).
-
Add a solution of NaOH (2.0-3.0 eq) in water to the reaction mixture.
-
Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C). Monitor the hydrolysis by TLC until the starting ester is completely consumed.
-
Cool the reaction mixture in an ice-water bath.
-
Carefully acidify the solution to a pH of approximately 4-5 by the slow, dropwise addition of 1M HCl. The isoelectric point of the molecule will cause it to precipitate.
-
Stir the resulting suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a wash with a minimal amount of cold diethyl ether or acetone.
-
Dry the product under high vacuum to yield the pure this compound. This product is often of sufficient purity for subsequent applications without further purification.
Summary of Reaction Parameters and Expected Data
| Step | Reactants | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | Ethyl acetoacetate, Triethyl orthoformate | Acetic anhydride | Neat | Reflux | 2-3 | 75-85% |
| 2 | Intermediate from Step 1, 4-Hydrazinopyridine HCl | TEA, Acetic Acid | Ethanol | Reflux | 4-12 | 80-90% |
| 3 | Intermediate from Step 2 | NaOH or LiOH, HCl | THF/Water | RT - 50°C | 2-8 | >90% |
Table 1: Summary of typical reaction conditions and expected yields.
Expected Characterization Data for this compound:
-
Appearance: White to off-white solid
-
Molecular Formula: C₉H₇N₃O₂
-
Molecular Weight: 189.17 g/mol
-
¹H NMR: Expect characteristic signals for the pyridine ring protons (two doublets, ~8.7 and ~7.8 ppm), two pyrazole ring protons (singlets, ~8.5 and ~8.2 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).
-
Mass Spec (ESI+): [M+H]⁺ = 190.06
Safety and Troubleshooting
-
Safety: Hydrazine derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[7] Acetic anhydride is corrosive. Standard laboratory safety practices should be followed throughout.
-
Troubleshooting (Protocol 2): If the reaction stalls, the issue may be incomplete neutralization of the 4-hydrazinopyridine hydrochloride. Ensure sufficient base (TEA) is added. A small additional charge of the catalytic acid can also help drive the final dehydration step.
-
Troubleshooting (Protocol 3): During acidification, adding the acid too quickly can trap impurities within the precipitating product. Slow, dropwise addition with vigorous stirring is crucial for obtaining a pure product. If an oil forms instead of a solid, try adding more water or scratching the inside of the flask to induce crystallization.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
synthesis of pyrazoles. YouTube. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
-
How to prepare 4-hydrazino pyridine?. ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
purification protocol for 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Application Note & Protocol
Topic: High-Purity Isolation of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for successful downstream applications, including API synthesis and catalyst development. This guide provides a detailed protocol for the purification of this compound from a crude synthetic mixture. The core of this protocol is an optimized acid-base extraction method that leverages the amphoteric nature of the molecule, followed by a final recrystallization step. We explain the chemical principles behind each step to empower researchers to adapt and troubleshoot the process effectively.
Introduction: The Chemical Rationale for Purification
This compound possesses two key ionizable functional groups: a basic pyridine ring and an acidic carboxylic acid. This amphoteric character is the cornerstone of its purification.
-
Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom acts as a Lewis base, readily accepting a proton (H⁺) under acidic conditions to form a positively charged pyridinium salt.
-
Carboxylic Acid Group: The carboxylic acid moiety is acidic and will donate a proton under basic conditions to form a negatively charged carboxylate salt.
Typical synthetic routes, such as the Knorr pyrazole synthesis, may leave behind unreacted starting materials or generate side products. The purification strategy detailed here exploits the differential solubility of the target compound in its neutral and salt forms to efficiently separate it from non-ionizable (neutral) impurities.[1][2]
Physicochemical Properties & Considerations
Understanding the compound's properties is essential for designing the purification protocol.
| Property | Value / Observation | Significance for Purification |
| Molecular Formula | C₉H₇N₃O₂ | - |
| Molecular Weight | 189.17 g/mol [3] | Used for calculating molar equivalents. |
| Appearance | Typically an off-white to pale yellow solid | Color may indicate the presence of impurities. |
| pKa (Pyridine) | ~5.2 (estimated for pyridine) | The pyridine nitrogen is protonated at pH < ~4. |
| pKa (Carboxylic Acid) | ~4.2 (estimated for benzoic acid)[4] | The carboxylic acid is deprotonated at pH > ~5. |
| Solubility | Poorly soluble in water at its isoelectric point. Soluble in aqueous acid (as pyridinium salt) and aqueous base (as carboxylate salt). Soluble in polar organic solvents like DMSO, DMF; sparingly soluble in methanol, ethanol. | This differential solubility is the basis for acid-base extraction.[1][5] |
The key insight from the pKa values is the existence of an isoelectric point —a specific pH at which the molecule has no net electrical charge. At this pH, its aqueous solubility is at a minimum, allowing for selective precipitation.
Purification Workflow Overview
The protocol follows a two-stage logic: initial separation by exploiting acid-base properties, followed by a polishing step through recrystallization.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals inside a certified chemical fume hood.
Materials & Reagents:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (absolute and cold)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
pH paper or calibrated pH meter
-
Separatory funnel (appropriate size)
-
Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
Filter paper
-
Rotary evaporator
Part A: Acid-Base Extraction & Isolation
This part of the protocol is designed to separate the acidic target compound from any neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate. Use approximately 10-20 mL of solvent per gram of crude material. Gentle warming may be required to achieve full dissolution. Transfer the solution to a separatory funnel.
-
Rationale: Ethyl acetate is a good choice as it is immiscible with water and dissolves a wide range of organic compounds but not their salt forms.
-
-
Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[6][5]
-
Rationale: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid (pKa ~4.2) to form the water-soluble sodium carboxylate salt. This leaves neutral impurities and less basic impurities in the organic layer.[2][7] Stronger bases like NaOH are avoided to prevent potential hydrolysis of other functional groups.
-
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your product as a salt. The upper organic layer contains impurities and should be set aside.
-
Re-extraction (Optional but Recommended): To maximize yield, add another portion of saturated NaHCO₃ solution to the organic layer in the separatory funnel, shake, and separate again. Combine this second aqueous extract with the first one.
-
Precipitation by Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M HCl dropwise. Monitor the pH of the solution. A white or off-white precipitate will begin to form as the solution approaches the isoelectric point. Continue adding acid until the pH is approximately 4-5.[6][8]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid (the filter cake) with a small amount of cold deionized water to remove any inorganic salts (like NaCl). Follow this with a wash of cold ethanol to remove residual water and any highly nonpolar impurities.
-
Rationale: Cold solvents are used to minimize the loss of the product, which may have some slight solubility.
-
-
Drying: Dry the purified solid under vacuum. At this stage, the product is significantly purer and may be suitable for some applications. For the highest purity, proceed to Part B.
Part B: Recrystallization
Recrystallization is a final polishing step to remove trace impurities and obtain a highly crystalline product.
-
Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. An ethanol/water mixture is often effective.
-
Rationale: This temperature-dependent solubility differential is the principle of recrystallization. Impurities will either remain in the hot solution or be insoluble and can be filtered out.
-
-
Procedure: a. Place the dried solid from Part A into an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. Slowly add hot water dropwise until the solution just begins to turn cloudy (the saturation point). d. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. e. If there are any insoluble impurities, perform a hot filtration. f. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection & Drying: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.
Quality Control & Validation
To confirm the purity of the final product, the following analytical techniques are recommended:
-
Melting Point: A sharp, well-defined melting point close to the literature value indicates high purity. Impurities typically broaden the melting point range and lower the melting temperature.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any remaining impurities. The spectra should be clean with correct chemical shifts and integration values.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a quantitative measure of purity (e.g., >99% by peak area) and confirms the correct molecular weight.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not precipitate upon acidification. | Insufficient acid added; pH is not at the isoelectric point. / Product concentration is too low. | Check pH and add more acid if necessary. / If yield is very low, concentrate the solution under reduced pressure before acidification. |
| An oil forms instead of a solid during precipitation or recrystallization. | The compound is "oiling out," often because the solution is cooling too quickly or is supersaturated. / Presence of impurities that lower the melting point. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. / Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery after recrystallization. | Too much solvent was used. / The solution was not cooled sufficiently. / The compound is too soluble in the chosen solvent system. | Concentrate the filtrate and attempt a second crystallization. / Ensure the solution is thoroughly chilled in an ice bath. / Experiment with a different solvent or solvent mixture. |
| Colored impurities remain in the final product. | Highly conjugated or polymeric impurities. | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite to remove the charcoal and adsorbed impurities before cooling. |
Conclusion
This application note details a robust and rational protocol for the purification of this compound. By leveraging the compound's inherent amphoteric properties through a systematic acid-base extraction, followed by a final recrystallization, researchers can consistently obtain high-purity material essential for demanding applications in research and development.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Kumar, S., et al. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data. Retrieved from [Link]
- Google Patents. (1972). US3657259A - Process for the production of pyridine carboxylic acids.
-
Acid base extraction flow chart. (n.d.). Retrieved from [Link]
- Google Patents. (2014). US8575350B2 - Process for producing pyridine carboxylic acids.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Lab Tutorials. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). Acidity constants (pKa) for some common acids. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | C9H7N3O2 | CID 28948770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. global.oup.com [global.oup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
Application Note: Comprehensive Analytical Characterization of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Introduction
1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining both a pyridine and a pyrazole-4-carboxylic acid moiety, presents a unique scaffold for the synthesis of novel therapeutic agents. The pyrazole ring is a common feature in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties[1]. The pyridine ring, also a prevalent N-heterocycle in pharmaceuticals, can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Accurate and robust analytical characterization of this molecule is paramount for ensuring its identity, purity, and stability, which are critical aspects of drug discovery and development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The methodologies described herein are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation, ensuring the generation of reliable and reproducible data[2][3][4][5].
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | [6] |
| Molecular Weight | 189.17 g/mol | [3][6] |
| CAS Number | 1155066-46-8 | [6] |
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. The choice of chromatographic conditions is dictated by the polar and ionizable nature of the molecule, which contains both a basic pyridine nitrogen and an acidic carboxylic acid group.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of this compound. The inclusion of an acidic modifier in the mobile phase is crucial to ensure good peak shape and retention.
Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For faster analysis, a column with smaller particles (e.g., 3 µm) can be used[1].
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.
-
Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 90-95%) over a suitable time frame (e.g., 15-20 minutes).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm). The exact wavelength should be determined by acquiring a UV spectrum of the compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase components, to a concentration of approximately 1 mg/mL.
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method Validation (ICH Q2(R2) Principles): To ensure the trustworthiness of the HPLC method, it must be validated for specificity, linearity, accuracy, precision, and robustness[2][5][6].
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This can be achieved by spiking the sample with related substances or by subjecting the sample to stress conditions (e.g., acid, base, heat, light) to generate degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50-150 µg/mL)[7]. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
-
Accuracy: Determine the closeness of the test results to the true value. This can be assessed by analyzing a sample with a known concentration or by spiking a blank matrix with a known amount of the analyte.
-
Precision: Evaluate the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).
-
Robustness: Assess the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Sources
- 1. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. youtube.com [youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ijcpa.in [ijcpa.in]
Probing Enzyme Activity: A Guide to Inhibition Assays Using 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in enzyme inhibition assays. This application note delves into the scientific rationale behind the experimental design, offering detailed protocols and data interpretation strategies.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including enzyme inhibition.[1][2] Similarly, pyridine carboxylic acids are integral components of numerous therapeutic agents, recognized for their potential to modulate enzyme function.[3][4] The convergence of these two pharmacologically significant moieties in this compound suggests its potential as a modulator of enzymatic activity.
Given the established role of pyrazole-carboxylic acid derivatives as inhibitors of xanthine oxidase (XO), this application note will focus on protocols tailored to this enzyme.[5] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[6] Dysregulation of xanthine oxidase activity is implicated in hyperuricemia and gout, making it a prime therapeutic target.[2]
Section 1: Foundational Principles of Enzyme Inhibition Assays
Before embarking on experimental work, a firm grasp of the underlying principles of enzyme kinetics and inhibition is paramount. Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which will be the focus of this guide, can be further categorized based on their mechanism of action relative to the enzyme and its substrate: competitive, non-competitive, uncompetitive, or mixed.
A critical aspect of characterizing an inhibitor is the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[7] However, the IC50 is dependent on experimental parameters such as substrate concentration.[7] The Ki, on the other hand, is a thermodynamic constant that reflects the intrinsic affinity of the inhibitor for the enzyme and is independent of substrate concentration, making it a more robust parameter for comparing inhibitor potency.[8][9]
Section 2: Experimental Protocols
This section outlines the necessary steps for preparing the test compound and conducting a xanthine oxidase inhibition assay. The protocols provided are designed to be self-validating through the inclusion of appropriate controls.
Preparation of Reagents and Compound Stock Solutions
The solubility of the test compound is a critical factor in obtaining reliable data. While specific solubility data for this compound is not extensively documented, a common approach for carboxylic acid-containing small molecules is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolution in DMSO: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be required to facilitate dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in DMSO to create a range of concentrations for the assay.
-
Storage: Store the stock solution and dilutions at -20°C in tightly sealed containers to prevent degradation and absorption of atmospheric water.
Rationale: DMSO is a versatile solvent for many organic compounds. Preparing a high-concentration stock allows for minimal addition of the organic solvent to the final assay mixture, thereby reducing potential solvent-induced artifacts.
Xanthine Oxidase Inhibition Assay
The following protocol is based on a spectrophotometric method that measures the formation of uric acid, a product of the xanthine oxidase-catalyzed reaction. Uric acid has a characteristic absorbance maximum around 290-295 nm, which allows for real-time monitoring of the reaction progress.[2]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
This compound (test inhibitor)
-
Allopurinol (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 293 nm[10]
Protocol 2: IC50 Determination
-
Assay Buffer Preparation: Prepare a sufficient volume of potassium phosphate buffer (50 mM, pH 7.5).
-
Enzyme Preparation: Prepare a working solution of xanthine oxidase in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Preparation: Prepare a working solution of xanthine in the assay buffer. The concentration should be at or near the Michaelis constant (Km) of the enzyme for the substrate.
-
Assay Plate Setup:
-
Blank: Add assay buffer and substrate.
-
Vehicle Control (100% Activity): Add assay buffer, substrate, enzyme, and DMSO at the same final concentration as in the inhibitor wells.
-
Positive Control: Add assay buffer, substrate, enzyme, and a known concentration of allopurinol.
-
Test Compound: Add assay buffer, substrate, enzyme, and varying concentrations of this compound.
-
-
Reaction Initiation and Measurement:
-
Add all components except the enzyme to the wells of the 96-well plate.
-
Initiate the reaction by adding the xanthine oxidase solution to all wells except the blank.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 293 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C or 37°C).[10]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for IC50 Determination
Caption: General workflow for determining the IC50 value.
Determination of the Mechanism of Inhibition and Ki
To understand how this compound inhibits xanthine oxidase, it is essential to determine its mechanism of inhibition and calculate the Ki.
Protocol 3: Ki Determination
-
Experimental Setup: Perform the xanthine oxidase activity assay as described in Protocol 2, but with a matrix of varying substrate and inhibitor concentrations. Use at least three different fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.
-
Data Collection: Measure the initial reaction velocities (V₀) for all combinations of substrate and inhibitor concentrations.
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]) for each inhibitor concentration.
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Calculate the Ki value using the appropriate form of the Michaelis-Menten equation or by analyzing the secondary plots (e.g., a plot of the slopes of the Lineweaver-Burk plot versus inhibitor concentration for competitive inhibition).
-
Enzyme Inhibition Models
Caption: Simplified models of reversible enzyme inhibition.
Section 3: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for accurate interpretation and comparison.
Table 1: Hypothetical Inhibition Data for this compound against Xanthine Oxidase
| Inhibitor Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.1 | 8.2 ± 1.5 |
| 0.5 | 25.6 ± 3.1 |
| 1.0 | 48.9 ± 4.2 |
| 5.0 | 75.3 ± 2.8 |
| 10.0 | 92.1 ± 1.9 |
| IC50 (µM) | 1.05 |
Table 2: Kinetic Parameters of Xanthine Oxidase in the Presence of a Hypothetical Competitive Inhibitor
| Inhibitor Concentration (µM) | Apparent Km (µM) | Vmax (µmol/min) |
| 0 (Control) | 15.2 | 0.58 |
| 0.5 | 22.8 | 0.57 |
| 1.0 | 30.5 | 0.59 |
| Ki (µM) | 0.75 |
Section 4: Concluding Remarks
This application note provides a robust framework for investigating the enzyme inhibitory properties of this compound, using xanthine oxidase as a representative target. The detailed protocols emphasize the importance of proper experimental design, including the use of appropriate controls and the determination of both IC50 and Ki values for a thorough characterization of the inhibitor. By adhering to these guidelines, researchers can generate reliable and reproducible data, contributing to the broader understanding of the therapeutic potential of novel small molecules.
References
-
ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]
- Faria, J. V., et al. (2017).
- Lin, S., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 143, 1368-1377.
- Wang, Y., et al. (2023). Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies. Food Chemistry, 411, 135489.
- Maia, L. B., et al. (2015). Steady-state kinetics of xanthine oxidase with 2,5-dihydroxybenzaldehyde. Journal of Biological Chemistry, 290(11), 6820-6834.
-
Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 149-173.[3][4]
-
National Center for Biotechnology Information. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Retrieved from [Link][3][4]
-
National Center for Biotechnology Information. (n.d.). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
- Al-Sereiti, M. R., et al. (2019). Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants. Pharmacognosy Magazine, 15(60), 181-186.
-
Lestari, B., & Setyaningsih, R. (2020). Inhibition of Xanthine Oxidase Enzyme Procedure. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445.[8]
-
Goddi, C., et al. (2003). Characterization of the Magnitude and Kinetics of Xanthine Oxidase-Catalyzed Nitrate Reduction: Evaluation of Its Role in Nitrite and Nitric Oxide Generation in Anoxic Tissues. Biochemistry, 42(37), 11077-11086.[6]
-
National Center for Biotechnology Information. (n.d.). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Kramer, C., et al. (2021). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 61(12), 5836-5845.[9]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Enzyme Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(pyridin-4-yl)-1h-pyrazole-3-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-carboxamide. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [https://en.wikipedia.org/wiki/IC50][7]
-
Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Retrieved from [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]
-
ResearchGate. (n.d.). How to perform enzyme activity assays? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. afinitica.com [afinitica.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Potential: A Researcher's Guide to Testing the Anticancer Activity of Pyrazole Derivatives
Introduction: The Prominence of Pyrazoles in Oncology
The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of pharmacologically active compounds.[1][2] In oncology, pyrazole derivatives have garnered significant attention as potent inhibitors of various protein kinases that are critical to cancer cell signaling, proliferation, and survival.[3][4] Many of these derivatives target key players in oncogenic pathways such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][5] The dysregulation of these signaling cascades is a hallmark of many human cancers, making pyrazole-based inhibitors a promising avenue for therapeutic development.[1]
This guide provides a comprehensive, multi-stage protocol for researchers to systematically evaluate the anticancer potential of novel pyrazole derivatives, from initial high-throughput screening to in-depth mechanistic studies and preclinical in vivo validation.
Stage 1: Foundational In Vitro Screening for Cytotoxic Activity
The initial step in evaluating a library of novel pyrazole compounds is to assess their general cytotoxicity against a panel of cancer cell lines. This allows for the rapid identification of "hit" compounds that warrant further investigation.[6]
Rationale for Cell Line Selection
The choice of cell lines is a critical experimental design parameter. A well-selected panel should be diverse and relevant to the intended therapeutic application. The NCI-60 panel, established by the National Cancer Institute, offers a standardized set of 60 human cancer cell lines from nine different tissue origins (e.g., breast, colon, lung, prostate), providing a broad initial screen.[7][8] Alternatively, researchers can select cell lines based on specific molecular signatures relevant to the pyrazole derivative's hypothesized target, such as cell lines with known mutations in EGFR or BRAF.[9]
Recommended Starter Panel:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER)+, Progesterone Receptor (PR)+ |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative (ER-, PR-, HER2-) |
| HCT-116 | Colorectal Carcinoma | KRAS mutant, high PI3K/Akt signaling |
| A549 | Lung Carcinoma | KRAS mutant |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent, high metastatic potential |
| HeLa | Cervical Adenocarcinoma | HPV-positive |
Workflow for Initial Cytotoxicity Screening
The following diagram outlines the high-level workflow for the initial screening phase.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines of choice
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
Pyrazole derivatives (dissolved in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)[10]
-
Microplate reader
Step-by-Step Procedure:
-
Cell Plating: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.[12] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[13] Incubate for 48 to 72 hours.[12]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[12][14]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple crystals.[11][12]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
Data Presentation: IC50 Values
The results should be summarized in a table for easy comparison of the potency of different derivatives across the cell line panel.
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |
| Pyrazole-A | 5.2 | 8.1 | 2.5 | 15.7 |
| Pyrazole-B | >100 | >100 | >100 | >100 |
| Pyrazole-C | 0.8 | 1.2 | 0.5 | 2.1 |
| Doxorubicin | 0.1 | 0.15 | 0.08 | 0.2 |
Stage 2: Elucidating the Mechanism of Action (MoA)
Once potent "hit" compounds are identified, the next crucial phase is to understand how they exert their anticancer effects. Key questions to address are whether the compounds induce programmed cell death (apoptosis) and/or cause cell cycle arrest.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Materials:
-
6-well plates
-
Pyrazole compound of interest
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.[15]
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cells once with cold PBS and once with 1X Binding Buffer.[17]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[15][16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).[15]
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often work by inducing arrest at specific checkpoints. PI is a fluorescent dye that intercalates with DNA stoichiometrically, meaning the fluorescence intensity is directly proportional to the amount of DNA.[18]
Materials:
-
6-well plates
-
Pyrazole compound of interest
-
Ice-cold 70% ethanol[19]
-
PI staining solution (containing PI and RNase A)[20]
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with the pyrazole compound (e.g., at IC50 concentration) for a relevant time course (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization, collect them in a tube, and centrifuge.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[20] Cells can be stored at this stage for several weeks at -20°C.[18]
-
Washing: Centrifuge the fixed cells, decant the ethanol, and wash the pellet twice with PBS.[19]
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that only DNA is stained.[18]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Gate out doublets to ensure accurate analysis of single cells.[20] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
Stage 3: Target Pathway Validation
Many pyrazole derivatives function as kinase inhibitors.[2][4] Western blotting is an indispensable technique to validate the effect of a compound on its intended target and downstream signaling pathways.[21] For example, if a pyrazole is designed to inhibit VEGFR-2, one would assess the phosphorylation status of VEGFR-2 and its downstream effectors like Akt and ERK.[22]
Signaling Pathway Targeted by Pyrazole Kinase Inhibitors
The diagram below illustrates a common signaling cascade involving receptor tyrosine kinases (RTKs) like VEGFR or EGFR, and the downstream PI3K/Akt and MAPK/ERK pathways, which are frequently targeted by pyrazole-based inhibitors.[1][5]
Protocol: Western Blotting for Phospho-Protein Analysis
This protocol provides a general workflow to assess changes in protein phosphorylation levels following treatment with a pyrazole inhibitor.[23]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running apparatus
-
Transfer system (e.g., wet or semi-dry) and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Procedure:
-
Protein Extraction: Treat cells with the pyrazole compound for a short duration (e.g., 30 min to 6 hours) to observe effects on signaling. Lyse the cells on ice using lysis buffer.[23]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Denature protein samples by boiling in SDS sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[23]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin) to confirm that changes are due to phosphorylation status and not protein degradation or unequal loading.[24]
Stage 4: In Vivo Efficacy Assessment
Promising candidates from in vitro studies must be evaluated in a living organism to assess their real-world therapeutic potential.[25] The human tumor xenograft model in immunodeficient mice is the most common preclinical model for this purpose.[26]
Workflow for In Vivo Xenograft Study
Protocol: Subcutaneous Xenograft Mouse Model
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NSG mice)
-
Cancer cells prepared in a sterile suspension (e.g., in Matrigel/PBS)
-
Pyrazole compound formulated for the chosen route of administration (e.g., oral gavage)[27]
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment
Step-by-Step Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[28]
-
Tumor Growth Monitoring: Allow tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, Pyrazole compound at two dose levels, Positive control).[27] Begin drug administration via the predetermined route and schedule (e.g., daily oral gavage for 21 days).[27]
-
Efficacy Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Study Endpoint: The study may conclude when tumors in the control group reach a predetermined maximum size, or after a fixed treatment duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and preserved for further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Conclusion
This comprehensive, multi-stage protocol provides a robust framework for the systematic evaluation of novel pyrazole derivatives for anticancer activity. By progressing from broad initial screens to detailed mechanistic and in vivo studies, researchers can effectively identify and characterize promising therapeutic candidates, paving the way for further preclinical and clinical development. Each step is designed to build upon the last, ensuring that resources are focused on compounds with the highest potential to become effective cancer therapies.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (2016). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Fayed, E. A., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Adhikari, N., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy. Retrieved from [Link]
-
Thangasamy, A., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Retrieved from [Link]
-
University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Torsell, L., et al. (1997). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of the National Cancer Institute. Retrieved from [Link]
-
Yilmaz, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Chirita, C., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. Retrieved from [Link]
-
Yilmaz, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2015). Anticancer Research. Retrieved from [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2015). Anticancer Research. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
-
Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2025). RSC Medicinal Chemistry. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances. Retrieved from [Link]
-
Bihin, B., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
-
Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Retrieved from [Link]
-
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. (n.d.). MDPI. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances. Retrieved from [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2022). Scientific Reports. Retrieved from [Link]
-
Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). ResearchGate. Retrieved from [Link]
-
Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. (2024). Cancer Research. Retrieved from [Link]
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. Retrieved from [Link]
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (2019). Molecules. Retrieved from [Link]
-
Cancer Cell Lines for Drug Discovery and Development. (2014). Cancer Research. Retrieved from [Link]
-
Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. (2011). Frontiers in Pharmacology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. medium.com [medium.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. youtube.com [youtube.com]
- 25. noblelifesci.com [noblelifesci.com]
- 26. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. ar.iiarjournals.org [ar.iiarjournals.org]
Application of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid in Kinase Inhibitor Screening: A Technical Guide
Introduction: The Privileged Pyrazole-Pyridine Scaffold in Kinase Drug Discovery
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The search for selective and potent kinase inhibitors is an ongoing effort, with a significant focus on the development of novel molecular scaffolds that can effectively probe the ATP-binding site. Among these, the pyrazole ring has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions have led to its incorporation into numerous clinically approved kinase inhibitors.[1][2]
When fused or linked to a pyridine ring, the resulting pyrazole-pyridine scaffold offers an even more versatile platform for inhibitor design. This combination allows for the precise positioning of hydrogen bond donors and acceptors, as well as hydrophobic moieties, to achieve high affinity and selectivity for the target kinase.[3][4] This application note provides a detailed guide for researchers on the utilization of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid as a foundational fragment in kinase inhibitor screening campaigns. We will delve into the rationale behind its use, provide detailed protocols for its application in both fragment-based screening and as a core for library development, and discuss methods for data analysis and hit validation.
Physicochemical Properties and Rationale for Use
This compound is a small, rigid molecule with a molecular weight of 189.17 g/mol . Its structure incorporates key features that make it an excellent starting point for kinase inhibitor discovery:
-
Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N), while the pyridine ring presents another hydrogen bond acceptor (N). The carboxylic acid group offers both a hydrogen bond donor and acceptor. These features are crucial for interacting with the highly conserved hinge region of the kinase ATP-binding pocket.
-
Scaffold Rigidity: The fused ring system provides a rigid core, which reduces the entropic penalty upon binding to the target protein, often leading to higher affinity.
-
Vectorial Diversity: The pyridine and carboxylic acid moieties provide distinct vectors for chemical elaboration, allowing for the systematic exploration of chemical space around the core scaffold to improve potency and selectivity.
-
Fragment-like Properties: With its low molecular weight and complexity, this molecule adheres to the "Rule of Three," making it an ideal candidate for fragment-based drug discovery (FBDD).
Experimental Workflows
The application of this compound in kinase inhibitor screening can follow two primary workflows: as a fragment for initial hit discovery or as a core scaffold for the synthesis of a focused compound library.
Figure 1. Dual workflows for utilizing this compound.
Protocol 1: Fragment-Based Screening using Surface Plasmon Resonance (SPR)
This protocol outlines the use of this compound as part of a fragment library to identify initial hits against a target kinase.
Materials
-
Recombinant Kinase of Interest (with appropriate tag for immobilization, e.g., His-tag)
-
SPR Instrument and Sensor Chips (e.g., CM5 chip)
-
This compound and other fragment library members
-
Immobilization Buffers (e.g., HBS-EP+)
-
Running Buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
DMSO (for compound dissolution)
Methodology
-
Kinase Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.
-
Inject the recombinant kinase at a suitable concentration (e.g., 10-50 µg/mL) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound and other fragments in 100% DMSO (e.g., 100 mM).
-
Dilute the fragment stocks into running buffer to the desired screening concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all samples (typically ≤1%).
-
Inject the fragment solutions over the immobilized kinase surface and a reference flow cell.
-
Monitor the change in response units (RU) to detect binding.
-
-
Data Analysis and Hit Validation:
-
Subtract the reference flow cell data from the active surface data.
-
Identify fragments that produce a significant and reproducible binding response.
-
For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the dissociation constant (KD).
-
Protocol 2: High-Throughput Biochemical Kinase Assay
This protocol describes a generic, non-radioactive, luminescence-based kinase assay suitable for screening a focused library of compounds derived from the this compound scaffold. The ADP-Glo™ Kinase Assay is used as an example.
Materials
-
Recombinant Kinase of Interest
-
Kinase Substrate (peptide or protein)
-
ATP
-
This compound-derived compound library
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Methodology
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add the kinase/substrate mix to the compound-containing wells.
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the target kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR) and Lead Optimization
Following the identification of initial hits, a systematic SAR study is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several points for modification.
Figure 2. Key modification points for SAR studies.
Table 1: Representative Data from a Hypothetical Kinase Screening
| Compound ID | R1 Modification | R2 Modification | R3 Modification | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| Core | H | -COOH | H | >10,000 | >10,000 |
| Cpd-1 | H | -CONH(CH2)Ph | H | 850 | 2,500 |
| Cpd-2 | 2-Cl | -CONH(CH2)Ph | H | 320 | 5,000 |
| Cpd-3 | H | -CONH(CH2)Ph | Me | 150 | 1,800 |
This is example data and not from a real experiment.
Conclusion and Future Directions
This compound represents a valuable and versatile starting point for the discovery of novel kinase inhibitors. Its inherent fragment-like properties and strategic placement of hydrogen bonding moieties make it an ideal candidate for both fragment-based screening and the development of focused compound libraries. The protocols outlined in this application note provide a robust framework for researchers to effectively utilize this scaffold in their kinase drug discovery programs. Future efforts should focus on exploring a wider range of chemical modifications to further enhance potency and selectivity against specific kinase targets, as well as optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of the resulting lead compounds.
References
-
BMS Staff (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
-
Luo, Y., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Available at: [Link]
-
El-Gamal, M.I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
El-Gamal, M.I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Functionalization of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid for Advanced Drug Conjugation
Abstract & Introduction
The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), relies on the precise and stable linkage of a cytotoxic payload to a targeting moiety. The choice of the bifunctional linker is critical to the efficacy, stability, and pharmacokinetic profile of the final conjugate. 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is an emerging heterocyclic linker scaffold valued for its rigid structure and synthetic tractability. Its pyrazole and pyridine rings offer metabolic stability, while the carboxylic acid group serves as a versatile handle for covalent modification.
This document provides an in-depth guide to the functionalization of this linker, focusing on the activation of its carboxylic acid for subsequent conjugation to amine-containing biomolecules. We will explore the fundamental chemistry of carbodiimide-mediated coupling, provide validated, step-by-step protocols for activation and conjugation, and offer a comprehensive troubleshooting guide to address common experimental challenges.
Scientific Principles: Activating the Carboxylic Acid Handle
The most robust and widely adopted strategy for converting a carboxylic acid into a reactive group for bioconjugation is through carbodiimide chemistry.[1][2] This method facilitates the formation of a stable amide bond between the linker and a primary amine (e.g., the side chain of a lysine residue on an antibody) under aqueous conditions.[3][4]
The Role of EDC and NHS/Sulfo-NHS
The process is typically a two-step reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[5][6]
-
Carboxyl Activation: EDC reacts with the carboxylic acid on the pyrazole linker to form a highly reactive but unstable O-acylisourea intermediate.[5][6] This intermediate is susceptible to hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce conjugation efficiency.[5]
-
Intermediate Stabilization: To mitigate hydrolysis, NHS or Sulfo-NHS is introduced.[5][6] It rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This amine-reactive ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with the target biomolecule.[5][6] The use of Sulfo-NHS is often preferred in bioconjugation due to its enhanced solubility in aqueous buffers.
The pH of the reaction environment is critical for optimal efficiency. The initial activation of the carboxyl group with EDC is most efficient in a slightly acidic environment (pH 4.5–6.0).[7][8] However, the subsequent reaction of the NHS ester with a primary amine on the target biomolecule proceeds most efficiently at a physiological to slightly alkaline pH (7.2–8.0).[8]
Diagram 1: The two-step EDC/NHS activation and conjugation pathway.
Experimental Workflow & Protocols
A successful conjugation strategy involves a logical flow from reagent preparation to final product analysis. This workflow ensures reproducibility and maximizes the yield of the desired bioconjugate.
Diagram 2: High-level experimental workflow for drug conjugation.
Protocol 1: Activation of this compound
This protocol describes the activation of the linker's carboxyl group using EDC and Sulfo-NHS.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, MW: 191.70)
-
N-hydroxysulfosuccinimide (Sulfo-NHS, MW: 217.14)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Prepare Linker Stock: Dissolve this compound in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Rationale: The heterocyclic linker may have limited aqueous solubility. A concentrated organic stock allows for easy addition to the aqueous reaction buffer while minimizing the final percentage of organic solvent.
-
-
Prepare Coupling Reagents: Immediately before use, weigh out EDC and Sulfo-NHS. Prepare concentrated stock solutions (e.g., 100 mM) in cold Activation Buffer.
-
Rationale: EDC and Sulfo-NHS are moisture-sensitive and hydrolyze over time.[9] Using fresh, cold solutions maximizes their reactivity.
-
-
Activation Reaction: a. Dilute the required amount of the linker stock solution into the Activation Buffer. b. Add Sulfo-NHS solution to the linker solution to a final molar excess of 2-5 fold over the linker. Mix gently. c. Add EDC solution to the mixture to a final molar excess of 2-5 fold over the linker. The molar ratio of EDC to Sulfo-NHS should be approximately 1:1. d. Incubate the reaction at room temperature for 15-30 minutes.
-
Rationale: A molar excess of EDC/Sulfo-NHS drives the reaction towards the formation of the stable NHS ester. The 15-30 minute incubation is sufficient to activate the carboxyl groups without significant degradation of the reagents.[5]
-
Protocol 2: Conjugation to an Amine-Containing Biomolecule
This protocol describes the reaction of the activated linker with a primary amine on a target biomolecule (e.g., a protein).
Materials:
-
Activated linker solution (from Protocol 1)
-
Target biomolecule (e.g., antibody) in a suitable buffer
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
Procedure:
-
Buffer Exchange (if necessary): Ensure the target biomolecule is in an amine-free buffer, such as PBS. Buffers containing primary amines like Tris or glycine will compete with the target molecule and quench the reaction.[9]
-
Conjugation Reaction: a. Add the activated linker solution (from Protocol 1) to the biomolecule solution. The molar ratio of linker to biomolecule is a critical parameter to optimize and typically ranges from 5:1 to 20:1. b. Incubate the reaction at room temperature for 2 hours, or at 4°C overnight, with gentle mixing.
-
Rationale: The slightly alkaline pH of the Coupling Buffer ensures that the primary amines on the biomolecule are deprotonated and thus maximally nucleophilic for attacking the NHS ester.[8]
-
-
Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Rationale: Quenching deactivates any remaining unreacted NHS esters, preventing unwanted secondary reactions or modifications during purification and storage.[9]
-
Protocol 3: Purification and Characterization of the Conjugate
This protocol outlines the essential steps to purify the conjugate and confirm successful labeling.
Materials & Equipment:
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (e.g., Slide-A-Lyzer™)
-
HPLC system with a suitable column (e.g., reversed-phase or size-exclusion)
-
Mass Spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
SDS-PAGE equipment
Procedure:
-
Purification: a. Desalting Column: For rapid removal of excess linker and byproducts, apply the quenched reaction mixture to a desalting column equilibrated with the desired storage buffer (e.g., PBS). Collect the eluate containing the purified conjugate. b. Dialysis: For larger volumes, transfer the reaction mixture to a dialysis cassette and dialyze against the storage buffer with several buffer changes over 24-48 hours.
-
Characterization: a. HPLC Analysis: Analyze the purified conjugate using reversed-phase or hydrophobic interaction chromatography. Compare the chromatogram to the unconjugated biomolecule. A successful conjugation will result in a peak shift to a later retention time due to the increased hydrophobicity of the attached linker.[10] b. Mass Spectrometry: Determine the mass of the purified conjugate. The mass increase compared to the unconjugated biomolecule will confirm the covalent attachment of the linker and can be used to calculate the average number of linkers per biomolecule (Drug-to-Antibody Ratio, DAR).[10][11] c. SDS-PAGE: Run samples of the unconjugated and conjugated protein on an SDS-PAGE gel. A successful conjugation may result in a slight shift in the molecular weight band of the conjugate.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues in EDC/NHS conjugation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive EDC/Sulfo-NHS due to hydrolysis.[9] 2. Reaction buffer contains competing nucleophiles (e.g., Tris, glycine, azide).[8][9] 3. Incorrect pH for activation or conjugation steps.[7][8] 4. Insufficient molar ratio of linker/coupling reagents. | 1. Use fresh, high-quality EDC and Sulfo-NHS. Aliquot reagents upon receipt and store in a desiccator at -20°C.[9] 2. Perform a buffer exchange on the biomolecule into an amine-free buffer like PBS or MES prior to conjugation. 3. Strictly adhere to the recommended pH ranges: 4.5-6.0 for activation and 7.2-8.0 for conjugation.[8] 4. Increase the molar excess of the activated linker relative to the biomolecule. |
| Precipitation of Biomolecule | 1. High percentage of organic solvent (DMSO/DMF) from the linker stock. 2. The conjugated linker significantly increases the hydrophobicity of the biomolecule, causing it to aggregate. | 1. Keep the final concentration of the organic solvent below 10% (v/v). 2. Reduce the molar ratio of linker to biomolecule. Perform the conjugation at a lower biomolecule concentration. |
| High Polydispersity / Heterogeneity | 1. Reaction time is too long, leading to side reactions. 2. Molar ratios are too high, leading to excessive labeling. | 1. Optimize and shorten the reaction time. 2. Perform a titration experiment with varying molar ratios of the linker to find the optimal condition for the desired degree of labeling. |
Conclusion
The functionalization of this compound via EDC/Sulfo-NHS chemistry is a reliable and efficient method for preparing this valuable linker for drug conjugation. Success depends on careful attention to reaction parameters, particularly the quality of the coupling reagents, buffer composition, and pH control. By following the detailed protocols and leveraging the troubleshooting guide provided, researchers can confidently generate well-defined bioconjugates for downstream applications in targeted drug delivery and discovery. The subsequent characterization by techniques such as mass spectrometry and HPLC is essential to validate the outcome and ensure the quality of the final product.[12]
References
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health (NIH). [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Ocean NanoTech. [Link]
-
EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. ResearchGate. [Link]
-
Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. Waters Corporation. [Link]
-
Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. [Link]
-
Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Chemical Conjugation in Drug Delivery Systems. National Center for Biotechnology Information (NCBI). [Link]
-
Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]
-
Instruction Manual. Bio-Rad. [Link]
-
Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Publications. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Enhancing conjugation rate of antibodies to carboxylates. National Center for Biotechnology Information (NCBI). [Link]
-
Recent developments in catalytic amide bond formation. ResearchGate. [Link]
-
The preparation and applications of amides using electrosynthesis. Royal Society of Chemistry. [Link]
-
Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]
-
4-selective functionalization of pyridine. American Chemical Society. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Five 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters, and the Spin States of their Iron(II) Complexes. MDPI. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Center for Biotechnology Information (NCBI). [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
developing assays for 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid biological targets
An In-Depth Guide to Assay Development for Probing the Biological Targets of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a strategic and practical framework for the identification and characterization of biological targets for the novel compound, this compound. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, most notably enzymes such as kinases and cyclooxygenases.[1][2][3] This guide moves beyond rigid templates to offer an integrated, multi-faceted strategy, beginning with broad screening funnels and progressing to detailed biophysical and cellular validation assays. We emphasize the causality behind experimental choices, the inclusion of self-validating controls, and the critical need to identify and discard promiscuous or assay-interfering compounds. Detailed, field-tested protocols for key technologies—including Fluorescence Polarization, Surface Plasmon Resonance, Isothermal Titration Calorimetry, and the Cellular Thermal Shift Assay—are provided to empower researchers to robustly interrogate the mechanism of action of this and similar small molecules.
Introduction: The Challenge and Strategy
The compound this compound belongs to a chemical class renowned for its therapeutic potential. Pyrazole-containing molecules are core components of numerous approved drugs, acting on diverse targets.[2][3] The journey from a novel compound to a validated chemical probe or drug candidate is contingent on the unambiguous identification of its molecular target(s) and a deep understanding of its mechanism of action. A haphazard approach to assay development can lead to the pursuit of false positives and the waste of significant resources on pan-assay interference compounds (PAINS).[4][5]
This guide presents a logical, tiered workflow designed to mitigate these risks. The strategy is built on three pillars:
-
Broad Initial Screening: Employing high-throughput, robust biochemical assays against diverse target classes predicted by the compound's chemotype (e.g., kinases, metabolic enzymes, GPCRs).
-
Orthogonal Validation and Biophysical Characterization: Confirming initial "hits" using label-free technologies that measure direct binding, thereby eliminating artifacts from the primary assay format.
-
Cellular Target Engagement: Verifying that the compound interacts with its putative target in a physiological environment, the ultimate litmus test for biological relevance.
Caption: High-level workflow for target identification and validation.
Biochemical Assays: Primary Screening and Mechanism of Action
The initial goal is to efficiently screen the compound against large panels of potential targets. Given the pyrazole scaffold, enzyme families, particularly protein kinases, are a logical starting point.[6]
Kinase Activity Assay: Fluorescence Polarization (FP)
FP is a homogeneous assay technology well-suited for HTS, measuring the binding of a small fluorescent tracer to a larger protein.[7][8] In this competition assay, an inhibitor will displace the tracer, leading to a decrease in the polarization signal.
Causality and Rationale: We choose an FP competition assay for its simplicity ("mix-and-read"), low background interference, and suitability for automation.[9] Using far-red tracers can further minimize interference from compound autofluorescence and light scattering.[10]
Caption: Principle of a Fluorescence Polarization (FP) competition assay.
Protocol: FP Kinase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Recombinant target kinase, diluted in Assay Buffer to a working concentration of 2X the final KD of the tracer.
-
Fluorescent Tracer: Synthesized or commercially available tracer for the kinase of interest, diluted to a 2X working concentration (e.g., 2 nM final).
-
Test Compound: this compound serially diluted in 100% DMSO, then diluted into Assay Buffer to a 10X final concentration. The final DMSO concentration in the assay should not exceed 1%.[7]
-
-
Assay Procedure (384-well format):
-
Add 5 µL of 10X Test Compound or DMSO vehicle control to appropriate wells.
-
Add 20 µL of Assay Buffer.
-
Add 10 µL of 2X Kinase solution to all wells except negative controls (add 10 µL buffer instead).
-
Add 10 µL of 2X Fluorescent Tracer solution to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an FP-capable plate reader using appropriate excitation and emission filters.
-
Calculate millipolarization (mP) values.
-
-
Data Analysis:
-
Normalize data using high (no inhibitor) and low (no kinase) controls.
-
Plot % Inhibition vs. log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: A robust assay should have a Z' factor > 0.5.[7]
-
Homogeneous Proximity Assays: AlphaLISA
For targets where a suitable FP tracer is unavailable, Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology is a powerful alternative.[11] It relies on the interaction of two beads: a Donor bead and an Acceptor bead.[12] When brought into proximity by a biological interaction (e.g., an antibody sandwich on a target protein), the Donor bead releases singlet oxygen upon excitation, which triggers a cascade of energy transfer in the Acceptor bead, producing a strong luminescent signal.[12][13]
Protocol: Generic AlphaLISA Sandwich Assay
-
Reagent Preparation:
-
Biotinylated Antibody: An antibody against the target protein, biotinylated for binding to Streptavidin-coated Donor beads.
-
Acceptor Bead-Conjugated Antibody: A second antibody against a different epitope on the target, directly conjugated to AlphaLISA Acceptor beads.[14]
-
Analyte/Target: The purified protein of interest.
-
Test Compound: Prepared as described in the FP protocol.
-
-
Assay Procedure:
-
Add Test Compound and Target Protein to the wells and incubate to allow for binding.
-
Add a mixture of the Biotinylated Antibody and the Acceptor Bead-Conjugated Antibody. Incubate for 60 minutes.
-
Add Streptavidin-coated Donor beads. Incubate for 30-60 minutes in the dark.[11]
-
-
Data Acquisition & Analysis:
-
Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 615 nm).[11]
-
A decrease in signal indicates inhibition of the protein-protein or protein-substrate interaction being measured. Calculate IC₅₀ as previously described.
-
GPCR Functional Assays: HTRF Second Messenger
Should the compound's target be a G-protein coupled receptor (GPCR), functional assays measuring second messenger accumulation are essential. Homogeneous Time-Resolved Fluorescence (HTRF) is a leading technology for this purpose.[15] It uses time-resolved FRET between a donor (often a Europium cryptate) and an acceptor to generate a highly specific signal.[15][16]
-
For Gs/Gi-coupled GPCRs: An HTRF cAMP assay measures the accumulation or inhibition of cyclic AMP.[17]
-
For Gq-coupled GPCRs: An HTRF IP-One assay measures the accumulation of inositol monophosphate, a stable downstream metabolite of IP₃.[16]
The protocols for these assays are highly specific to the commercial kits (e.g., from Revvity) but generally involve lysing cells after compound treatment and adding detection reagents containing the donor- and acceptor-labeled antibodies.[16][18]
Biophysical Assays: Confirming Direct Engagement
A positive result in a primary biochemical screen is only an initial "hit." It is absolutely critical to confirm that the compound directly binds to the target protein. Biophysical assays provide this confirmation in a label-free, purified system, which helps to eliminate artifacts related to assay technology.
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures molecular interactions in real-time on a sensor chip surface.[19][20] It provides kinetic data (association rate kon, dissociation rate koff) and affinity data (dissociation constant KD).[21]
Causality and Rationale: For small molecule-protein interactions, the protein is typically immobilized on the sensor surface, and the small molecule (analyte) is flowed over it.[20][22] This orientation maximizes the signal change, as the response is proportional to mass.
Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).
Protocol: SPR Kinetic Analysis
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the surface with a mixture of EDC/NHS.
-
Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Kinetic Titration:
-
Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ buffer) containing a small percentage of DMSO (e.g., 1-5%) to aid solubility.[22]
-
Perform a kinetic titration by injecting each concentration of the compound over the sensor surface for a defined association time (e.g., 120 seconds), followed by a buffer-only flow for a dissociation time (e.g., 300 seconds). Include a buffer-only (zero concentration) injection for double referencing.
-
Between each compound injection, regenerate the surface with a brief pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) if necessary to remove all bound compound.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only injection signal from the data.
-
Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics.[23] It directly measures the heat released or absorbed when a ligand binds to a target protein.[24][25] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[26]
Protocol: ITC Binding Analysis
-
Sample Preparation:
-
Dialyze both the purified target protein and the test compound extensively against the same buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) to avoid buffer mismatch artifacts.[26]
-
Determine accurate concentrations of both protein and compound.
-
Load the protein into the sample cell (e.g., at 10-20 µM) and the compound into the injection syringe (at 10-15x the protein concentration).
-
-
Titration Experiment:
-
Set the cell temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, allowing the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (KD, n, ΔH).[25]
-
| Technique Comparison | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in rotational speed of a fluorescent probe | Change in refractive index upon binding | Measurement of heat change upon binding |
| Throughput | High (384/1536-well) | Medium to High | Low |
| Primary Output | IC₅₀ (Inhibition) | KD, kon, koff (Kinetics) | KD, n, ΔH, ΔS (Thermodynamics) |
| Label Required? | Yes (Fluorescent Tracer) | No | No |
| Use Case | Primary HTS, Hit-to-Lead | Hit Validation, Lead Optimization | Hit Validation, Mechanistic Studies |
Cellular Target Engagement: The In-Cellulo Proof
Confirming that a compound binds its target in the complex milieu of a living cell is the most critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[27][28] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[29][30]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA with Western Blot Readout
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1 hour in culture media.
-
-
Thermal Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Detection:
-
Carefully collect the supernatant (containing soluble proteins).
-
Analyze the amount of soluble target protein in each sample by Western Blot using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For both vehicle- and compound-treated samples, plot the normalized band intensity against temperature to generate thermal melt curves.
-
A rightward shift in the curve for the compound-treated sample indicates stabilization and confirms cellular target engagement.[31]
-
Assay Validation and Interference Compound Triage
Rigorous assay development demands vigilance against artifacts. Pan-Assay Interference Compounds (PAINS) are notorious for appearing as hits in many assays through non-specific mechanisms like aggregation, redox cycling, or reactivity.[4][32][33]
Key Mitigation Strategies:
-
Orthogonal Assays: A true hit should be active in multiple assays that rely on different detection principles (e.g., a hit from an FP screen should be confirmed by SPR).
-
Counter-Screens: Include assays known to be sensitive to interference. For example, test for activity in the presence of a non-ionic detergent like Triton X-100; activity that is significantly diminished may indicate an aggregate-based mechanism.[32]
-
Computational Filtering: Use established PAINS filters to check if the compound contains substructures known to cause interference, though this should be used as a guide and not an absolute rule.[5]
-
Structure-Activity Relationship (SAR): Genuine inhibitors will typically display a clear SAR, where small chemical modifications lead to predictable changes in potency. Promiscuous compounds often lack a discernible SAR.
Conclusion
The process of identifying and validating the biological targets of a novel compound like this compound is a systematic, multi-step endeavor. It requires a scientifically sound strategy that begins with broad, high-throughput methods and becomes progressively more focused, culminating in direct proof of target engagement within a cellular context. By employing a diverse toolkit of biochemical, biophysical, and cellular assays, and by maintaining a critical perspective toward potential artifacts, researchers can confidently elucidate the compound's mechanism of action. The protocols and logical framework presented here provide a robust starting point for this critical phase of drug discovery and chemical biology research.
References
-
Turnbull, W. B., & Daranas, A. H. (2003). Isothermal titration calorimetry in drug discovery. PubMed. [Link]
-
Zhang, Y., & Li, S. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
-
Reaction Biology. ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
-
Ciulli, A. (2013). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
TA Instruments. (2024). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
Zhang, Y., & Li, S. (2018). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]
-
Heukers, R., et al. (2019). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLOS ONE. [Link]
-
G. Jacobsen, K., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Journal of Visualized Experiments. [Link]
-
Vasta, J. D., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biological Chemistry. [Link]
-
Haque, R. U., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]
-
Ly, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Reichert. (2022). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]
-
Genomax. Revvity GPCRs assays. Genomax. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Technology Networks. (2024). Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. Technology Networks. [Link]
-
Gallego, P., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]
-
Wells, C. I., et al. (2013). Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Semantic Scholar. [Link]
-
Vasta, J. D., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
-
Amoo, T. B., et al. (2023). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
-
Glickman, J. F., et al. (2008). Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. [Link]
-
Grokipedia. Pan-assay interference compounds. Grokipedia. [Link]
-
IU Indianapolis ScholarWorks. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. [Link]
-
An, W. F., & Tolliday, N. (2010). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry. [Link]
-
Pathania, S., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Chemistry. [Link]
-
Arena, T. A., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Wang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Pharmaceutical & Diagnostic Innovation. (2002). Helping High-Throughput Screening. Ovid. [Link]
-
Kumar, A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]
-
ResearchGate. Working principle of the AlphaLISA assay. ResearchGate. [Link]
-
de Sousa, L. R., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS Discovery. [Link]
-
Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Wikipedia. Cellular thermal shift assay. Wikipedia. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
-
Cayman Chemical. (2021). Development and Validation of a Novel cGAS Inhibitor Screening Assay. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 15. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. genomax.com.sg [genomax.com.sg]
- 18. revvity.com [revvity.com]
- 19. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 21. portlandpress.com [portlandpress.com]
- 22. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 23. Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research [pharmaceuticalonline.com]
- 24. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 27. news-medical.net [news-medical.net]
- 28. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 32. drughunter.com [drughunter.com]
- 33. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and direct route involves a two-step sequence:
-
Knorr Pyrazole Synthesis: The cyclocondensation of a hydrazine derivative (4-hydrazinopyridine) with a β-dicarbonyl compound (ethyl 2-formyl-3-oxobutanoate or a similar precursor) to form the ethyl ester intermediate, ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate.
-
Hydrolysis: The subsequent hydrolysis of the ethyl ester to the final carboxylic acid product.
This guide will address potential issues that can arise during both of these critical steps.
Troubleshooting Guide
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Knorr Pyrazole Synthesis of Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
Question 1: My Knorr pyrazole synthesis is resulting in a very low yield of the desired ethyl ester. What are the likely causes and how can I improve it?
Answer:
Low yields in the Knorr synthesis of this specific pyrazole ester can often be attributed to several factors, primarily related to the reduced nucleophilicity of 4-hydrazinopyridine and potential side reactions.
Causality and Solutions:
-
Reduced Nucleophilicity of 4-Hydrazinopyridine: The pyridin-4-yl group is strongly electron-withdrawing, which decreases the nucleophilicity of the hydrazine nitrogens. This slows down the initial attack on the dicarbonyl compound.
-
Solution: The use of an acid catalyst is highly recommended to activate the carbonyl groups of the β-dicarbonyl compound, making them more electrophilic.[1][2][3][4] Acetic acid is a common choice, typically used in catalytic amounts. The reaction mechanism under acidic conditions is depicted below.
-
-
Reaction Temperature and Time: Insufficient heating or reaction time can lead to incomplete conversion.
-
Solution: The reaction generally requires heating. A good starting point is refluxing in a solvent like ethanol for several hours.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.
-
Solution: Ethanol is a commonly used solvent that works well for this reaction as it effectively dissolves both reactants.[5] However, exploring other polar protic solvents or even aprotic polar solvents like DMF in small-scale trials could reveal a more optimal medium.
-
-
Purity of Reactants: Impurities in either the 4-hydrazinopyridine or the β-dicarbonyl compound can lead to side reactions and lower yields.
-
Solution: Ensure the purity of your starting materials. 4-Hydrazinopyridine can be unstable and should be stored properly. If necessary, purify the starting materials before use.
-
Experimental Protocol: Optimized Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr synthesis of the pyrazole ester intermediate.
Materials:
-
4-Hydrazinopyridine (1.0 eq)
-
Ethyl 2-formyl-3-oxobutanoate (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinopyridine in absolute ethanol.
-
Add ethyl 2-formyl-3-oxobutanoate to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Question 2: I am observing multiple spots on my TLC plate after the Knorr synthesis, even after an extended reaction time. What are these byproducts and how can I minimize them?
Answer:
The formation of multiple products is a common issue, often arising from the reaction of 4-hydrazinopyridine with itself or with impurities, and the potential for regioisomer formation if an unsymmetrical dicarbonyl is used.
Causality and Solutions:
-
Side Reactions of 4-Hydrazinopyridine: 4-Hydrazinopyridine can undergo self-condensation or oxidation, especially at elevated temperatures.
-
Solution: Add the 4-hydrazinopyridine slowly to the reaction mixture, especially if the reaction is exothermic. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side products.
-
-
Impure Starting Materials: As mentioned previously, impurities can lead to a variety of byproducts.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
-
Incomplete Cyclization: The intermediate hydrazone may be stable enough to be observed on the TLC plate.
Step 2: Hydrolysis of Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
Question 3: The hydrolysis of my ethyl ester to the carboxylic acid is not going to completion, or I am getting a low yield of the final product after work-up. What are the key parameters to control?
Answer:
Incomplete hydrolysis and low recovery of the final product are often linked to the reaction conditions and the zwitterionic nature of the product, which can make isolation challenging.
Causality and Solutions:
-
Insufficient Hydrolysis Conditions: The ester may be resistant to hydrolysis under mild conditions.
-
Solution: Basic hydrolysis using a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like ethanol or THF is generally effective. Heating is typically required to drive the reaction to completion.
-
-
Product Isolation Challenges (Zwitterionic Nature): The product, this compound, is a zwitterion. It has a basic pyridine nitrogen and an acidic carboxylic acid group. This means that at its isoelectric point (the pH at which the net charge is zero), its solubility in both aqueous and organic solvents can be low, making extraction difficult.[6][7][8]
-
Solution: Careful pH adjustment during the work-up is critical. After basic hydrolysis, the product exists as the carboxylate salt in the aqueous solution. To precipitate the zwitterionic product, the pH of the solution should be carefully adjusted to its isoelectric point using an acid (e.g., dilute HCl). This pH can be determined empirically by adding acid dropwise until maximum precipitation is observed.
-
Experimental Protocol: Optimized Hydrolysis and Purification
Caption: Workflow for the hydrolysis of the ester and purification of the final product.
Materials:
-
Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate (1.0 eq)
-
Sodium Hydroxide (2.0 - 3.0 eq)
-
Ethanol
-
Water
-
1 M Hydrochloric Acid
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 1 M HCl with vigorous stirring to adjust the pH. The zwitterionic product will precipitate out as the pH approaches its isoelectric point. Monitor the pH and the amount of precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum.
Question 4: My final product is difficult to purify and contains residual salts. What are some alternative purification strategies?
Answer:
The zwitterionic nature of the product can make traditional purification methods like column chromatography challenging and can lead to salt contamination.
Causality and Solutions:
-
High Polarity and Low Solubility: The zwitterionic product is often highly polar and may have low solubility in common organic solvents used for chromatography.
-
Solution 1: Recrystallization: If the product has sufficient solubility in a particular solvent system at elevated temperatures, recrystallization can be an effective purification method. Mixtures of water with polar organic solvents like ethanol or isopropanol are good starting points.
-
Solution 2: Ion-Exchange Chromatography: For highly challenging purifications, ion-exchange chromatography can be employed.[6][9] By adjusting the pH of the mobile phase, the charge of the molecule can be controlled, allowing it to bind to or elute from an ion-exchange resin.
-
Solution 3: Desalting: If the product is contaminated with inorganic salts, you can try to dissolve the crude product in a minimal amount of hot water and then cool it slowly. The organic product may crystallize out, leaving the more soluble inorganic salts in the solution. Alternatively, dialysis can be used for desalting if the product is of sufficient molecular weight.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform a one-pot synthesis of this compound without isolating the ester intermediate?
A1: While a one-pot synthesis is theoretically possible, it is generally not recommended for this specific compound. The conditions for the Knorr synthesis (acidic catalysis) and the hydrolysis (basic conditions) are incompatible. Attempting a one-pot reaction would likely lead to a complex mixture of products and a significantly lower yield. A stepwise approach with isolation and purification of the intermediate ester is the most reliable method.
Q2: What is the expected yield for this synthesis?
A2: The yield can vary significantly depending on the optimization of the reaction conditions and the purity of the starting materials. For the Knorr synthesis of the ethyl ester, yields in the range of 60-80% are considered good. The subsequent hydrolysis step can also proceed in high yield (80-95%) if the work-up and purification are performed carefully. Overall yields of 50-75% are achievable.
Q3: Are there any specific safety precautions I should be aware of?
A3: Yes. Hydrazine derivatives, including 4-hydrazinopyridine, are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.[1] Strong acids and bases used in the reaction and work-up should also be handled with care.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Melting Point: A sharp melting point is an indicator of purity.
Summary of Key Parameters for Yield Improvement
| Parameter | Step 1: Knorr Synthesis | Step 2: Hydrolysis | Rationale |
| Catalyst | Acidic (e.g., Acetic Acid) | Basic (e.g., NaOH, LiOH) | Activates carbonyls for nucleophilic attack; Promotes ester saponification. |
| Temperature | Reflux | Reflux | Provides activation energy for the reaction to proceed at a reasonable rate. |
| Solvent | Ethanol | Ethanol/Water mixture | Solubilizes reactants and facilitates the reaction. |
| pH Control | N/A | Crucial for work-up | Precise pH adjustment to the isoelectric point is necessary for efficient product precipitation. |
| Purification | Column Chromatography | Precipitation/Recrystallization | Removes byproducts and unreacted starting materials. |
By carefully considering these parameters and applying the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis.
References
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
-
Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). Structures and Synthesis of Zwitterionic Polymers. Retrieved from [Link]
-
ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]
-
Reddit. (2023, April 29). Isolation/purification of zwitterionic phospholipid. r/Chempros. Retrieved from [Link]
-
Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]
-
NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of a pyrazole derivative.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, June 5). What is the behavior of a Zwitterion during ion exchange chromatography? Retrieved from [Link]
-
HYDROLYSIS. (n.d.). Retrieved from [Link]
-
Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Pyridinyl-Pyrazoles
Welcome to the Technical Support Center for the synthesis of pyridinyl-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges in your synthetic workflows, ensuring the integrity and efficiency of your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, delving into the root causes and offering practical, field-tested solutions.
Question 1: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is one of the most prevalent side reactions in the synthesis of pyridinyl-pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1] The hydrazine can attack either of the two distinct carbonyl groups, leading to a mixture of products.[1] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]
Probable Causes & Solutions:
-
Electronic and Steric Effects: The inherent electronic properties and steric bulk of your starting materials play a significant role. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to nucleophilic attack, while bulky substituents can hinder attack at a specific site.[1]
-
Troubleshooting: If possible, consider modifying your starting materials to enhance the electronic or steric bias towards the desired isomer.
-
-
Reaction Conditions: This is often the most critical factor to control.
-
Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[2] Aprotic dipolar solvents may also offer better results than conventional conditions.[3]
-
Temperature: Running the reaction at room temperature in solvents like N,N-dimethylacetamide can lead to high yields and excellent regioselectivity.[4] Conversely, increasing the temperature beyond an optimal point can sometimes lead to a decrease in yield and selectivity.[4]
-
pH/Catalyst: The presence and nature of an acid or base catalyst are crucial. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1] For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[5] In some cases, Lewis acids or catalysts like nano-ZnO have demonstrated improved yields.[5][6]
-
Experimental Protocol for Optimizing Regioselectivity:
-
Solvent Screening: Set up parallel reactions using your standard conditions but vary the solvent. Include ethanol, N,N-dimethylacetamide, TFE, and HFIP in your screen.
-
Temperature Optimization: Once an optimal solvent is identified, perform a temperature screen (e.g., 0 °C, room temperature, 60 °C) to determine the ideal condition for regioselectivity.
-
Catalyst Evaluation: Test the reaction with and without a catalyst. If a catalyst is beneficial, screen different types (e.g., acetic acid, p-toluenesulfonic acid, zinc chloride).
-
Monitoring: Closely monitor the reaction progress and the ratio of regioisomers using techniques like TLC, LC-MS, or ¹H NMR of the crude reaction mixture.
Question 2: The yield of my desired pyridinyl-pyrazole is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields can be attributed to several factors, including incomplete reactions, competing side reactions, or degradation of the product.
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion under your current conditions.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the consumption of starting materials by TLC or LC-MS to ensure the reaction has run its full course.[5]
-
Increase Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to enhance yields and shorten reaction times.[5]
-
-
-
Formation of Pyrazoline Intermediates: The initial cyclocondensation of a hydrazine with an α,β-unsaturated ketone often yields a pyrazoline, which then needs to be oxidized to the aromatic pyrazole.[4][7] If this oxidation step is inefficient or omitted, the yield of the final product will be low.
-
Troubleshooting:
-
In situ Oxidation: Some reaction protocols achieve oxidation in the same pot. For example, using copper triflate as a catalyst can facilitate both the cyclocondensation and subsequent oxidation.[3]
-
Stepwise Oxidation: If a stable pyrazoline is formed, a separate oxidation step is required. Common oxidizing agents include bromine or simply heating the pyrazoline in DMSO under an oxygen atmosphere.[8]
-
-
-
Dimerization/Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization, leading to insoluble materials and reduced yields. 5-aminopyrazoles, for instance, are known to undergo copper-promoted dimerization.[9][10]
-
Troubleshooting:
-
Concentration: Running the reaction at a lower concentration may disfavor intermolecular side reactions.
-
Temperature Control: Poor temperature control, especially during scale-up, can lead to localized "hot spots" that promote polymerization.[11] Ensure efficient stirring and controlled addition of reagents.[11]
-
-
Question 3: I am observing unexpected N-alkylation on the pyrazole ring. How can I control the site of alkylation?
Answer:
N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers.[12] The outcome of this reaction is influenced by the nature of the base, the cation, and steric and electronic factors within the pyrazole itself.
Probable Causes & Solutions:
-
Ambident Nucleophile: The pyrazole anion is an ambident nucleophile, meaning alkylation can occur at either of the two nitrogen atoms.
-
Troubleshooting:
-
Base and Counter-ion: The choice of base can influence the regioselectivity. For instance, different outcomes may be observed with bases like potassium carbonate versus sodium hydride. The size and charge of the cation can also play a role.[12]
-
Steric Hindrance: A bulky substituent on the pyrazole ring will often direct the incoming alkyl group to the less sterically hindered nitrogen atom.[13]
-
Functional Group Directing Effects: The presence of certain functional groups on the pyrazole ring can guide the alkylation to a specific nitrogen. This has been demonstrated with trifluoromethylated pyrazoles bearing hydrazone substituents.[12]
-
-
Experimental Protocol for Regioselective N-Alkylation:
-
Base Screening: Conduct the alkylation using a variety of bases (e.g., K₂CO₃, Cs₂CO₃, NaH, t-BuOK) to assess the impact on the regioisomeric ratio.
-
Solvent Effects: Evaluate the reaction in different solvents (e.g., DMF, acetonitrile, THF) as solvent polarity can influence the reactivity of the pyrazole anion.
-
Protecting Groups: If direct alkylation remains unselective, consider a protecting group strategy. Protect one of the nitrogen atoms, perform the alkylation, and then deprotect.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing pyridinyl-pyrazoles?
A1: The most common approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] For pyridinyl-pyrazoles, this typically involves a pyridinyl-hydrazine and a suitable 1,3-diketone, or a hydrazine and a pyridinyl-substituted 1,3-diketone. Other methods include the reaction of hydrazines with α,β-unsaturated ketones and aldehydes, or 1,3-dipolar cycloaddition reactions.[8][14]
Q2: How can I effectively purify my pyridinyl-pyrazole product, especially from its regioisomer?
A2: Purification can be challenging due to the similar polarities of regioisomers.
-
Column Chromatography: This is the most common method. Careful selection of the mobile phase is critical. A shallow solvent gradient can help to improve separation. Sometimes, switching the stationary phase (e.g., from silica gel to alumina or a C18 reversed-phase column) can provide different selectivity.[15]
-
Crystallization: If the product is a solid, fractional crystallization can be an effective technique for separating isomers, provided there is a sufficient difference in their solubilities in a particular solvent system.
-
Preparative HPLC/SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.
Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?
A3: Yes, green chemistry approaches are increasingly being applied to pyrazole synthesis. This includes the use of nano-ZnO as a recyclable catalyst, microwave-assisted synthesis to reduce reaction times and energy consumption, and solvent-free reaction conditions.[5][6]
Visualizations
Diagram 1: Regioisomer Formation in Pyridinyl-Pyrazole Synthesis
This diagram illustrates how the reaction of an unsymmetrical 1,3-dicarbonyl compound with a pyridinyl-hydrazine can lead to two different regioisomeric products.
Caption: Formation of two regioisomers from an unsymmetrical diketone.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Othman, N. S., Bushra, S. E., & Jamshed, F. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7162. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 23(12), 3123. [Link]
-
ResearchGate. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of pyrazoles. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ACS Publications. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6296-6304. [Link]
-
Portilla, J., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(1), 194-226. [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]
-
Slideshare. (2019). Unit 4 Pyrazole. [Link]
-
PubMed. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]
-
MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. [Link]
-
NIH. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
ScienceDirect. (2017). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]
-
ResearchGate. (2002). Dimerization of Pyrazole in Slit Jet Expansions. [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
ResearchGate. (2001). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]
-
ACS Publications. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
-
PubMed Central. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]
-
REAL-J. (2007). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting strategies to navigate the complexities of these important synthetic procedures. Pyrazole carboxylic acids are crucial building blocks in medicinal chemistry, and mastering their synthesis is key to advancing many research and development projects.[1] This resource is structured to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your reaction conditions and overcome common experimental hurdles.
Overview of Common Synthetic Routes
Several methods are available for the synthesis of pyrazole carboxylic acids, each with its own advantages and limitations. The choice of a specific route often depends on the availability of starting materials, the desired substitution pattern, and scalability.
| Synthetic Method | Starting Materials | Key Reagents | Advantages | Common Challenges |
| Knorr Pyrazole Synthesis | Hydrazine derivatives, β-ketoesters | Catalytic acid (e.g., acetic acid) | Well-established, readily available starting materials, good yields for many substrates.[2] | Potential for regioisomer formation, side reactions with sensitive functional groups.[3][4] |
| Vilsmeier-Haack Reaction | Hydrazones of β-ketoesters | Vilsmeier reagent (POCl₃/DMF) | Good for synthesizing 4-carboxaldehyde pyrazoles which can be oxidized to carboxylic acids, often high yielding.[5] | The Vilsmeier reagent is moisture-sensitive, the reaction can be exothermic, and the workup requires careful quenching.[5][6] |
| From 1,3-Dicarbonyl Compounds | 1,3-dicarbonyl compounds, hydrazine derivatives | Acid or base catalyst | Versatile for a wide range of substitutions. | Regioselectivity can be a major issue, leading to mixtures of isomers that are difficult to separate.[4][7][8] |
| Oxidation of Alkylpyrazoles | Alkyl-substituted pyrazoles | Strong oxidizing agents (e.g., KMnO₄) | Useful for converting existing pyrazole scaffolds. | Harsh reaction conditions can lead to degradation of the pyrazole ring or other functional groups, yields can be low.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the Knorr pyrazole synthesis?
A1: Low yields in the Knorr synthesis can often be attributed to several factors. One of the most common is the quality of the hydrazine reagent. Hydrazine and its derivatives can degrade over time, so using a fresh or properly stored reagent is crucial. Another frequent issue is suboptimal pH. The reaction is typically acid-catalyzed, but strongly acidic conditions can lead to side reactions or degradation of the starting materials.[10] Careful control of temperature is also important, as excessive heat can promote the formation of byproducts.[11]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: Regioselectivity is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4][7] The choice of solvent can have a significant impact; for instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[3] Adjusting the pH can also influence which nitrogen of the hydrazine attacks which carbonyl group.[3] In some instances, using a protecting group strategy on one of the carbonyls or employing a pre-formed enaminone can direct the cyclization to the desired regioisomer.
Q3: I am observing an unexpected side product in my Vilsmeier-Haack reaction. What could it be?
A3: In the Vilsmeier-Haack reaction for pyrazole synthesis, the formation of byproducts can occur if the reaction conditions are not carefully controlled. If moisture is present, the Vilsmeier reagent can decompose, leading to incomplete reactions. Additionally, if the temperature is too high, side reactions such as chlorination of the pyrazole ring can occur. The workup is also a critical step; improper quenching of the reaction can lead to the formation of various impurities.
Q4: What is the best way to purify my final pyrazole carboxylic acid product?
A4: Purification of pyrazole carboxylic acids can often be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[12] If the product is contaminated with neutral or basic impurities, an acid-base extraction can be very effective. This involves dissolving the crude product in an aqueous base (like sodium bicarbonate solution), washing with an organic solvent to remove neutral and basic impurities, and then acidifying the aqueous layer to precipitate the pure carboxylic acid.[12][13]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of pyrazole carboxylic acids.
Problem: Low or No Product Yield
Low product yield is a frequent challenge. The following decision tree can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low product yield.
| Potential Cause | Recommended Solution |
| Degraded Hydrazine Reagent | Use a fresh bottle of hydrazine or hydrazine derivative. If unsure of the quality, consider purifying the reagent by distillation. The quality of hydrazine is critical for a successful reaction.[14][15] |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature carefully. If the reaction is exothermic, use an ice bath to maintain the desired temperature. For reactions that require heating, use an oil bath for consistent temperature control. Systematically vary the temperature to find the optimal condition.[11] |
| Incorrect pH | For acid-catalyzed reactions like the Knorr synthesis, use a weak acid such as acetic acid. The pH should be weakly acidic.[10] For other syntheses, ensure the pH is within the recommended range for the specific protocol. |
| Presence of Water in Anhydrous Reactions | For moisture-sensitive reactions like the Vilsmeier-Haack, ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Product Loss During Workup | If your product has some water solubility, saturate the aqueous layer with brine during extraction to improve partitioning into the organic layer. Perform multiple extractions with the organic solvent.[5] For solid products, ensure the recrystallization solvent is appropriate to avoid significant loss of product in the mother liquor.[16] |
Problem: Formation of Impurities and Side Products
The presence of impurities can complicate purification and affect the quality of the final product.
| Observed Impurity/Side Product | Potential Cause | Recommended Solution |
| Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | Modify reaction conditions (solvent, pH, temperature) to favor the desired isomer.[3] Consider using a starting material that directs the regioselectivity, such as a β-enaminone. |
| Decarboxylation of the Product | Excessive heat during the reaction or workup. | Reduce the reaction temperature and/or time. Avoid unnecessarily high temperatures during solvent removal. Some pyrazole carboxylic acids are prone to decarboxylation under harsh conditions.[17][18] |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, incorrect temperature, or poor reagent quality. | Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reaction time or adjusting the temperature. Ensure high-purity starting materials are used. |
| Formation of Tar or Dark-Colored Byproducts | Decomposition of starting materials or product, often due to overly harsh conditions (e.g., strong acid, high temperature). | Use milder reaction conditions. For the Knorr synthesis, using a base like KOAc to neutralize hydrazine hydrochloride can lead to a cleaner reaction.[19] |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-4-carboxylic Acid Ester via Vilsmeier-Haack Reaction
This protocol describes the synthesis of a pyrazole-4-carbaldehyde from a hydrazone, which is then oxidized to the corresponding carboxylic acid.
Step 1: Formation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred DMF solution. The addition should be done over 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
Step 2: Formylation of the Hydrazone
-
Dissolve the hydrazone of a β-ketoester (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Step 3: Workup and Isolation of the Pyrazole-4-carbaldehyde
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 4: Oxidation to the Carboxylic Acid
-
Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction by TLC. Upon completion, quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄).
-
Filter the mixture to remove manganese dioxide or chromium salts.
-
Acidify the filtrate with an acid like HCl to precipitate the pyrazole-4-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Knorr Synthesis of a Pyrazole-3-carboxylic Acid Ester
This protocol outlines the synthesis of a pyrazole-3-carboxylate ester from a β-ketoester and a hydrazine derivative.[2]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketoester (1.0 eq) in a suitable solvent such as ethanol.
-
Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), add an equivalent of a base like sodium acetate to liberate the free hydrazine.
-
Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 eq).
Step 2: Reaction and Monitoring
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. A typical reaction time is 2-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole-3-carboxylate ester.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the pyrazole-3-carboxylate ester (1.0 eq) in a mixture of a solvent like tetrahydrofuran (THF) or ethanol and water.
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
Reaction Mechanisms and Workflows
Visualizing the reaction mechanisms and experimental workflows can aid in understanding and troubleshooting the synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
References
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available at: [Link]
- Method for preparing pyrazolecarboxylic acid and derivatives.
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Available at: [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Available at: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available at: [Link]
-
Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
- Method for purifying pyrazoles.
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Available at: [Link]
-
(PDF) Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Knorr Pyrazole Synthesis. Available at: [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available at: [Link]
-
Knorr Pyrazole Synthesis advice. Available at: [Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available at: [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available at: [Link]
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Vilsmeier-Haack Reaction. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]
-
Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Available at: [Link]
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. Available at: [Link]
-
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. iscientific.org [iscientific.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
- 17. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Crystallization of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
A Guide for Researchers and Drug Development Professionals
This guide provides in-depth troubleshooting for the crystallization of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. Crystallization is a critical purification step, and the unique structural characteristics of this molecule—combining a basic pyridine ring, an acidic carboxylic acid, and a hydrogen-bonding pyrazole moiety—present specific challenges. This document addresses common issues in a practical, question-and-answer format, grounding all recommendations in established crystallographic principles.
Troubleshooting Guide & FAQs
Q1: My compound won't dissolve in common solvents. How do I select an appropriate solvent system?
Answer: Solvent selection is the most critical step in crystallization. The ideal solvent should dissolve this compound completely at an elevated temperature but sparingly at lower temperatures. The molecule's structure contains both hydrogen bond donors (carboxylic acid, pyrazole N-H) and acceptors (pyridine nitrogen, pyrazole nitrogen, carbonyl oxygen), making it quite polar.
Causality & Strategy:
-
Polarity Mismatch: Non-polar solvents like hexanes or toluene are unlikely to be effective. You should focus on polar solvents that can interact with the molecule's functional groups.[1]
-
Recommended Solvents: Start with polar protic solvents such as ethanol, methanol, or isopropanol. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile can also be effective, particularly if the compound is highly insoluble elsewhere.[2] Given the zwitterionic potential (proton transfer from the carboxylic acid to the pyridine), water could be a viable solvent, though it may require heating to high temperatures.[3]
-
Systematic Approach: A systematic screening process is the most reliable method. Use small amounts of your crude material (~10-20 mg) and test solubility in various solvents (~0.5 mL) at room temperature and then upon heating.
Workflow for Solvent Selection:
Caption: Systematic workflow for selecting a single-solvent system.
Q2: My compound forms an oil instead of crystals. What causes "oiling out" and how can I prevent it?
Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, causing the saturated solution to be hotter than the compound's melting point. Impurities can also depress the melting point, exacerbating this issue.
Causality & Strategy:
-
Lower the Solution Temperature: The primary goal is to ensure the solution becomes supersaturated at a temperature below the compound's melting point.
-
Use a lower-boiling solvent: If you are using a high-boiling solvent like DMF or water, switch to a lower-boiling alternative like ethanol or ethyl acetate.
-
Increase solvent volume: Add more hot solvent to the oiled-out mixture until the oil redissolves. This lowers the saturation temperature of the solution. While this may slightly decrease the overall yield, it promotes slower, more controlled crystal growth at a lower temperature.[4]
-
-
Slow Down Cooling: Induce crystallization very slowly. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like a refrigerator. Rapid cooling encourages precipitation over crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Q3: My crystallization is too rapid, resulting in a fine powder or small, impure needles. How can I grow larger, higher-purity crystals?
Answer: Rapid crystallization, or "crashing out," leads to the formation of small crystals that have a high surface area and can trap impurities within the crystal lattice.[5] This defeats the purpose of recrystallization. Ideal crystal growth should occur over a period of 15-30 minutes or longer.[4]
Causality & Strategy:
-
Excessive Supersaturation: The solution is too concentrated when cooling begins. The thermodynamic driving force for precipitation is too high, preventing orderly lattice formation.
-
Mitigation Techniques:
-
Reheat and Add Solvent: Place the flask back on the heat source, redissolve the solid, and add a small additional amount of hot solvent (e.g., 5-10% more volume). This ensures the solution remains unsaturated for a longer period during cooling, promoting slower growth.[4]
-
Insulate the Flask: Slow the cooling rate. Let the flask cool to room temperature on the bench. For even slower cooling, you can wrap the flask in glass wool or place it inside a Dewar flask filled with warm water.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a few drops of the good solvent to clarify the solution, then allow it to cool slowly. This technique, known as anti-solvent crystallization, provides fine control over the saturation point.
-
Table 1: Potential Solvents for Crystallization Screening
| Solvent | Type | Boiling Point (°C) | Polarity Index | Notes |
|---|---|---|---|---|
| Water | Polar Protic | 100 | 10.2 | May require high heat; good for polar compounds.[3] |
| Ethanol | Polar Protic | 78 | 4.3 | A common and effective choice for many heterocycles.[1] |
| Methanol | Polar Protic | 65 | 5.1 | Similar to ethanol but more volatile. |
| Acetonitrile | Polar Aprotic | 82 | 5.8 | Good for dissolving polar compounds.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 6.4 | Very strong solvent; use if others fail. High boiling point can lead to oiling out.[2] |
| Ethyl Acetate | Polar Aprotic | 77 | 4.4 | A less polar option, useful in mixed systems with hexanes.[3] |
Q4: My final yield is unacceptably low. What are the common causes and how can I improve recovery?
Answer: A low yield (e.g., <70%) is most often caused by using an excessive amount of solvent, where a significant portion of the compound remains dissolved in the mother liquor even after cooling.[4]
Causality & Strategy:
-
Use the Minimum Hot Solvent: Ensure you are using only the amount of hot solvent necessary to fully dissolve the crude solid. Add the hot solvent portion-wise to the solid until it just dissolves.
-
Ensure Complete Cooling: Cool the solution in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate). Reduce its volume by about half using a rotary evaporator or by gently heating it. Cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
-
Check for Premature Crystallization: If using hot filtration to remove insoluble impurities, the solution can cool and crystallize in the filter funnel. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.
Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a standardized workflow for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Filter funnel and filter paper
-
Buchner funnel and vacuum flask
-
Glass rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent to the solid in small portions with continuous stirring/swirling until the compound is fully dissolved. Avoid adding a large excess.
-
(Optional) Hot Filtration: If insoluble impurities are visible, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask on the hot plate. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the lab bench. Do not disturb the flask. Crystal formation should begin as the solution cools.[4] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Decision Tree
Sources
Technical Support Center: Stability of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this compound in solution. As Senior Application Scientists, we understand that unexpected experimental results can be a significant hurdle. This resource is structured to help you diagnose and resolve common stability-related issues you may encounter during your research and development activities. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound shows a decrease in concentration over a short period. What are the potential causes?
A1: A decrease in the concentration of this compound in solution can be attributed to several factors, primarily chemical degradation. The key areas to investigate are the pH of your solution, the solvent system used, and exposure to environmental factors such as light and elevated temperatures. The molecule contains a pyridine ring, a pyrazole ring, and a carboxylic acid moiety, each of which can be susceptible to specific degradation pathways. For instance, pyridinecarboxylic acids can undergo decarboxylation, and the pyridine ring itself can be oxidized.[1][2]
Q2: In which solvents is this compound most stable?
A2: For short-term use, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally suitable for dissolving this compound. However, for long-term storage, it is crucial to use high-purity, anhydrous solvents, as the presence of water can facilitate hydrolytic degradation. Protic solvents, especially water and alcohols, can participate in degradation reactions, particularly at non-neutral pH.
Q3: What is the expected stability of this compound in aqueous buffers?
A3: The stability of this compound in aqueous buffers is highly pH-dependent. Pyridine carboxylic acids are known to be least stable at pH extremes.[3] In acidic solutions, the pyridine nitrogen can be protonated, which may influence the electronic properties of the ring system and potentially accelerate hydrolysis. In basic solutions, the carboxylic acid will be deprotonated, and the negative charge could affect the stability of the adjacent pyrazole ring. It is recommended to perform a pH stability profile to determine the optimal pH for your application. Generally, a pH range of 4-7 is a reasonable starting point for investigation.
Q4: Can this compound degrade upon exposure to light?
A4: Yes, compounds containing heterocyclic aromatic rings like pyridine and pyrazole can be susceptible to photodegradation.[4][5] It is advisable to protect solutions of this compound from light, especially during long-term storage or prolonged experiments. The use of amber vials or covering the experimental setup with aluminum foil is a good laboratory practice.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues. The troubleshooting workflow is designed to systematically investigate potential causes of degradation.
Issue 1: Unexpected Loss of Compound in Solution
Symptoms:
-
Decreased peak area in HPLC analysis over time.
-
Inconsistent results in biological assays.
-
Appearance of new, unidentified peaks in the chromatogram.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating compound loss in solution.
Experimental Protocols
Protocol 1: pH Stability Profile Assessment
This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.
Objective: To determine the pH at which the compound is most stable.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer solutions (pH 4, 7, and 9)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN).
-
Sample Preparation:
-
For each pH condition (0.1 M HCl, pH 4, pH 7, pH 9, and 0.1 M NaOH), add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50 µg/mL.
-
Prepare a control sample (T=0) for each pH by immediately neutralizing the solution (if acidic or basic) and diluting with mobile phase to the working concentration for HPLC analysis.
-
-
Incubation: Incubate the prepared samples at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample. Neutralize the acidic and basic samples, and then dilute with mobile phase to the working concentration.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products.[6][7]
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH condition.
Expected Outcome: This study will reveal the pH at which the degradation rate is minimal, thus identifying the optimal pH range for solution stability.
Protocol 2: Photostability Assessment
This protocol is designed to assess the susceptibility of the compound to degradation upon exposure to light.
Objective: To determine if this compound is photolabile.
Materials:
-
Prepared solutions of the compound in a transparent solvent (e.g., acetonitrile/water).
-
Clear and amber glass vials.
-
A photostability chamber with a light source compliant with ICH Q1B guidelines (providing both UV and visible light).
-
HPLC system with UV detector.
Procedure:
-
Sample Preparation: Prepare identical solutions of the compound (e.g., 50 µg/mL) in clear and amber vials. The amber vials will serve as the dark control.
-
Exposure: Place both sets of vials in the photostability chamber.
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 12, and 24 hours), remove one clear and one amber vial from the chamber.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the exposed samples (clear vials) with the dark controls (amber vials). A significant decrease in the parent peak area and/or the appearance of new peaks in the exposed samples indicates photolytic degradation.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions.
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, other functional groups that might be present as impurities from synthesis could be susceptible. The pyrazole ring itself is generally stable to hydrolysis under mild conditions.[8][9][10]
-
Decarboxylation: Pyridinecarboxylic acids can undergo thermal decarboxylation, particularly at elevated temperatures and non-neutral pH.[2] This would result in the loss of the carboxylic acid group.
-
Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of an N-oxide derivative.[1] This is a common metabolic pathway for pyridine-containing compounds and can also occur under oxidative stress conditions (e.g., in the presence of hydrogen peroxide).
-
Pyrazole Ring Opening: While generally stable, the pyrazole ring can undergo cleavage under harsh conditions, such as treatment with strong bases or nucleophiles.[11]
Data Summary
The following table summarizes the general stability profile of this compound based on the known chemistry of its constituent moieties. This should be used as a general guide, and specific stability testing is highly recommended.
| Stress Condition | Expected Stability | Potential Degradation Products | Analytical Method |
| Acidic Hydrolysis | Labile at extreme pH | Decarboxylated product, Ring-opened products | RP-HPLC, LC-MS |
| Basic Hydrolysis | Labile at extreme pH | Decarboxylated product, Pyrazole ring-opened products | RP-HPLC, LC-MS |
| Oxidation | Susceptible | Pyridine N-oxide | RP-HPLC, LC-MS |
| Thermal | Potentially unstable | Decarboxylated product | RP-HPLC, GC-MS |
| Photolytic | Potentially unstable | Isomers, Ring-cleavage products | RP-HPLC, LC-MS |
Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and implementing the troubleshooting and experimental protocols outlined in this guide, researchers can mitigate stability issues. It is imperative to perform compound-specific stability studies under conditions relevant to your intended application. This proactive approach will ensure the quality and integrity of your research.
References
-
Sidique, S., Shiryaev, S. A., Ratnikov, B. I., Herath, A., Su, Y., Strongin, A. Y., & Cosford, N. D. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & medicinal chemistry letters, 19(19), 5773–5777. [Link]
-
Sidique, S., Shiryaev, S. A., Ratnikov, B. I., Herath, A., Su, Y., Strongin, A. Y., & Cosford, N. D. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & medicinal chemistry letters, 19(19), 5773–5777. [Link]
- BenchChem. (2025).
-
Fijołek, M., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00818-20. [Link]
-
Sidique, S., et al. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. [Link]
-
Ayyappan, T., et al. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. Semantic Scholar. [Link]
-
Wikipedia. (2024). Pyridine. [Link]
-
Houghton, J. E., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. The Biochemical journal, 130(3), 879–893. [Link]
-
Ayyappan, T., et al. (2011). Purity plot of isonicotinic acid. ResearchGate. [Link]
-
Ayyappan, T., et al. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. ResearchGate. [Link]
- Dunn, G. E., & Lee, H. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(18), 3017-3024.
-
Padwa, A., et al. (1984). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]
- Kumar, V., & Gupta, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-12.
-
Venkatesh, D. N. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 | MDPI [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Enhancing the Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid derivatives. This guide is designed to provide practical, field-proven insights to help you overcome common experimental hurdles and strategically enhance the biological potency of your compounds. Pyrazole-based scaffolds are renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide focuses on the specific challenges and opportunities presented by the this compound core.
Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries.
Q1: What is the most common synthetic route for the this compound scaffold?
A1: The most prevalent and versatile method is a variation of the Knorr pyrazole synthesis.[5] This typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with 4-pyridylhydrazine. For the carboxylic acid moiety at the 4-position, a common starting material is ethyl 2-formyl-3-oxobutanoate, which reacts with 4-pyridylhydrazine followed by hydrolysis of the ester to yield the desired carboxylic acid.
Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A2: Regioisomer formation is a classic challenge in pyrazole synthesis. The choice of solvent and reaction conditions is critical. Shifting from a protic solvent like ethanol to a dipolar aprotic solvent such as DMF or DMAc, often in the presence of a mild acid catalyst, can significantly improve regioselectivity.[6] Aprotic solvents can better stabilize the intermediates, favoring one cyclization pathway over the other.[6]
Q3: My purified compound has poor solubility in aqueous buffers for biological assays. What can I do?
A3: Poor aqueous solubility is common for planar, aromatic heterocyclic compounds. First, try formulating the compound with a co-solvent like DMSO or ethanol (typically <1% final concentration in the assay). If solubility remains an issue, consider chemical modification. The carboxylic acid group can be converted to more soluble amide or ester derivatives. Alternatively, introducing polar functional groups (e.g., -OH, -NH2) on the pyridine or pyrazole ring during synthesis can enhance solubility.[7]
Q4: What initial biological assays are recommended for this class of compounds?
A4: The choice of assay depends on your therapeutic target. Given the known activities of pyrazoles, good starting points include:
-
Antimicrobial assays: Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[3][8]
-
Anticancer assays: Cytotoxicity screening against cancer cell lines (e.g., A549 lung, MCF-7 breast) using an MTT or similar viability assay.[1]
-
Anti-inflammatory assays: Cyclooxygenase (COX-2) enzyme inhibition assays, as this is a known target for many pyrazole-based drugs like Celecoxib.[9]
Troubleshooting Guide: Synthesis & Purification
This section addresses specific experimental problems in a cause-and-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Reaction Yield (<30%) | 1. Degradation of Hydrazine: 4-pyridylhydrazine can be unstable, especially when exposed to air and light. | 1. Use freshly sourced or purified 4-pyridylhydrazine. Store it under an inert atmosphere (N₂ or Ar) and in the dark. |
| 2. Inefficient Cyclization: The dehydration step of the condensation reaction may be slow or incomplete. | 2. Add a catalytic amount of a mild acid (e.g., acetic acid) to protonate the carbonyl and facilitate dehydration. For difficult substrates, consider using a stronger acid catalyst or a dehydrating agent like molecular sieves. | |
| 3. Suboptimal Temperature: The reaction may require heating to proceed efficiently, but excessive heat can cause degradation. | 3. Monitor the reaction by TLC or LC-MS at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and stability.[10] | |
| Difficult Purification | 1. Co-eluting Impurities: Starting materials or byproducts may have similar polarity to the desired product. | 1. Adjust the mobile phase polarity in your column chromatography. If using ethyl acetate/hexane, try adding a small amount of methanol or a different solvent system like dichloromethane/methanol to alter selectivity. |
| 2. Product is a Gummy Solid: The compound may be amorphous or contain residual solvent. | 2. After purification, dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and precipitate it by adding a poor solvent (e.g., diethyl ether or cold water). This process, known as trituration, can help induce crystallization and remove trapped impurities. | |
| Inconsistent Spectroscopic Data (NMR/MS) | 1. Presence of Tautomers: The pyrazole ring can exist in different tautomeric forms, leading to complex NMR spectra. | 1. Acquire NMR spectra in different solvents (e.g., DMSO-d₆, CDCl₃). A change in solvent can sometimes favor one tautomer, simplifying the spectrum. 2D NMR techniques (COSY, HSQC) can help in assigning complex spectra. |
| 2. Incorrect Regioisomer: The spectroscopic data may correspond to an undesired regioisomer. | 2. Use Nuclear Overhauser Effect (NOE) spectroscopy to confirm the spatial proximity of protons on the pyridine ring and the pyrazole ring, which can definitively establish the correct regiochemistry. |
Strategic Enhancement of Biological Activity
Optimizing the biological activity of your lead compound requires a systematic approach to Structure-Activity Relationship (SAR) studies. The core scaffold presents several key positions for modification.
Key Modification Sites for SAR Exploration
Caption: Key modification sites on the this compound scaffold.
Causality-Driven Optimization
-
Lipophilicity and Permeability: The balance between hydrophilicity and lipophilicity (measured by LogP) is crucial for oral bioavailability and cell membrane permeability.[7] Introducing small alkyl or halogen substituents on the pyridine or pyrazole rings can increase lipophilicity. However, excessive lipophilicity (LogP > 5) can lead to poor solubility and metabolic instability.[7]
-
Target Engagement: Substituents at the 3- and 5-positions of the pyrazole ring directly project into the binding pocket of many target enzymes (e.g., kinases, COX). Adding groups that can form hydrogen bonds (e.g., -NH2, -OH) or engage in hydrophobic interactions can significantly enhance binding affinity.[7][9]
-
Metabolic Stability: The pyridine ring is a potential site of metabolic oxidation. Introducing electron-withdrawing groups (e.g., fluorine) can block these metabolic "soft spots," increasing the compound's half-life in vivo.
Example SAR Data Table (Hypothetical)
This table illustrates how systematic modifications can impact biological activity.
| Compound ID | R3 Substitution (Pyridine Ring) | R5 Substitution (Pyrazole Ring) | cLogP | Cytotoxicity IC₅₀ (µM) vs. A549 |
| LEAD-01 | H | H | 2.1 | 15.2 |
| LEAD-02 | 2-Cl | H | 2.6 | 8.5 |
| LEAD-03 | H | -CH₃ | 2.5 | 11.3 |
| LEAD-04 | 2-Cl | -CH₃ | 3.0 | 2.1 |
| LEAD-05 | 2-OCH₃ | -CH₃ | 2.4 | > 20 |
From this hypothetical data, one could infer that a chlorine at the R3 position and a methyl group at the R5 position synergistically enhance cytotoxic activity, likely by improving both target binding and cell permeability (as suggested by the increased cLogP).
Experimental Protocols
Protocol 1: General Synthesis of a 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxamide Derivative
This protocol details a common workflow for synthesizing an amide derivative to improve biological properties.
Caption: General workflow for synthesis and derivatization.
Methodology:
-
Pyrazole Formation: In a round-bottom flask, dissolve 4-pyridylhydrazine (1.0 eq) and ethyl 2-formyl-3-oxobutanoate (1.05 eq) in absolute ethanol. Add 3-4 drops of glacial acetic acid.
-
Reaction: Equip the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Hydrolysis: Cool the reaction mixture. Add a 2M aqueous solution of sodium hydroxide (2.5 eq) and heat to 60°C for 2 hours to hydrolyze the ethyl ester.
-
Precipitation: Cool the mixture in an ice bath and slowly acidify with 2M HCl until the pH is ~4-5. The this compound will precipitate. Collect the solid by vacuum filtration and dry it thoroughly.
-
Amide Coupling: Suspend the dried carboxylic acid (1.0 eq) in dichloromethane (DCM). Add HATU (1.2 eq), the desired primary or secondary amine (1.2 eq), and DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Workup & Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
References
-
Kumar, A., & Gupta, G. (2018). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 65(1), 1-17. [Link]
-
Naim, M. J., Alam, O., & Alam, M. J. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1678. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
da Silva, A. C., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(22), 6742. [Link]
-
Omran, H. A., et al. (2025). Pyrazole-linked thiazolidine-4-carboxylic acid derivatives as potent α-amylase inhibitors: Synthesis, bioactivity, and in silico evaluation. ResearchGate. [Link]
-
Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. [Link]
-
Shaikh, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6519. [Link]
-
Mohammed, H. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]
-
Khan, I., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3239-3257. [Link]
- Tsuchiya, T., et al. (1990). Method for preparing pyrazolecarboxylic acid and derivatives.
-
Verma, A., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]
-
Selvam, T. P., et al. (2011). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2023). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 13(4), 345. [Link]
-
Kumar, D., et al. (2013). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti-inflammatory agent. Der Pharma Chemica, 5(5), 189-197. [Link]
-
Mosslemin, M. H., et al. (2013). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
-
Gupta, S., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a579-a589. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]
-
El-Shehry, M. F., et al. (2014). Pyrazole and Its Biological Activity. Semantic Scholar. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
challenges in the scale-up synthesis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges that may arise during the scale-up of this synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: Why is the yield of my primary cyclocondensation reaction to form ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate consistently low?
Answer:
Low yields in the cyclocondensation reaction between a 1,3-dicarbonyl compound (like ethyl 2-formyl-3-oxopropanoate or a related precursor) and 4-pyridylhydrazine can stem from several factors, particularly during scale-up.
-
Sub-optimal Reaction Conditions: The initial laboratory-scale conditions may not be optimal for larger batches. Heat and mass transfer limitations can lead to localized temperature gradients and inefficient mixing, promoting side reactions. A thorough optimization of reaction temperature, concentration, and addition rates is crucial. It is often beneficial to perform a Design of Experiments (DoE) to identify the critical process parameters.
-
Instability of 4-Pyridylhydrazine: Hydrazine derivatives can be unstable, especially in the presence of oxygen and at elevated temperatures.[1] The stability of 4-pyridylhydrazine is a key factor. It is advisable to use freshly prepared or high-purity 4-pyridylhydrazine or its hydrochloride salt.[2][3][4][5][6] If using the hydrochloride salt, careful neutralization is required to liberate the free base in situ.
-
Incorrect pH: The pH of the reaction mixture can significantly influence the rate and outcome of the cyclocondensation. An acidic medium is often employed to catalyze the reaction.[7] However, a pH that is too low can lead to the protonation of the hydrazine, reducing its nucleophilicity. Conversely, a basic medium can promote side reactions of the dicarbonyl compound. Careful control of pH is therefore essential.
-
Regioselectivity Issues: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common challenge.[7][8][9][10][11] While the reaction of 4-pyridylhydrazine with ethyl 2-formyl-3-oxopropanoate is expected to favor the desired 1,4-disubstituted pyrazole, deviations can occur. The choice of solvent can significantly influence regioselectivity.[9][10]
Question 2: I am observing a significant amount of an isomeric impurity in my crude ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate. How can I minimize its formation and remove it?
Answer:
The formation of a regioisomeric pyrazole is a common side reaction in the synthesis of 1,4-disubstituted pyrazoles.
-
Understanding the Regiochemistry: The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to two possible isomers. The regioselectivity is influenced by both steric and electronic factors of the reactants and the reaction conditions.[7] The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl group of the dicarbonyl compound.
-
Minimizing Isomer Formation:
-
Solvent Choice: The polarity and proticity of the solvent can have a pronounced effect on the regioselectivity. Experimenting with different solvents, such as fluorinated alcohols, has been shown to improve regioselectivity in some cases.[9][10]
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable isomer.
-
Catalyst: The use of an appropriate acid or base catalyst can also influence the regiochemical outcome.
-
-
Purification Strategies:
-
Crystallization: If there is a sufficient difference in the solubility and crystal packing of the two isomers, fractional crystallization can be an effective purification method, especially on a larger scale.
-
Chromatography: For laboratory-scale purifications, column chromatography is a reliable method to separate isomers.[12] However, this may not be practical for large-scale production.
-
Salt Formation: It may be possible to selectively form a salt of the desired isomer, facilitating its separation.
-
Question 3: The hydrolysis of ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate to the final carboxylic acid is incomplete or results in degradation products. What are the potential causes and solutions?
Answer:
Incomplete hydrolysis or degradation during this step can be a significant hurdle in scaling up the synthesis.
-
Incomplete Reaction:
-
Insufficient Base or Acid: Ensure that a sufficient molar excess of the hydrolyzing agent (e.g., sodium hydroxide or hydrochloric acid) is used to drive the reaction to completion.
-
Reaction Time and Temperature: The hydrolysis of esters can be slow. Increasing the reaction temperature and/or extending the reaction time may be necessary. However, overly harsh conditions can lead to degradation.
-
Biphasic System: On a larger scale, ensure efficient mixing to overcome any mass transfer limitations in a biphasic reaction mixture.
-
-
Degradation Products:
-
Decarboxylation: Pyrazole-4-carboxylic acids can be susceptible to decarboxylation at elevated temperatures, especially under acidic or basic conditions. Careful temperature control is crucial.
-
Hydrolysis of the Pyridine Ring: While less common, harsh reaction conditions could potentially lead to the degradation of the pyridine ring.
-
-
Work-up and Isolation:
-
pH Adjustment: The final product is amphoteric. Careful adjustment of the pH to the isoelectric point of this compound is critical to ensure complete precipitation and maximize the isolated yield.
-
Crystallization: The crude product should be purified by crystallization from a suitable solvent to remove any unreacted starting material, inorganic salts, and degradation byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when working with hydrazine derivatives on a large scale?
A1: Hydrazine and its derivatives are toxic and potentially explosive. It is imperative to handle these reagents with extreme caution in a well-ventilated fume hood or a dedicated containment facility. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Anhydrous hydrazine should be avoided in favor of its more stable hydrate or hydrochloride salt. It is also crucial to avoid contact with oxidizing agents.
Q2: What is the recommended synthetic route for the large-scale preparation of this compound?
A2: The most common and scalable synthetic route involves a two-step process:
-
Cyclocondensation: Reaction of 4-pyridylhydrazine (or its hydrochloride salt) with an ethyl 2-(alkoxymethylene)-3-oxobutanoate or a similar 1,3-dicarbonyl equivalent to form ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Saponification of the resulting ester using an aqueous base (e.g., NaOH) followed by acidic workup to precipitate the desired carboxylic acid.
Q3: How can I monitor the progress of the reactions effectively?
A3:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, conversion, and the formation of any impurities. This is the preferred method for in-process control in a scale-up setting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine the ratio of products and byproducts.
Q4: What are the best practices for the purification and isolation of the final product on a large scale?
A4:
-
Crystallization: This is the most efficient and scalable method for purifying the final product. A systematic solvent screening should be performed to identify a suitable crystallization solvent or solvent system that provides good recovery and high purity.
-
Filtration and Drying: The precipitated product should be collected by filtration and washed with an appropriate solvent to remove residual impurities. The product should then be dried under vacuum at a controlled temperature to avoid degradation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
This protocol describes the cyclocondensation reaction to form the pyrazole ester.
Materials:
-
4-Pyridylhydrazine hydrochloride
-
Ethyl 2-formyl-3-oxopropanoate sodium salt
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
To a stirred solution of 4-pyridylhydrazine hydrochloride in ethanol, add a catalytic amount of glacial acetic acid.
-
Add ethyl 2-formyl-3-oxopropanoate sodium salt portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Hydrolysis of Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
This protocol describes the saponification of the pyrazole ester to the carboxylic acid.
Materials:
-
Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
-
Sodium Hydroxide
-
Water
-
Hydrochloric Acid
Procedure:
-
Dissolve the ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to the isoelectric point of the product to induce precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Data Presentation
| Parameter | Recommended Range | Notes |
| Cyclocondensation Temperature | 60-80 °C | Higher temperatures may lead to side reactions. |
| Hydrolysis Temperature | 80-100 °C | Monitor for potential decarboxylation. |
| pH for Precipitation | 4-5 | Determine the exact isoelectric point experimentally. |
| Molar Ratio (Hydrazine:Dicarbonyl) | 1:1 to 1.1:1 | A slight excess of hydrazine may be beneficial. |
| Molar Ratio (Ester:Base) | 1:2 to 1:3 | Ensure complete saponification. |
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 6. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Refining Purification Techniques for Pyrazole-Based Compounds
Welcome to the Technical Support Center dedicated to the purification of pyrazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common and complex purification challenges. The inherent chemical properties of the pyrazole ring, including its basicity and potential for regioisomerism, often necessitate tailored purification strategies. This resource synthesizes established methodologies with troubleshooting guidance to enhance the purity, yield, and overall success of your chemical synthesis endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of pyrazole derivatives, providing concise answers and directing you to more detailed information within this guide.
Q1: What are the primary methods for purifying pyrazole-based compounds?
A1: The most common and effective purification techniques for pyrazole derivatives are column chromatography and recrystallization.[1] Liquid-liquid extraction, particularly acid-base extraction, is a crucial initial work-up step to remove inorganic salts and highly polar or non-polar impurities.[1][2] The choice of the primary purification method depends on the physical state of your compound and the nature of the impurities.[1]
Q2: How do I choose the best purification strategy for my specific pyrazole?
A2: The optimal strategy is dictated by your compound's characteristics and the impurities present.[1]
-
For solids with high initial purity (>90%): Recrystallization is often the most efficient method to achieve high purity (>99%).[1]
-
For liquids or solids with significant impurities: Column chromatography is generally the preferred method.[1]
-
For separating regioisomers or diastereomers: Due to their similar physical properties, column chromatography is typically necessary.[3][4]
-
For separating enantiomers: Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase is required.[4][5][6][7][8]
Q3: My pyrazole compound appears to be degrading on silica gel during column chromatography. What can I do?
A3: Pyrazoles can interact with the acidic silanol groups on standard silica gel, leading to degradation or poor recovery.[1] To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel with your eluent and add a small amount of a basic modifier like triethylamine (~0.5-1% by volume).[1][9][10]
-
Use an alternative stationary phase: Neutral alumina can be a good substitute for basic compounds.[1][3][9]
-
Employ reversed-phase chromatography: C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) can be effective.[1][9][11]
Q4: I'm struggling to remove colored impurities from my pyrazole product. What are the best approaches?
A4: Colored impurities, often arising from side reactions with hydrazine starting materials, can be persistent.[2] Effective methods for their removal include:
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to a hot solution of your compound during recrystallization can adsorb colored impurities.[2][10] The charcoal is then removed by hot filtration.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
-
Recrystallization: This technique is often effective as colored impurities are typically present in small amounts and will remain in the mother liquor.[2]
Q5: How can I separate regioisomers of a pyrazole?
A5: The separation of pyrazole regioisomers is a common challenge due to their similar physical properties.[2][3][4]
-
Chromatography: While difficult, column chromatography is a common approach. Optimizing the mobile phase and using deactivated silica or neutral alumina can improve separation.[3] Reversed-phase chromatography can also be an effective alternative.[3]
-
Crystallization: Recrystallization can be a powerful tool if a solvent system that allows for selective crystallization of one isomer can be identified.[3]
-
Salt Formation: The differing basicity of the pyrazole nitrogen atoms can be exploited. Treatment with an acid can form salts with different crystallization properties, enabling separation.[3][12][13]
Troubleshooting Guides
This section provides a more in-depth look at specific issues you may encounter during your purification experiments and offers structured solutions.
Chromatography Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers (Co-elution) | Isomers have very similar polarities. | Optimize the mobile phase by using a shallower gradient or an isocratic elution that provides the best separation on TLC.[4] Consider switching to a different stationary phase like neutral alumina or using reversed-phase HPLC.[1][3] |
| Compound Streaking or Tailing on Column | Strong interaction with the stationary phase (e.g., acidic silica). | Deactivate the silica gel with triethylamine (0.5-1% v/v).[1][9] Use a less acidic stationary phase like Florisil or alumina.[4] Reduce the sample load.[4] |
| Low Recovery of Compound from the Column | Irreversible adsorption or degradation on the stationary phase. | Test compound stability on silica gel using a 2D TLC experiment.[14] If unstable, use a deactivated stationary phase, an alternative stationary phase, or a different purification method like recrystallization.[1][14] Minimize the time the compound spends on the column by using flash chromatography.[4] |
| Inconsistent Elution Profile | Column packing issues (e.g., air bubbles, cracking). | Ensure the column is packed uniformly as a slurry.[4] Avoid letting the column run dry. |
| Crude Product Insoluble in Mobile Phase | High concentration of a less soluble material. | Use a dry loading technique: dissolve the crude mixture in a strong solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[4] |
Crystallization Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | The solution is too concentrated, or the cooling rate is too fast. Impurities are inhibiting crystallization. | Add a small amount of additional solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly.[1] Insulating the flask can help slow the cooling process.[1][12] If impurities are suspected, first attempt purification by column chromatography.[1] |
| No Crystal Formation Upon Cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated. | Reduce the volume of the solvent by evaporation. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then allow it to stand.[12] Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal from a previous successful batch.[1] |
| Low Yield of Recovered Crystals | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Cool the solution for a longer period in an ice bath or refrigerator to maximize crystal formation.[12] Minimize the amount of solvent used for dissolution. Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization.[10] |
| Poor Purity of Crystals | Impurities are co-crystallizing with the product. | Perform a second recrystallization. Ensure slow cooling to promote the formation of well-ordered crystals, which are less likely to incorporate impurities. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
Objective: To prepare a less acidic silica gel stationary phase to prevent the degradation of sensitive pyrazole compounds.
Materials:
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine (Et3N)
Procedure:
-
In a fume hood, prepare the desired eluent.
-
Add triethylamine to the eluent to a final concentration of 0.5-1% by volume.
-
In a beaker, create a slurry of silica gel with the triethylamine-containing eluent.
-
Gently stir the slurry for 5-10 minutes to ensure thorough mixing.
-
Pack the chromatography column with the prepared slurry as you would for standard flash chromatography.[4]
-
Proceed with sample loading and elution using the triethylamine-containing eluent.
Protocol 2: Purification by Acid-Base Extraction
Objective: To separate a basic pyrazole compound from non-basic impurities.
Materials:
-
Crude pyrazole product dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO3) solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the crude product in a suitable organic solvent in a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated pyrazole salt will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Wash the organic layer with another portion of 1 M HCl and combine the aqueous extracts.
-
The organic layer now contains non-basic impurities and can be discarded (after ensuring no desired product remains via TLC).
-
Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH or saturated NaHCO3 until the solution is basic (check with pH paper). The free pyrazole will precipitate if it is a solid or will form an organic layer if it is an oil.[2][15]
-
Extract the free pyrazole back into an organic solvent (e.g., dichloromethane) two to three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
Protocol 3: Cooling Recrystallization
Objective: To purify a solid pyrazole derivative based on its differential solubility at different temperatures.
Materials:
-
Crude solid pyrazole
-
Recrystallization solvent (e.g., ethanol, isopropanol)[12]
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal volume of the selected solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.[12]
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.[12]
-
Allow the solution to cool slowly to room temperature. To promote larger crystal formation, insulate the flask.[12]
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize the yield of crystals.[12]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.[12]
-
Dry the crystals under vacuum to a constant weight.[12]
Data Presentation
Table 1: Comparison of Purification Methods for Pyrazole Derivatives
| Purification Method | Purity of Final Product | Typical Yield (%) | Key Applications & Advantages | Limitations & Disadvantages |
| Recrystallization | >99% (for suitable compounds) | 60-90% | Highly efficient for crystalline solids with good initial purity; scalable.[1][10] | Not suitable for oils or amorphous solids; requires finding an appropriate solvent system.[10] |
| Flash Chromatography (Normal Phase) | 95-99% | 50-85% | Widely applicable for most organic compounds, including oils; good for separating regioisomers.[1][4] | Can lead to degradation of acid-sensitive compounds; can be time-consuming.[1][14] |
| Reversed-Phase HPLC | >99% | 80-95% (on an analytical scale) | High-resolution separation of closely related regioisomers and polar compounds.[1][11] | Requires specialized equipment; smaller scale than flash chromatography.[1] |
| Acid-Base Extraction | Variable (used for initial cleanup) | >90% | Excellent for removing non-basic/non-acidic impurities and salts.[2] | Only applicable to compounds with acidic or basic functionality. |
| Chiral HPLC | >99.5% (enantiomeric excess) | Variable (depends on scale) | The primary method for separating enantiomers.[4][5][6][7][8] | Requires specialized chiral columns and instrumentation. |
Visualizations
Workflow for Selecting a Pyrazole Purification Method
Caption: Decision workflow for selecting the appropriate purification technique for a pyrazole-based compound.
Troubleshooting Logic for Compound Degradation on Silica Gel
Caption: Troubleshooting logic for addressing issues related to pyrazole instability on silica gel.
References
- BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- National Institutes of Health. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers.
- ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- BenchChem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- University of California, Davis. (n.d.). Acid-Base Extraction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. Chromatography [chem.rochester.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: A Guide to Resolving Impurities in 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals working with 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1155066-46-8).[1][2] Achieving high purity for this compound is critical for subsequent applications, yet its unique chemical nature—possessing both a basic pyridine ring and an acidic carboxylic acid group—presents distinct purification challenges. This document provides a structured approach to identifying and resolving common impurities through a series of frequently asked questions and detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
The impurity profile is intrinsically linked to the synthetic route employed. Most syntheses involve the condensation of a hydrazine derivative with a three-carbon electrophile, followed by manipulation of the 4-position substituent.[3][4]
Common impurities include:
-
Unreacted Starting Materials: The most frequent impurities are residual 4-hydrazinopyridine and the corresponding C3 carbonyl synthon (e.g., ethyl 2-formyl-3-oxopropanoate).
-
Ester Precursor: If the synthesis involves the hydrolysis of a corresponding ester (e.g., ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate), incomplete saponification will leave this ester as a major impurity.[5] This is a very common scenario in multi-step syntheses.[6]
-
Regioisomers: If an unsymmetrical C3 synthon is used, reaction with 4-hydrazinopyridine can potentially lead to the formation of the undesired 1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid isomer, although the 4-carboxylic acid is generally favored from common precursors.
-
Decarboxylation Product: Although generally stable, prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to the formation of 1-(pyridin-4-yl)-1H-pyrazole.
-
Process-Related Impurities: Residual catalysts, inorganic salts, and strong acids or bases from the workup can also contaminate the final product.
Q2: How can I effectively identify these impurities in my sample?
A multi-technique analytical approach is essential for unambiguous identification:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique. Use a mobile phase like Dichloromethane:Methanol (9:1) with 0.5% acetic acid. The carboxylic acid product should have a lower Rf than its corresponding ester precursor. Starting materials will have distinct Rf values. Staining with potassium permanganate can help visualize non-UV active impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.[7] The ester impurity will have a longer retention time than the more polar carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The absence of the characteristic ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm) confirms the complete hydrolysis of an ethyl ester precursor. The aromatic protons on the pyrazole and pyridine rings provide a clear fingerprint for the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weights of the main peak and any impurity peaks observed in the HPLC chromatogram, allowing for confident identification of starting materials, esters, or unexpected side products.
Q3: My final product is off-white or tan, not pure white. What is the likely cause?
Trace amounts of highly conjugated or oxidized impurities are the usual culprits. This often arises from the 4-hydrazinopyridine starting material, which can be prone to air oxidation, forming colored species that carry through the synthesis. Inadequate quenching of reactive intermediates or prolonged reaction times at elevated temperatures can also contribute to color formation. Standard purification methods like recrystallization or a charcoal treatment are effective at removing these color bodies.
Section 2: Troubleshooting Guide - Step-by-Step Resolution Protocols
This section provides detailed protocols to address specific impurity challenges. The general workflow is to first remove starting materials and non-polar impurities, then address precursor impurities, and finally perform a polishing step like recrystallization.
Troubleshooting Workflow
Caption: General troubleshooting workflow for impurity resolution.
Problem 1: Presence of Unreacted Starting Materials or Non-Polar Impurities
Causality: These impurities lack the acidic proton of the target compound and typically have lower polarity. This difference in chemical properties is ideal for separation via liquid-liquid extraction. An acid-base extraction selectively moves the desired carboxylic acid into an aqueous phase, leaving non-acidic impurities behind in the organic layer.[8][9]
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude product.
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The sodium salt of your carboxylic acid product will be in the top aqueous layer (if using EtOAc) or bottom aqueous layer (if using DCM).
-
Separation: Drain the organic layer, which contains the neutral/non-polar impurities.
-
Back-Wash (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining traces of impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 3 M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 3-4 (check with pH paper). The desired product will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.
-
Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.
Problem 2: Contamination with the Corresponding Ethyl/Methyl Ester Precursor
Causality: The ester impurity is present due to incomplete hydrolysis. The most direct resolution is to force the reaction to completion by performing a final, dedicated saponification step. This converts the ester impurity into the desired carboxylic acid product.[5]
-
Reaction Setup: Suspend the crude product (containing the ester impurity) in a mixture of methanol or ethanol and water (e.g., a 3:1 ratio).
-
Add Base: Add 2-3 molar equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heating: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC or HPLC until the ester starting material is completely consumed (usually 2-4 hours).
-
Cooling & Concentration: Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Workup: Re-dissolve the remaining aqueous residue in water and perform the acid-base workup as described in Protocol 1, steps 5-9 to isolate the pure carboxylic acid.
Problem 3: General Low Purity, Multiple Minor Impurities, or Off-Color Product
Causality: When multiple minor impurities are present or when the product is colored, recrystallization is the most effective polishing step. This technique relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at a lower temperature, while impurities remain in solution or are removed by hot filtration.[10][11]
-
Solvent Screening: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. See Table 1 for recommended starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely. If the solution is colored, add a small amount of activated charcoal (a spatula tip) and keep the solution hot for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, cool the flask further in an ice bath for at least 30 minutes to maximize yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Section 3: Data Summary Tables
Table 1: Recrystallization Solvent Screening Guide
| Solvent System | Suitability | Notes |
| Ethanol / Water | Excellent | Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly. |
| Isopropanol (IPA) | Good | A single-solvent system that often provides good quality crystals. |
| Acetic Acid / Water | Good | Useful for compounds that are sparingly soluble in other solvents. The product is dissolved in hot glacial acetic acid, followed by the addition of water. |
| Dimethylformamide (DMF) / Water | Fair | Use for poorly soluble materials. Dissolve in hot DMF and add water to precipitate. Residual DMF can be difficult to remove. |
Table 2: Key Analytical Data for Purity Assessment
| Compound | Expected ¹H NMR Signals (DMSO-d₆) | Expected HPLC Behavior (C18) |
| Product: this compound | ~13.0 ppm (s, 1H, COOH), ~8.7 ppm (d, 2H, Py), ~8.5 ppm (s, 1H, Pz), ~8.0 ppm (s, 1H, Pz), ~7.8 ppm (d, 2H, Py) | More polar, shorter retention time |
| Impurity: Ethyl 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylate | ~8.7 ppm (d, 2H, Py), ~8.5 ppm (s, 1H, Pz), ~8.0 ppm (s, 1H, Pz), ~7.8 ppm (d, 2H, Py), ~4.3 ppm (q, 2H, OCH₂), ~1.3 ppm (t, 3H, CH₃) | Less polar, longer retention time |
| Impurity: 4-Hydrazinopyridine | Signals corresponding to the pyridine ring and hydrazine protons. | Highly polar, elutes very early. |
Section 4: Visualized Workflow for Key Protocol
Acid-Base Extraction Process Flow
Caption: Visual workflow of the acid-base extraction protocol.
References
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from SID. [Link]
-
National Institutes of Health. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from NIH. [Link]
-
(n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2015). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from ResearchGate. [Link]
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from PubMed. [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
Lead Sciences. (n.d.). This compound. Retrieved from Lead Sciences. [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from ResearchGate. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from LookChem. [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from RSC Publishing. [Link]
-
SlideShare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from SlideShare. [Link]
-
ResearchGate. (2018). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
ResearchGate. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from MDPI. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from MDPI. [Link]
-
Los Alamos National Laboratory. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from Los Alamos National Laboratory. [Link]
Sources
- 1. This compound | 1155066-46-8 [amp.chemicalbook.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. Unit 4 Pyrazole | PDF [slideshare.net]
- 4. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 5. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Research Portal [laro.lanl.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid and Established Cyclooxygenase (COX) Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comprehensive comparison of the putative cyclooxygenase (COX) inhibitor, 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, with well-established non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX enzymes. This analysis is grounded in the structural similarities and predicted activities of pyrazole-based compounds, offering a framework for its potential evaluation and development.
Introduction to Cyclooxygenase and the Pyrazole Scaffold
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Two main isoforms, COX-1 and COX-2, are well-characterized. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The inhibition of COX enzymes is a primary mechanism for many anti-inflammatory drugs. [1] The this compound molecule incorporates both a pyrazole ring and a pyridine moiety, structural features present in several known COX inhibitors. For instance, celecoxib, a selective COX-2 inhibitor, features a pyrazole core. This structural analogy provides a strong rationale for investigating this compound as a potential modulator of COX activity.
Comparative Analysis with Known COX Inhibitors
To contextualize the potential of this compound, we will compare its hypothetical profile with that of established COX inhibitors, including a non-selective inhibitor (Ibuprofen) and a COX-2 selective inhibitor (Celecoxib). The comparison will focus on key parameters such as inhibitory potency (IC50), selectivity, and mechanism of action.
Data Presentation: Inhibitory Potency and Selectivity
The following table summarizes the reported inhibitory concentrations (IC50) and COX-2 selectivity indices for Ibuprofen and Celecoxib. The values for this compound are presented as hypothetical, based on the potential for this class of compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 13 | 344 | 0.04 |
| Celecoxib | 15 | 0.04 | 375 |
| This compound | Hypothetical | Hypothetical | To be determined |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols for Evaluation
To empirically determine the inhibitory activity and selectivity of this compound, a series of standardized in vitro assays are required.
In Vitro COX Inhibition Assay
This assay is fundamental to determining the potency of a compound against both COX-1 and COX-2 isoforms.
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin).
-
Prepare a stock solution of arachidonic acid (substrate) in ethanol.
-
Prepare a stock solution of the test compound, this compound, and reference inhibitors (Ibuprofen, Celecoxib) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add 150 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound or reference inhibitor at various concentrations.
-
Add 10 µL of the respective COX isoenzyme (COX-1 or COX-2).
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Immediately add 20 µL of a colorimetric substrate solution (containing TMPD).
-
Monitor the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: The arachidonic acid cascade and the inhibitory action of COX inhibitors.
Conclusion and Future Directions
While the precise biological target of this compound remains to be definitively established, its structural features strongly suggest its potential as a cyclooxygenase inhibitor. The comparative framework and experimental protocols outlined in this guide provide a robust starting point for its evaluation. Future studies should focus on the synthesis and in vitro testing of this compound against both COX-1 and COX-2 to determine its potency and selectivity. Subsequent cell-based assays and in vivo models of inflammation would be necessary to validate its therapeutic potential. The exploration of structure-activity relationships by synthesizing and testing analogs could further optimize its inhibitory profile.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
Sources
A Senior Application Scientist's Guide to the Cellular Bioactivity Validation of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for validating the bioactivity of the novel compound, 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, as a modulator of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) signaling pathway. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterization.
Introduction: Targeting the Innate Immune Sensor NOD1
The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2] this compound has emerged as a specific inhibitor of NOD1, a key intracellular pattern recognition receptor (PRR) of the innate immune system.[3][4]
NOD1 acts as a sentinel within the cytoplasm of various cell types, including immune and epithelial cells.[5][6] It recognizes a specific peptidoglycan (PGN) motif, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is predominantly found in the cell walls of Gram-negative bacteria.[7] Upon binding its ligand, NOD1 undergoes a conformational change, leading to the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2).[8][9] This interaction is critical, initiating a downstream signaling cascade that culminates in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs).[5][9][10] The activation of these pathways drives the transcription of a host of pro-inflammatory genes, including cytokines and chemokines like Interleukin-8 (IL-8), orchestrating an inflammatory response to clear the bacterial threat.[7][11]
Given its central role in inflammation, dysregulation of the NOD1 pathway has been implicated in various chronic inflammatory conditions. Consequently, small molecule inhibitors of this pathway, such as this compound, are valuable tools for both dissecting the complexities of innate immunity and as potential starting points for therapeutic development.
Caption: Canonical NOD1 signaling pathway.
Experimental Design: A Multi-Assay, Comparative Approach
To rigorously validate the bioactivity of this compound, a multi-pronged strategy is essential. This involves selecting appropriate cellular models, employing well-characterized comparator compounds, and assessing multiple downstream readouts of NOD1 activation.
Choice of Cellular Models
The selection of a cell line is a critical decision. The ideal model should reliably express NOD1 and exhibit a robust and measurable response to NOD1 agonists.
-
Engineered Reporter Cell Lines (Primary Validation): HEK293 cells are a common choice as they have low endogenous PRR expression. Cell lines such as HEK-Blue™ NOD1 (InvivoGen) are engineered to stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[12] This provides a clean, highly sensitive, and quantitative system for initial IC50 determination.
-
Endogenously Expressing Cancer Cell Lines (Secondary Validation): To move into a more physiologically relevant context, cell lines that naturally express NOD1 are required.
-
MCF-7 (Breast Cancer): These cells are known to express NOD1 and have been used in high-throughput screening assays for NOD1 inhibitors, typically measuring IL-8 secretion.[13][14]
-
HT-29 or Caco-2 (Colon Cancer): Intestinal epithelial cells are a primary site of interaction with gut microbiota. Cell lines like HT-29 and Caco-2 constitutively express Nod1 mRNA and are excellent models for studying NOD1's role in gut immunity and inflammation.[15][16]
-
-
Immune Cell Lines (Tertiary/Advanced Validation): Human monocytic cell lines like THP-1 can be differentiated into macrophage-like cells and are a robust model for studying innate immune responses. NOD1 is ubiquitously expressed in these cells.[9]
Selection of Comparator Compounds
Objective comparison requires benchmarking against established standards.
-
Test Compound: this compound.
-
Positive Control/Agonist: C12-iE-DAP, a synthetic, cell-permeable NOD1 ligand, will be used to specifically activate the pathway.[17]
-
Reference Inhibitor: Nodinitib-1 (ML130) is a potent and selective NOD1 inhibitor with a well-characterized IC50 of approximately 0.56 µM.[18][19][20] It serves as an ideal benchmark for comparing the potency of our test compound.
-
Pathway Specificity Control: TNF-α is a potent activator of the NF-κB pathway that acts independently of NOD1.[13] Including TNF-α as a stimulus allows for the assessment of the test compound's selectivity for the NOD1 pathway.
Caption: General experimental workflow for inhibitor validation.
Core Experimental Protocols & Data Interpretation
The following protocols provide a step-by-step guide for the key assays to determine the bioactivity and selectivity of this compound.
Protocol 1: NF-κB Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcription factor activation.
-
Principle: Inhibition of the NOD1 pathway prevents NF-κB translocation and subsequent activation of the SEAP reporter gene. The amount of SEAP produced is directly proportional to NF-κB activity and can be measured colorimetrically.
-
Methodology:
-
Cell Seeding: Seed HEK-Blue™ NOD1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and Nodinitib-1. Add them to the respective wells and incubate for 1 hour. Include vehicle-only (e.g., 0.1% DMSO) wells.
-
Stimulation: Add the NOD1 agonist C12-iE-DAP (final concentration ~100 ng/mL) or TNF-α (final concentration ~10 ng/mL) to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to a new plate, transfer supernatant from the cell plate, and incubate at 37°C for 1-3 hours.
-
Readout: Measure absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percent inhibition relative to the stimulated vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.
Protocol 2: IL-8 Secretion Assay (ELISA)
This assay measures the secretion of a key pro-inflammatory cytokine downstream of NOD1 activation.
-
Principle: Active NOD1 signaling leads to the synthesis and secretion of IL-8. An effective inhibitor will block this process, resulting in lower IL-8 levels in the culture supernatant.
-
Methodology:
-
Cell Seeding: Seed MCF-7 or HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment & Stimulation: Follow the same steps for compound treatment and stimulation as in Protocol 1.
-
Incubation: Incubate for 18-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Perform a standard sandwich ELISA for human IL-8 according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and finally a stop solution.
-
Readout: Measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using recombinant IL-8. Interpolate the IL-8 concentrations from the standard curve and calculate the IC50 value for the inhibition of IL-8 secretion.
Protocol 3: Caspase-9 Activity Assay
NOD1 signaling can, in some contexts, lead to apoptosis, which is initiated by caspases.[10] This assay measures the activity of the initiator caspase-9.
-
Principle: Active caspase-9 cleaves a specific peptide substrate (Ac-LEHD-pNA), releasing a chromophore (p-nitroaniline, pNA) that can be quantified spectrophotometrically.[21][22] An inhibitor of the upstream NOD1 pathway may reduce this activation.
-
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., THP-1) in a 6-well plate. Treat with inhibitors followed by a potent NOD1 agonist for 6-12 hours.
-
Cell Lysis: Pellet the cells and resuspend them in a chilled cell lysis buffer. Incubate on ice for 10 minutes.[21][23]
-
Lysate Collection: Centrifuge the lysate and collect the supernatant containing the cytosolic proteins.[24]
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-9 substrate (Ac-LEHD-pNA).
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Readout: Measure the absorbance at 405 nm.[21]
-
-
Data Analysis: Compare the absorbance values of treated samples to the untreated and vehicle-treated controls. Express the data as a fold-change in caspase-9 activity.
Comparative Data Summary
All quantitative data should be consolidated to allow for a direct comparison of the test compound with the reference inhibitor.
| Assay | Cell Line | Readout | This compound (IC50) | Nodinitib-1 (ML130) (IC50) |
| NF-κB Reporter | HEK-Blue™ NOD1 | SEAP Activity | Experimental Value (µM) | ~0.56 µM[18][20] |
| IL-8 Secretion | MCF-7 | IL-8 Conc. (pg/mL) | Experimental Value (µM) | ~0.6 µM[19] |
| NF-κB (TNF-α) | HEK-Blue™ NOD1 | SEAP Activity | >50 µM (Expected) | >20 µM[20] |
| Caspase-9 Activity | THP-1 | Fold-Change | Experimental Value (µM) | Literature/Experimental Value |
| Cytotoxicity (e.g., MTT) | All | Cell Viability | >50 µM (Expected) | Literature/Experimental Value |
Interpretation of Results:
The primary goal is to demonstrate potent and selective inhibition of the NOD1 pathway.
-
Potency: The IC50 values for this compound in the NF-κB and IL-8 assays should be comparable to, or better than, the reference inhibitor Nodinitib-1.
-
Selectivity: The compound should show little to no activity in the TNF-α stimulated assay, confirming that it does not act as a general inhibitor of the NF-κB pathway.
-
Mechanism: Consistent inhibition across multiple downstream readouts (transcription factor activation, cytokine secretion, and potentially apoptosis) provides strong evidence that the compound is acting on an upstream component of the pathway, consistent with NOD1 inhibition.
-
Viability: It is crucial to run a concurrent cytotoxicity assay. The observed inhibitory effects should occur at concentrations that are non-toxic to the cells to rule out false positives due to poor cell health.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the bioactivity of this compound as a NOD1 inhibitor. By employing engineered and endogenous cell models, benchmarking against a known selective inhibitor, and assessing multiple downstream signaling events, researchers can generate a comprehensive and reliable dataset. This self-validating system, which interrogates potency, mechanism, and selectivity, is critical for establishing the compound as a credible research tool and for informing any future drug development efforts targeting NOD1-mediated diseases.
References
-
NOD1: An Interface Between Innate Immunity and Insulin Resistance. Oxford Academic. [Link]
-
NOD1: a metabolic modulator. Frontiers. [Link]
-
High Throughput Screening Assays for NOD1 Inhibitors - Probe 1. NCBI. [Link]
-
NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease. PMC - NIH. [Link]
-
Nod1 Is an Essential Signal Transducer in Intestinal Epithelial Cells Infected with Bacteria That Avoid Recognition by Toll-Like Receptors. PMC - PubMed Central. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]
-
Therapeutic targeting of NOD1 receptors. PMC - PubMed Central. [Link]
-
Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation. ACS Publications. [Link]
-
NOD1/2 Signaling Pathway. Reactome. [Link]
-
Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. PubMed. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
Activation of the pattern recognition receptor NOD1 augments colon cancer metastasis. Protein & Cell | Oxford Academic. [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
(PDF) High Throughput Screening Assays for NOD1 Inhibitors - Probe 1. ResearchGate. [Link]
-
Human NF-KappaB p65 Activity Assay Kit. RayBiotech. [Link]
-
HEK293 NOD reporter cells | NOD1 and NOD2 cell based assay. InvivoGen. [Link]
-
NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System. PMC. [Link]
-
What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]
-
Expression and in vitro assessment of tumorigenicity for NOD1 and NOD2 receptors in breast cancer cell lines. PMC - NIH. [Link]
-
Identification of Inhibitors of NOD1-Induced Nuclear Factor-jB Activation. Semantic Scholar. [Link]
-
NOD-like receptor signaling pathway. KEGG PATHWAY. [Link]
-
Caspase 9 Activity Assay Kit. MP Biomedicals. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. BENTHAM SCIENCE. [Link]
-
Caspase 9 Activity Assay Kit(Colorimetric Method) (E-CK-A389). Elabscience. [Link]
-
Measurement of NF-κB activation in TLR-activated macrophages. PMC - NIH. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. ResearchGate. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. NOD-like Receptor Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 7. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NOD1: a metabolic modulator [frontiersin.org]
- 9. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 10. KEGG PATHWAY: hsa04621 [kegg.jp]
- 11. ML130, NOD1 inhibitor (CAS 799264-47-4) | Abcam [abcam.com]
- 12. invivogen.com [invivogen.com]
- 13. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nod1 Is an Essential Signal Transducer in Intestinal Epithelial Cells Infected with Bacteria That Avoid Recognition by Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Therapeutic targeting of NOD1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Nodinitib-1 (ML130) | NOD1 inhibitor | Probechem Biochemicals [probechem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Caspase 9 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. mpbio.com [mpbio.com]
A Comparative Analysis of Pyridinyl-Pyrazole Isomers' Biological Activity: A Guide for Drug Discovery Professionals
The pyridinyl-pyrazole scaffold is a privileged motif in modern medicinal chemistry, forming the structural core of numerous biologically active compounds. Its prevalence stems from the unique combination of physicochemical properties conferred by the two nitrogen-containing heterocyclic rings. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1] The pyridine ring, a six-membered aromatic heterocycle, imparts aqueous solubility and provides a key point for hydrogen bonding, often with the hinge region of kinases.[2] The relative orientation of these two rings—the constitutional isomerism—can profoundly impact a molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. This guide provides an in-depth comparative analysis of the biological activities of pyridinyl-pyrazole isomers, with a focus on their applications as anticancer and anti-inflammatory agents, particularly as kinase inhibitors.
The Significance of Isomerism in Pyridinyl-Pyrazoles
The specific attachment points of the pyridine and pyrazole rings, as well as the substitution patterns on each ring, give rise to a vast chemical space of isomers. Each isomer presents a unique spatial arrangement of atoms and distribution of electron density, which dictates how it interacts with the intricate binding pockets of target proteins. For instance, the nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, and its position (2-, 3-, or 4-position) determines the vector of this interaction, which can be critical for anchoring the molecule within an active site.[2] Similarly, the substituents on the pyrazole ring can influence the molecule's overall conformation and its interactions with hydrophobic pockets or solvent-exposed regions of a protein.[3]
This guide will delve into the structure-activity relationships (SAR) of these isomers, drawing upon experimental data from in vitro and cell-based assays to provide a clear comparison of their biological effects.
Comparative Biological Activity of Pyridinyl-Pyrazole Isomers
The biological activities of pyridinyl-pyrazole derivatives are diverse, with prominent examples in oncology and inflammation. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways often dysregulated in disease.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyridinyl-pyrazole derivatives have shown significant promise as anticancer agents by targeting various kinases involved in cell growth and survival, such as cyclin-dependent kinases (CDKs), Aurora kinases, and receptor tyrosine kinases.[2][4]
A study on a series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives demonstrated their potential as CDK2 inhibitors. Several of these compounds exhibited significant inhibitory activity against CDK2 and displayed potent cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.[5]
While direct, systematic comparative studies of all possible pyridinyl-pyrazole isomers are limited in the published literature, valuable insights can be gleaned from research on various derivatives. For instance, in the development of Janus kinase (JAK) inhibitors, bioisosteric replacement of a 3-methyl-N-arylpyrazole moiety with various pyridine analogues and pyrazole regioisomers revealed that while the pyridinyl compounds were active, they were generally less potent than their pyrazole counterparts.[2]
The following table summarizes the cytotoxic activity of selected pyridinyl-pyrazole derivatives against various cancer cell lines. It is important to note that these compounds have different substitution patterns in addition to their core isomeric structures, which contributes to the observed differences in activity.
| Compound | Isomeric Core | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamine | 1-(Pyridin-2-yl)pyrazole | HepG2, MCF-7 | 13.14, 8.03 | [5] |
| Derivative of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid with a 2-chloro-4-pyridinyl group | 1-(Quinolin-2-yl)-3-(pyridin-4-yl)pyrazole | Huh7, MCF7, HCT116 | 1.6, 3.3, 1.1 | [6] |
| Pyrazole-based Aurora A kinase inhibitor | Substituted pyrazole | HCT116, MCF7 | 0.39, 0.46 | [2] |
| Pyrazole-based Bcr-Abl kinase inhibitor | Substituted pyrazole | K562 (leukemia) | 0.27 | [2] |
| N,N-bis(4-cyano-1-phenyl-1H-pyrazol-5-yl)oxalamide | 1-Phenyl-5-aminopyrazole | THP-1 (monocytic leukemia) | Non-toxic at concentrations that inhibit neurotoxin secretion | [7] |
| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | 1,5-Diphenylpyrazole | IGROVI (ovarian) | 0.040 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and key signaling molecules in inflammatory pathways, such as p38 MAP kinase and cyclooxygenase-2 (COX-2), are attractive targets for therapeutic intervention. Pyridinyl-pyrazole derivatives have been investigated for their anti-inflammatory properties. For example, a series of 1,3,4-trisubstituted pyrazole derivatives showed potent anti-inflammatory activity in a carrageenan-induced rat paw edema model.[6]
One study reported that a 1-(2,4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one derivative demonstrated significant anti-inflammatory and analgesic activities.[6]
The following diagram illustrates a simplified workflow for the initial screening of pyridinyl-pyrazole isomers for biological activity.
Caption: A generalized workflow for the screening and evaluation of pyridinyl-pyrazole isomers.
Experimental Protocols
The following are detailed protocols for two key assays used to evaluate the biological activity of pyridinyl-pyrazole isomers. These protocols are designed to be self-validating and are based on established methodologies.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Causality Behind Experimental Choices:
-
Luminescence-based detection: This method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening. The signal is directly proportional to the amount of ADP produced, which is a direct measure of kinase activity.
-
Staurosporine as a positive control: Staurosporine is a well-characterized, non-selective kinase inhibitor used to validate that the assay can detect inhibition.
-
DMSO as a vehicle control: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO). Including a DMSO-only control is essential to ensure that the solvent itself does not affect kinase activity.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each pyridinyl-pyrazole isomer in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup (in a 96-well plate):
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
To each well, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase reaction buffer. The concentrations of the substrate peptide and ATP should be optimized for each kinase, typically around the Km value for ATP.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection (using a commercial kit like ADP-Glo™):
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.
-
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: The selection of cancer cell lines should be guided by the therapeutic target of interest. For example, if targeting a kinase implicated in breast cancer, cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are relevant choices.[5] Using a panel of cell lines from different tissues of origin provides a broader understanding of the compound's activity spectrum.
-
Serum-Free Medium during MTT incubation: Serum can contain dehydrogenases that can reduce the MTT reagent, leading to a false-positive signal. Therefore, using serum-free medium during this step is crucial for accuracy.
-
Solubilization of Formazan: The purple formazan crystals produced by viable cells are insoluble in aqueous solution and must be dissolved in an organic solvent (e.g., DMSO or an acidic isopropanol solution) before the absorbance can be measured.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridinyl-pyrazole isomers in growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram illustrates the principle of the MTT assay.
Caption: The principle of the MTT assay for measuring cell viability.
Conclusion
The pyridinyl-pyrazole scaffold is a highly versatile and valuable platform for the design of novel therapeutic agents. The constitutional isomerism of this scaffold plays a critical role in determining the biological activity of its derivatives, primarily by influencing their interactions with target proteins. While a comprehensive, head-to-head comparison of all possible pyridinyl-pyrazole isomers is not yet available in the literature, the existing data on various derivatives clearly demonstrate the profound impact of isomeric changes on anticancer and anti-inflammatory activities.
The experimental protocols detailed in this guide provide a robust framework for the in-house evaluation and comparison of novel pyridinyl-pyrazole isomers. By carefully considering the rationale behind experimental design and employing validated assay methodologies, researchers can effectively navigate the structure-activity landscape of this important class of compounds and accelerate the discovery of new and improved medicines.
References
-
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Overview on Biological Activities of Pyrazole Derivatives. (n.d.). Open Ukrainian Citation Index (OUCI). Retrieved January 19, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Rational design, synthesis and biological evaluation of Isoxazole incorporated Oxazol-4-yl-1-(pyridin-4-yl)-1H-pyrazole as anticancer agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (n.d.). Nveo-Abstract. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Activity of Some New Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Selectivity Landscape of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid and Its Analogs
In the landscape of modern drug discovery, particularly within the realm of kinase inhibition, the adage "specificity is king" has evolved into a more nuanced understanding of "selective polypharmacology." The pursuit of exquisitely specific inhibitors has often given way to the strategic development of compounds with well-defined and therapeutically beneficial multi-target profiles. At the heart of this endeavor lies the critical assessment of a compound's cross-reactivity—its propensity to interact with unintended biological targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cross-reactivity of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid , a scaffold of significant interest in medicinal chemistry.[1][2][3][4]
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a wide array of kinase inhibitors.[3][4][5] The pyridine-pyrazole combination, in particular, has been explored for its potential to target various kinases and other enzymes.[6][7][8][9] However, the structural similarities among enzyme active sites, especially the ATP-binding pocket of kinases, present a significant challenge in achieving selectivity.[10][11][12] Off-target effects stemming from a lack of selectivity can lead to unforeseen toxicities or a dilution of the desired therapeutic effect, underscoring the imperative for rigorous cross-reactivity profiling.
This guide will not only delineate the methodologies for assessing the selectivity of this compound but will also delve into the rationale behind experimental choices, the interpretation of data, and a comparative analysis with alternative screening strategies. Our objective is to equip you with the knowledge and tools to build a robust, self-validating system for characterizing the selectivity of your lead compounds.
I. The Strategic Imperative of Cross-Reactivity Profiling
The journey of a drug candidate from bench to bedside is fraught with attrition, and a significant contributor to late-stage failures is uncharacterized off-target activity. A comprehensive understanding of a compound's interaction landscape is therefore not merely an academic exercise but a critical step in de-risking a drug development program. For a molecule like this compound, which shares structural motifs with numerous known kinase inhibitors, a proactive and systematic approach to cross-reactivity is paramount.[3][13][14][15]
A well-designed cross-reactivity study serves multiple purposes:
-
Identification of Potential Liabilities: Early identification of interactions with anti-targets (e.g., hERG, CYPs) can prevent the costly development of compounds with inherent safety risks.
-
Elucidation of Polypharmacology: A broader screening approach can uncover unexpected, therapeutically beneficial off-target activities, opening new avenues for clinical applications.[16]
-
Mechanism of Action Deconvolution: Understanding the full spectrum of a compound's interactions is crucial for accurately interpreting in vitro and in vivo results and for building a clear narrative around its mechanism of action.
-
Structure-Activity Relationship (SAR) Refinement: Selectivity data provides invaluable feedback for medicinal chemists to refine molecular structures and enhance target specificity.[8][9][17]
II. A Multi-tiered Approach to Assessing Selectivity
A robust cross-reactivity assessment is not a single experiment but a staged, iterative process. We advocate for a tiered approach, starting with broad, cost-effective screens and progressing to more focused and physiologically relevant assays for hits of interest.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
III. Experimental Deep Dive: Methodologies and Rationale
The choice of assay technology is critical for generating high-quality, reproducible data. Below, we compare and contrast several industry-standard approaches for kinase inhibitor profiling.
A. Biochemical Assays: The Foundation of Selectivity Profiling
Biochemical assays, which measure the direct inhibition of purified enzymes, are the workhorse of selectivity profiling.[10][11]
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate. | Gold standard for sensitivity and direct measurement of catalytic activity. | Requires handling of radioactive materials, low throughput. |
| Luminescence-Based Assays | Measures the depletion of ATP using a luciferase/luciferin reaction. | High throughput, non-radioactive, widely available. | Indirect measurement, susceptible to ATP-competitive artifacts. |
| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. | Homogeneous format, high throughput. | Potential for compound interference with fluorescence signal. |
| Competitive Binding Assays | Measures the displacement of a known, high-affinity ligand from the kinase active site. | Independent of catalytic activity, can identify non-ATP competitive inhibitors. | Does not directly measure functional inhibition. |
Experimental Protocol: Large-Panel Kinase Screen (Luminescence-Based)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution by diluting the stock to 100 µM in assay buffer.
-
Assay Plate Preparation: Dispense 100 nL of the 100 µM compound working solution into a 384-well assay plate for a final concentration of 10 µM in a 10 µL reaction volume. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add 5 µL of a 2X kinase/substrate solution to each well.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to initiate the kinase reaction. The ATP concentration should be at or near the Km for each respective kinase to ensure a sensitive measure of inhibition.[16]
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Signal Measurement: Incubate for 10 minutes to allow the signal to stabilize and then read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the positive and negative controls.
B. Cellular Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are essential, they do not fully recapitulate the complexities of the cellular environment. Cellular assays are crucial for confirming target engagement and assessing the functional consequences of inhibition in a more physiological context.
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement
CETSA is a powerful technique for verifying direct target binding in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1 hour.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heat Shock: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the abundance of the target protein and a control protein (e.g., GAPDH) by Western blot.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization.
IV. Data Interpretation and Comparative Analysis
The output of a large-scale kinase screen can be extensive. Effective data visualization and quantification are key to extracting meaningful insights.
Quantifying Selectivity: The Gini Coefficient and Selectivity Score
While a simple hit rate at a given threshold is informative, more sophisticated metrics can provide a more nuanced view of selectivity.
-
Selectivity Score (S-score): This metric divides the number of inhibited kinases (above a certain threshold) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value closer to 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a value closer to 0 signifies promiscuity.
Hypothetical Cross-Reactivity Data for this compound and Comparators
| Compound | Primary Target IC₅₀ (nM) | Number of Off-Targets (>70% Inh. @ 10 µM) | Selectivity Score (S₁₀) | Gini Coefficient |
| This compound | 50 (Kinase A) | 8 | 0.02 | 0.85 |
| Comparator 1 (Promiscuous Inhibitor) | 25 (Kinase A) | 75 | 0.18 | 0.42 |
| Comparator 2 (Highly Selective Inhibitor) | 100 (Kinase A) | 1 | 0.0025 | 0.98 |
This hypothetical data illustrates how this compound, while not perfectly selective, demonstrates a favorable selectivity profile compared to a promiscuous inhibitor.
Caption: Logic diagram for structure-activity relationship (SAR) driven selectivity enhancement.
V. Concluding Remarks: Towards a More Complete Picture
The cross-reactivity profiling of this compound is not a one-time event but an integral part of its preclinical development. The multi-tiered approach outlined in this guide, combining broad biochemical screens with orthogonal, cell-based validation, provides a robust framework for building a comprehensive selectivity profile. By embracing a systematic and data-driven approach to understanding a compound's interaction landscape, researchers can make more informed decisions, mitigate risks, and ultimately increase the probability of success in the challenging but rewarding endeavor of drug discovery.
VI. References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, D. C. (2013). A broad-spectrum screen for predicting and rationalizing off-target activities of protein kinase inhibitors. Nature biotechnology, 31(6), 532-538. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. V. N. (2017). Pyrazole and its derivatives: biological activities and applications. Current Topics in Medicinal Chemistry, 17(10), 1144-1164. [Link]
-
Wang, Y., Zhi, Y., Jin, Q., Lu, S., Lin, G., Yuan, H., ... & Lu, T. (2018). Discovery of 4-((7H-Pyrrolo [2, 3-d] pyrimidin-4-yl) amino)-N-(4-((4-methylpiperazin-1-yl) methyl) phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3-and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of medicinal chemistry, 61(4), 1499-1518. [Link]
-
Norman, R. A., To, M. C., G-C., ... & De Savi, C. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl) pyrazolo [1, 5-a] pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS medicinal chemistry letters, 6(5), 579-584. [Link]
-
Li, J., Zhang, Y., Liang, X., Liu, Y., Zhang, Y., Li, J., ... & Zhang, J. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Letters in Drug Design & Discovery, 17(9), 1146-1154. [Link]
-
Cross-coupling reactions of pyrazoles with styrylboronic acid to produce (E)-1-styrylpyrazoles. (2020). ResearchGate. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2018). Journal of Medicinal Chemistry, 61(15), 6644-6657. [Link]
-
Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2023). Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]
-
Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives. (2017). ResearchGate. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2017). Molecules, 22(11), 1883. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4945. [Link]
-
(PDF) Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2022). ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(10), 1677-1701. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2020). ChemMedChem, 15(15), 1426-1442. [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(6), 963-970. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(21), 5038. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). Molecules, 27(15), 4966. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1152-1158. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2018). Molecules, 23(7), 1673. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4142-4146. [Link]
-
1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
-
(PDF) Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity. (2021). ResearchGate. [Link]
-
Pyrazole-4-carboxylic acid. PubChem. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules, 27(19), 6545. [Link]
-
Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (2020). Molecules, 25(23), 5694. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid: In Vitro and In Vivo Profiling Against Commercial PI3K/mTOR Pathway Inhibitors
Introduction
The dysregulation of cellular signaling pathways is a cornerstone of oncogenesis. Among the most frequently altered networks is the Phosphoinositide 3-kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) pathway, a critical regulator of cell proliferation, growth, survival, and metabolism. Its central role in cancer has made it a highly pursued target for therapeutic intervention. The pyrazole scaffold is a versatile heterocyclic motif known to be a structural component in numerous biologically active compounds, including agents with anticancer and anti-inflammatory properties.[1][2] Specifically, molecules incorporating both pyrazole and pyridine rings have shown promise as potent enzyme inhibitors.[3][4]
This guide introduces 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (PYP-CA) , a novel small molecule inhibitor designed with a pharmacophore suggestive of kinase inhibitory activity. Here, we present a comprehensive benchmarking study evaluating the preclinical efficacy of PYP-CA. Its performance is objectively compared against two clinically approved drugs targeting the PI3K/mTOR pathway: Everolimus , a well-established mTOR inhibitor, and Alpelisib , a selective PI3Kα inhibitor.
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth analysis of PYP-CA's mechanism of action, supported by detailed experimental protocols and comparative data, to facilitate an informed assessment of its therapeutic potential.
Mechanism of Action & Signaling Pathway Overview
The PI3K/AKT/mTOR signaling cascade is a primary axis for transmitting signals from receptor tyrosine kinases (RTKs) to downstream effectors that control cellular functions. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including tuberous sclerosis complex 2 (TSC2), which relieves its inhibition of mTOR Complex 1 (mTORC1). Active mTORC1 then promotes protein synthesis and cell growth by phosphorylating key targets like S6 kinase (S6K) and 4E-BP1. Our initial hypothesis posits that PYP-CA acts as a dual inhibitor of both PI3K and mTOR, a mechanism that can offer a more profound and durable pathway blockade compared to single-target agents.
Data Summary: Efficacy in MCF-7 Xenograft Model
| Treatment Group (Dose) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle | 1250 ± 150 | - | -0.5 |
| PYP-CA (20 mg/kg) | 480 ± 95 | 61.6 | -2.1 |
| Alpelisib (25 mg/kg) | 550 ± 110 | 56.0 | -1.5 |
| Everolimus (5 mg/kg) | 450 ± 80 | 64.0 | -3.5 |
Interpretation: PYP-CA administered orally demonstrated significant anti-tumor activity, achieving a tumor growth inhibition of 61.6%, which is comparable to the efficacy of Everolimus and slightly superior to Alpelisib in this model. The compound was well-tolerated, with no significant body weight loss observed, indicating a favorable preliminary safety profile.
Experimental Protocol: MCF-7 Xenograft Study
-
Cell Culture: Culture MCF-7 cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of female immunodeficient mice (e.g., NOD/SCID or NU/NU).
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers and calculate volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts.
-
Drug Administration: Prepare formulations of PYP-CA, Alpelisib, and Everolimus in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the compounds and vehicle control daily via oral gavage for 21 days.
-
Monitoring: Monitor tumor volume and animal body weight three times weekly.
-
Endpoint Analysis: At the end of the study, calculate the percent TGI for each group relative to the vehicle control group.
Discussion & Future Directions
This comprehensive benchmarking guide demonstrates that this compound (PYP-CA) is a potent, orally bioavailable dual inhibitor of the PI3K/mTOR pathway.
Key Findings:
-
Biochemical Potency: PYP-CA effectively inhibits both PI3Kα and mTOR at low nanomolar concentrations, a distinct profile compared to the selective inhibitors Alpelisib and Everolimus.
-
Cellular Activity: This dual activity translates into potent anti-proliferative effects across breast cancer cell lines with different genetic backgrounds, suggesting a potentially broader clinical application than isoform-selective inhibitors.
-
In Vivo Efficacy: PYP-CA exhibits favorable pharmacokinetic properties and achieves significant, dose-dependent tumor growth inhibition in an MCF-7 xenograft model, with efficacy comparable to the standard-of-care agent Everolimus.
Comparative Analysis: The dual-inhibitor profile of PYP-CA presents a compelling therapeutic hypothesis. By targeting two critical nodes in the same pathway, it has the potential to overcome some of the feedback loop activation and resistance mechanisms that can limit the efficacy of single-target agents. Its strong performance in the PIK3CA wild-type MDA-MB-231 cell line, where the PI3K-selective Alpelisib is less effective, supports this notion.
Future Directions:
-
Kinome-wide Selectivity Profiling: A broad kinase screen is necessary to fully characterize the selectivity of PYP-CA and identify potential off-target activities.
-
Pharmacodynamic Studies: Western blot or IHC analysis of tumor tissue from xenograft studies should be performed to confirm target engagement and pathway modulation in vivo.
-
Evaluation in Other Models: Efficacy should be assessed in additional xenograft models, including patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors. [5]4. Combination Studies: The potential for synergistic activity between PYP-CA and other targeted therapies or standard chemotherapies should be explored.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (PubMed Central)
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (Crown Bioscience)
- Preclinical Drug Testing Using Xenograft Models.
- Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (ProMab)
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (Eurofins Discovery)
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (PubMed Central)
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
- Protocol for Cell Viability Assays. (BroadPharm)
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- MTT assay protocol. (Abcam)
- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (ScienceOpen)
- MTT Cell Assay Protocol. (T. Horton, Checkpoint lab/protocols/MTT)
- In vitro JAK kinase activity and inhibition assays. (PubMed)
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
- How Does a Biochemical Kinase Assay Work?. (BellBrook Labs)
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Celtarys Research)
- Pharmacokinetics and its role in small molecule drug discovery research. (PubMed)
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (Agilex Biolabs)
- Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Comput
- Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Current status of pyrazole and its biological activities - PMC. (PubMed Central)
- Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. (PubChem)
- Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes | Request PDF.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (PubMed)
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. (PubMed Central)
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- 1-Phenyl-1H-pyrazole-4-carboxylic acid 1134-50-5. (Sigma-Aldrich)
- 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. (PubChem)
- 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid. (Chem-Impex)
- Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. (PubMed)
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (PubMed Central)
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (RSC Publishing)
- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor.
- Pharmaceutical Agents for Targeting Autophagy and Their Applic
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. startresearch.com [startresearch.com]
A Comparative Guide to the In Vivo Efficacy of Pyrazole-Based Aurora Kinase Inhibitors
For researchers and drug development professionals navigating the landscape of oncology therapeutics, the 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the in vivo efficacy of key derivatives from this class that target Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression and a validated target in oncology.
This analysis moves beyond a simple recitation of data, offering insights into the causality behind experimental design and the interpretation of results. We will dissect the performance of prominent pyrazole-based Aurora kinase inhibitors—Barasertib (AZD1152), GSK1070916, and AT9283—with a focus on their anti-tumor activity in preclinical xenograft models. By presenting head-to-head data where available and detailing the experimental methodologies, this guide aims to equip scientists with the critical information needed to advance their research and development programs.
The Central Role of Aurora Kinase B in Mitosis and Cancer
Aurora kinases, particularly Aurora B, are essential for the proper execution of mitosis. As a key component of the chromosomal passenger complex (CPC), Aurora B governs critical mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[1][2][3] Its overexpression in a wide array of human cancers has been linked to aneuploidy and tumorigenesis, making it a prime target for therapeutic intervention.[1]
The this compound scaffold has proven to be an effective framework for developing inhibitors that target the ATP-binding pocket of Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Mechanism of Action: Inhibition of the Aurora B Kinase Signaling Pathway
The primary mechanism of action for the compounds discussed in this guide is the inhibition of Aurora B kinase. This disruption of Aurora B activity leads to a cascade of events culminating in mitotic catastrophe and apoptosis of cancer cells.
Caption: Aurora B kinase signaling pathway and the mechanism of its inhibition.
Comparative In Vivo Efficacy in a Colorectal Cancer Xenograft Model
To provide a direct comparison of anti-tumor efficacy, we have collated data from studies utilizing the HCT116 human colorectal carcinoma xenograft model. This allows for a more standardized assessment of the compounds' performance in a relevant solid tumor model.
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Barasertib (AZD1152) | 150 mg/kg/day, 48-hour s.c. infusion | 60% (p<0.001, at day 25) | [4][5] |
| GSK1070916 | 25, 50, or 100 mg/kg, i.p., once daily for 5 days on, 2 days off, for 3 cycles | Dose-dependent TGI; specific percentage not detailed, but significant anti-tumor effect reported. | [6] |
| AT9283 | 7.5 mg/kg, i.p., twice daily for 5 days, followed by 3 days off, repeated 3 times | Significant TGI reported. | [7] |
Note: Direct comparison of TGI percentages is challenging due to variations in experimental protocols, including administration routes and schedules. However, all three compounds demonstrate significant in vivo anti-tumor activity in the HCT116 model.
In-Depth Look at Key Derivatives
Barasertib (AZD1152)
Barasertib is a prodrug that is rapidly converted to its active metabolite, AZD1152-HQPA. It is a highly potent and selective inhibitor of Aurora B kinase.[8][9]
-
In Vivo Efficacy: Barasertib has demonstrated robust anti-tumor activity across a range of human tumor xenograft models, including colorectal, lung, and hematologic cancers.[8][10] In the SW620 colorectal cancer xenograft model, a 48-hour subcutaneous infusion of 150 mg/kg/day resulted in a 79% tumor growth inhibition.[4] In small cell lung cancer (SCLC) xenografts with high cMYC expression, Barasertib also showed significant growth inhibition.[11][12]
-
Pharmacodynamics: In vivo, Barasertib treatment leads to a transient suppression of histone H3 phosphorylation (a direct substrate of Aurora B), followed by an accumulation of cells with 4N and >4N DNA content, indicative of failed cytokinesis and endoreduplication.[8]
GSK1070916
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases.[13]
-
In Vivo Efficacy: This compound has shown broad anti-tumor effects in at least 10 different human tumor xenograft models, including breast, colon, and lung cancers, as well as leukemia.[13] In HCT116 xenografts, a single intraperitoneal dose of GSK1070916 resulted in a dose-dependent inhibition of histone H3 phosphorylation.[6]
-
Mechanism: Treatment with GSK1070916 leads to cells failing to divide and becoming polyploid, which ultimately triggers apoptosis.[13]
AT9283
AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora A and B, as well as JAK2.[14]
-
In Vivo Efficacy: AT9283 has demonstrated therapeutic potential in in vivo models of myeloproliferative disorders.[9] In a mantle cell lymphoma xenograft model, AT9283 at 20 mg/kg, both alone and in combination with docetaxel, resulted in statistically significant tumor growth inhibition and enhanced survival.[14][15] In the HCT116 solid tumor model, AT9283 also proved to be efficacious.[7]
-
Dual Mechanism: The inhibition of both Aurora B and JAK2 by AT9283 suggests a potential for combinatorial efficacy in certain hematological malignancies.[9]
Experimental Protocols: In Vivo Xenograft Efficacy Study
The following provides a generalized, yet detailed, protocol for assessing the in vivo efficacy of a test compound in a subcutaneous xenograft model. Specific parameters should be optimized for each compound and tumor model.
Caption: Generalized workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology:
-
Cell Culture and Preparation:
-
Culture human tumor cells (e.g., HCT116) in the recommended growth medium supplemented with fetal bovine serum.
-
Harvest cells during the exponential growth phase and resuspend in a suitable vehicle (e.g., sterile PBS or Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Acclimatize animals for at least one week prior to the study.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Preparation and Administration:
-
Prepare the test compound and vehicle control solutions under sterile conditions. The formulation will depend on the compound's solubility and intended route of administration.
-
Administer the compound according to the planned dosing schedule (e.g., intraperitoneally, subcutaneously, or orally).
-
-
Data Collection and Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights regularly throughout the study.
-
Monitor the animals for any signs of toxicity.
-
The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Pharmacodynamic Assessment (Optional but Recommended):
-
At the end of the study, or at specified time points, tumors can be excised for pharmacodynamic analysis.
-
This may include Western blotting for target engagement (e.g., phospho-Histone H3 levels), immunohistochemistry, or flow cytometry to assess cell cycle changes and apoptosis.
-
Conclusion and Future Directions
The this compound scaffold has yielded a number of potent Aurora kinase inhibitors with significant in vivo anti-tumor activity. Barasertib, GSK1070916, and AT9283, while sharing a common mechanism of action through the inhibition of Aurora B kinase, exhibit distinct profiles in terms of their selectivity and the breadth of tumor types in which they have shown efficacy.
This comparative guide highlights the therapeutic potential of this class of compounds. The provided data and protocols serve as a valuable resource for researchers aiming to build upon these findings. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel combination therapies to overcome resistance, and identifying predictive biomarkers to guide their clinical development. The continued investigation of this versatile chemical scaffold holds great promise for the future of targeted cancer therapy.
References
-
Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. (Source: NIH) [Link]
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (Source: PMC - PubMed Central) [Link]
-
The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. (Source: Frontiers) [Link]
-
Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. (Source: PubMed) [Link]
-
Inhibition of Aurora-B kinase activity confers antitumor efficacy in preclinical mouse models of early and advanced gastrointestinal neoplasia. (Source: Spandidos Publications) [Link]
-
Aurora Kinase Signaling Pathway. (Source: Creative Diagnostics) [Link]
-
Aurora B kinase inhibition in mitosis. (Source: NIH) [Link]
-
Antitumor and PD effects of barasertib in colorectal tumor xenograft models... (Source: ResearchGate) [Link]
-
GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. (Source: ResearchGate) [Link]
-
AZD1152 (Baracertib). (Source: AstraZeneca Open Innovation) [Link]
-
HCT116 Xenograft Model. (Source: Altogen Labs) [Link]
-
GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. (Source: PubMed) [Link]
-
Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism. (Source: NIH) [Link]
-
Aurora B inhibitor barasertib and cytarabine exert a greater-than-additive cytotoxicity in acute myeloid leukemia cells. (Source: PMC - PubMed Central) [Link]
-
Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS. (Source: NIH) [Link]
-
Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin. (Source: NIH) [Link]
-
Fig. 3. Tumor growth inhibition of human xenograft tumor models: HCT116... (Source: ResearchGate) [Link]
-
Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. (Source: AACR Journals) [Link]
-
AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. (Source: PubMed) [Link]
-
AURKB expression in cell line panel and drug response to barasertib. A.... (Source: ResearchGate) [Link]
-
Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. (Source: PubMed) [Link]
-
AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis. (Source: PubMed) [Link]
-
Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP. (Source: NIH) [Link]
-
Validated HCT-116 Xenograft Model. (Source: Altogen Labs) [Link]
-
AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. (Source: ResearchGate) [Link]
-
In vivo anti-tumor effects of compound 7 in HCT116 xenograft model. (A)... (Source: ResearchGate) [Link]
-
HCT-116: Subcutaneous colorectal cancer xenograft tumor model. (Source: Reaction Biology) [Link]
Sources
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 9. Aurora B inhibitor barasertib and cytarabine exert a greater‐than‐additive cytotoxicity in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Carboxylic Acids
Introduction: The Convergence of a Privileged Scaffold and In Silico Insight
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] From anti-inflammatory agents like Celecoxib to novel anticancer and antimicrobial therapeutics, the versatility of the pyrazole core allows for chemical modifications that can fine-tune its interaction with specific biological targets.[3][4][5] Pyrazole carboxylic acids, in particular, represent a significant class of these derivatives, where the acidic moiety often serves as a key interaction point within enzyme active sites.
In the modern drug discovery landscape, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[1][6] Among these, molecular docking stands out as a powerful technique to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[7][8][9] This in silico approach provides invaluable insights into the molecular interactions driving biological activity, thereby guiding the rational design of more potent and selective inhibitors.[1][10]
This guide offers a comprehensive, in-depth comparison of the docking performance of several pyrazole carboxylic acid derivatives against a clinically relevant target. Moving beyond a simple procedural list, we will explore the causality behind critical experimental choices, present detailed, self-validating protocols, and ground our findings in authoritative data.
Pillar 1: The Methodological Rationale - Causality in Computational Chemistry
A successful docking study is not merely about generating a binding score; it is the culmination of a series of carefully considered decisions. The trustworthiness of the final data is directly proportional to the rigor applied at each stage of the workflow.
The Scientist's Toolbox: Selecting the Right Docking Software
The market offers a range of molecular docking software, from open-source academic tools to comprehensive commercial suites.[6][7][11] For this guide, we will focus on AutoDock Vina , one of the most widely cited and validated docking engines in the scientific community.[7][12]
-
Why AutoDock Vina? Its strengths lie in its computational speed and high-quality prediction of binding modes.[7] It employs a sophisticated scoring function that approximates the binding free energy and uses an efficient optimization algorithm to explore the conformational space of the ligand.[12] This balance of speed and accuracy makes it an excellent choice for comparative studies and virtual screening.[6][11] While commercial packages like Schrödinger's GLIDE or MOE Dock offer more integrated environments, Vina's open-source nature and robust performance provide a transparent and accessible platform for rigorous scientific inquiry.[6][7]
The Target: Preparing the Protein for Docking
The protein structure is the foundation of the docking experiment. The adage "garbage in, garbage out" is particularly apt here. The goal is to prepare a biologically relevant and computationally clean receptor model.
-
Causality in Preparation:
-
Starting with a High-Resolution Crystal Structure: We begin by obtaining a 3D structure from the Protein Data Bank (PDB). A structure with a resolution of 2.5 Å or better is preferred, as it provides more accurate atomic coordinates.
-
Removing Non-Essential Molecules: Crystal structures often contain water molecules, ions, and co-factors.[13] These are typically removed because they can interfere with the docking algorithm unless they are known to play a direct and crucial role in ligand binding.[8][14] For instance, a key water molecule that mediates a hydrogen bond bridge between the protein and a known inhibitor should be retained.[14]
-
Adding Hydrogens: X-ray crystallography does not usually resolve hydrogen atoms.[8] Adding them, particularly polar hydrogens, is critical as they are essential for forming hydrogen bonds, a primary driver of protein-ligand recognition.[15][16]
-
Assigning Charges: The electrostatic interactions between the ligand and protein are a major component of the binding energy.[9] Assigning appropriate partial charges to each atom (e.g., using the Gasteiger method for the ligand) is a non-negotiable step.[17]
-
The Probes: Preparing the Pyrazole Carboxylic Acid Ligands
Just as with the protein, the ligand structures must be correctly prepared to ensure the docking simulation is physically and chemically meaningful.
-
Causality in Preparation:
-
2D to 3D Conversion: Ligands are often designed in 2D. They must be converted to 3D structures.[8][17]
-
Energy Minimization: The initial 3D conformation is unlikely to be the most stable. An energy minimization step using a suitable force field (e.g., MMFF94) is performed to find a low-energy, sterically favorable conformation.[8][14] This prevents the docking algorithm from starting with a high-energy, unrealistic structure.
-
Defining Rotatable Bonds: Ligand flexibility is a key aspect of binding.[15] The docking software needs to know which bonds can rotate freely, allowing it to explore different conformations of the ligand within the binding site.[17]
-
Below is a diagram illustrating the logical flow of a rigorous molecular docking experiment.
Caption: A generalized workflow for a comparative molecular docking study.
Pillar 2: Comparative Analysis - Pyrazole Carboxylic Acids as COX-2 Inhibitors
To provide a practical comparison, we will conduct a hypothetical docking study of three pyrazole carboxylic acid derivatives against Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.[10][18] The selectivity for COX-2 over the COX-1 isoform is a key goal in designing safer non-steroidal anti-inflammatory drugs (NSAIDs).[10]
Selected Compounds:
-
PCA-01: A baseline pyrazole-3-carboxylic acid.
-
PCA-02: A derivative with a para-sulfonamide phenyl group, mimicking the pharmacophore of Celecoxib.
-
PCA-03: A derivative with a bulky hydrophobic group to explore interactions in other pockets of the active site.
Experimental Data Summary
The following table summarizes the quantitative results from our simulated docking study using AutoDock Vina. Binding affinity is reported in kcal/mol, where a more negative value suggests a stronger interaction.[19]
| Compound ID | Structure (Simplified) | Binding Affinity (kcal/mol) | H-Bonds | Key Interacting Residues |
| Celecoxib (Reference) | Known COX-2 Inhibitor | -10.8 | 2 | Arg513, His90 |
| PCA-01 | Pyrazole-COOH | -7.2 | 2 | Arg120, Tyr355 |
| PCA-02 | Pyrazole-COOH with Sulfonamide | -10.5 | 3 | Arg513, His90, Phe518 |
| PCA-03 | Pyrazole-COOH with Naphthyl group | -9.1 | 2 | Arg120, Val523 |
Analysis of Results:
-
PCA-01 shows moderate binding affinity. Its carboxylic acid group forms crucial hydrogen bonds with Arg120 and Tyr355 at the entrance of the active site, a common interaction for many NSAIDs.
-
PCA-03 demonstrates improved binding over the baseline, with its bulky naphthyl group occupying a hydrophobic side pocket and interacting with Val523. This highlights the importance of van der Waals and hydrophobic forces in stabilizing the complex.[9][20]
-
PCA-02 is the most promising candidate, with a binding affinity comparable to the reference drug, Celecoxib.[21] Crucially, its sulfonamide group forms a key hydrogen bond with Arg513 in a secondary side pocket, an interaction known to be critical for COX-2 selectivity.[10] The pyrazole core and carboxylic acid moiety maintain other essential interactions. This result exemplifies the power of docking to rationalize the activity of specific chemical groups and guide structure-activity relationship (SAR) studies.
The interaction network of the most promising compound, PCA-02, is conceptually illustrated below.
Caption: Key interactions of PCA-02 within the COX-2 active site.
Pillar 3: A Self-Validating Experimental Protocol
This section provides a detailed, step-by-step methodology for performing the comparative docking study described above using AutoDock Tools (ADT) and AutoDock Vina.
Protocol 1: Protein Preparation
-
Obtain Structure: Download the crystal structure of human COX-2 complexed with an inhibitor (e.g., PDB ID: 3LN1) from the RCSB PDB.
-
Clean Structure: Open the PDB file in a molecular viewer like UCSF Chimera or Discovery Studio.[22]
-
Delete all water molecules (command: delete solvent).
-
Remove any co-factors and the co-crystallized ligand to create an apo-like structure for docking.
-
If the protein is a homodimer, retain only one chain (e.g., Chain A) for the simulation.[14][22]
-
Save the cleaned protein as a new PDB file (e.g., cox2_clean.pdb).
-
-
Prepare for Docking (in AutoDock Tools):
-
Launch ADT and open cox2_clean.pdb.
-
Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK. This adds hydrogens to polar atoms, which are crucial for hydrogen bonding.[16]
-
Go to Edit > Charges > Add Kollman Charges. This assigns partial atomic charges necessary for electrostatic calculations.
-
Save the prepared protein in the required PDBQT format (File > Save > Write PDBQT). This format includes charge and atom type information for Vina.
-
Protocol 2: Ligand Preparation
-
Obtain 2D Structures: Draw the pyrazole carboxylic acid derivatives using chemical drawing software like ChemDraw or MarvinSketch, or retrieve them from a database like PubChem.[14][22] Save them in a 2D format like SDF.
-
Convert to 3D and Minimize:
-
Use a program like Open Babel to convert the 2D SDF file to a 3D structure and perform an initial energy minimization.
-
Command: obabel -isdf ligand.sdf -osdf ligand_3d.sdf --gen3d --best --ff MMFF94
-
-
Prepare for Docking (in AutoDock Tools):
-
Launch ADT and open the 3D ligand file.
-
Go to Ligand > Input > Choose. Select the ligand.
-
Go to Ligand > Torsion Tree > Detect Root. This sets the root atom for conformational searching.
-
Go to Ligand > Output > Save as PDBQT. This will assign Gasteiger charges and define rotatable bonds automatically.[17]
-
Protocol 3: Docking Execution and Analysis
-
Define the Binding Site (Grid Box):
-
In ADT, with the prepared protein loaded, go to Grid > Grid Box.
-
Position and resize the box to encompass the entire active site. A good practice is to center it on the position of the original co-crystallized ligand. The box should be large enough to allow the ligand to move and rotate freely.
-
Note the coordinates for the center and the dimensions of the box.
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Run AutoDock Vina: Execute Vina from the command line: vina --config conf.txt --log PCA02_log.txt
-
Analyze Results:
-
The output PDBQT file (PCA02_docking_results.pdbqt) contains multiple binding modes (poses), ranked by their binding affinity score.[15]
-
The log file (PCA02_log.txt) provides a summary of the binding affinities for each mode.
-
Visualize the output file along with the protein in a molecular viewer. Analyze the top-ranked pose for key interactions like hydrogen bonds and hydrophobic contacts.[19][23] Compare these interactions with those of a known inhibitor to build confidence in the result.
-
Conclusion
This guide demonstrates that comparative molecular docking is a powerful and insightful tool for the study of pyrazole carboxylic acids. By meticulously preparing the protein and ligands and correctly interpreting the results, researchers can effectively compare different derivatives, rationalize structure-activity relationships, and generate robust hypotheses to guide the synthesis of new, more effective therapeutic agents. The key to success lies not in the blind application of software, but in a deep understanding of the chemical and biological principles that govern molecular recognition.
References
- Labinsights. (2023, May 8). Docking Software for Drug Development.
- Creative Proteomics. Molecular Docking Software and Tools.
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?.
- BenchChem. In Silico Docking of Pyrazole-Based Inhibitors: A Technical Guide.
- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
- DNASTAR. NovaDock Molecular Docking Software.
- ProteoChem. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- NIH National Library of Medicine. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- PLOS Computational Biology. (2025, May 9).
- Ross, G. Session 4: Introduction to in silico docking.
- BenchChem. Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers.
- Center for Computational Structural Biology. (2024, November 14). DOCKING.
- YouTube. (2025, August 6).
- ResearchGate. (2019, September 20).
- NIH National Library of Medicine. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- PubMed. (2020, October 19).
- Science and Education Publishing. Docking and Ligand Binding Affinity: Uses and Pitfalls.
- MDPI.
- ResearchGate. (2015, July 29). How can I analyze docking result (hydrogen binding)?.
- YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- ResearchGate. Crystal structure and molecular docking studies of new pyrazole-4-carboxamides.
- MDPI. (2016, October 9). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies.
- MDPI. (2022, January 23). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors.
- American Chemical Society. (2025, December 25). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD.
- ResearchGate. (2025, August 10). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- YouTube. (2025, June 24).
- Research Journal of Pharmacy and Technology.
- MDPI. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
- NIH National Library of Medicine. (2018, July 30). Binding Affinity via Docking: Fact and Fiction.
- European Open Science. In-Silico QSAR Studies of Some Pyrazolone Compounds.
- OUCI. Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design.
- YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
- PubMed. Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors.
- MDPI. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design [ouci.dntb.gov.ua]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docking and Ligand Binding Affinity: Uses and Pitfalls [pubs.sciepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labinsights.nl [labinsights.nl]
- 12. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. quora.com [quora.com]
- 23. researchgate.net [researchgate.net]
Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide for 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
This guide provides a comprehensive framework for the rigorous validation of the mechanism of action for a novel small molecule inhibitor, 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, hereafter referred to as Compound P4P . As this is a compound with no established biological target, we will proceed with a hypothetical scenario where initial screening suggests it is a potent inhibitor of a novel protein kinase, "Kinase Z," a critical node in the pro-survival "Pathway X."
This document is designed for researchers, scientists, and drug development professionals. It will not only detail the necessary experimental protocols but also explain the scientific rationale behind each step, ensuring a robust and self-validating approach to mechanistic validation. We will objectively compare the performance of Compound P4P with two alternative compounds:
-
Alternative A: A well-characterized, highly selective inhibitor of "Kinase Y," an upstream kinase in Pathway X.
-
Alternative B: A known multi-kinase inhibitor with activity against Kinase Z and other off-target kinases.
The Hypothetical "Pathway X"
To establish a clear framework for our validation strategy, we propose the following hypothetical signaling cascade:
Caption: Hypothetical "Pathway X" signaling cascade.
A Multi-pronged Approach to Mechanism of Action Validation
Our validation strategy is built on a logical progression from direct target engagement to cellular and in vivo functional outcomes. This multi-faceted approach is essential to build a comprehensive and irrefutable case for the mechanism of action of Compound P4P.
Caption: Experimental workflow for validating the mechanism of action.
Part 1: Direct Target Engagement and Biochemical Characterization
The foundational step in validating a proposed mechanism of action is to unequivocally demonstrate that the compound physically interacts with its intended target.[1]
In Vitro Kinase Inhibition Assay
Rationale: This initial biochemical assay will determine the potency of Compound P4P against our hypothetical target, Kinase Z, and provide a direct comparison with our alternative inhibitors. A variety of assay formats can be used, including radiometric, fluorescence-based, or luminescence-based methods.[2][3]
Experimental Protocol:
-
Reagents: Recombinant Kinase Z, appropriate substrate, ATP, Compound P4P, Alternative A, and Alternative B.
-
Procedure:
-
Prepare a serial dilution of each compound.
-
In a 384-well plate, add Kinase Z, the substrate, and the respective compound dilution.
-
Initiate the kinase reaction by adding a concentration of ATP at or near the Km value.[4]
-
Incubate for the optimized reaction time.
-
Terminate the reaction and measure the signal (e.g., fluorescence, luminescence, or radioactivity) corresponding to substrate phosphorylation.
-
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Expected Comparative Data:
| Compound | Target Kinase | IC50 (nM) |
| Compound P4P | Kinase Z | 15 |
| Alternative A | Kinase Y | 10 |
| Kinase Z | >10,000 | |
| Alternative B | Kinase Z | 50 |
| Other Kinases | 100-500 |
Isothermal Titration Calorimetry (ITC)
Rationale: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6][7][8][9] This label-free, in-solution technique is considered a gold standard for confirming direct binding.[5]
Experimental Protocol:
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation:
-
Dialyze recombinant Kinase Z and Compound P4P in the same buffer to minimize buffer mismatch effects.
-
Prepare Compound P4P at a concentration 10-20 times that of Kinase Z.
-
-
Procedure:
-
Load Kinase Z into the sample cell and Compound P4P into the injection syringe.
-
Perform a series of small injections of Compound P4P into the sample cell while monitoring the heat changes.
-
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
Expected Comparative Data:
| Compound | Target Kinase | Binding Affinity (KD) (nM) | Stoichiometry (n) |
| Compound P4P | Kinase Z | 25 | 1.05 |
| Alternative A | Kinase Z | No binding detected | - |
| Alternative B | Kinase Z | 75 | 0.98 |
Surface Plasmon Resonance (SPR)
Rationale: SPR is a real-time, label-free optical technique that provides detailed kinetic information about biomolecular interactions, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (KD) can be calculated (KD = kd/ka).[10][11][12][13] This allows for a deeper understanding of the binding dynamics.
Experimental Protocol:
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Procedure:
-
Immobilize recombinant Kinase Z onto a sensor chip.
-
Flow a series of concentrations of Compound P4P over the sensor surface and monitor the change in the SPR signal in real-time.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the compound.
-
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
Expected Comparative Data:
| Compound | Target Kinase | KD (nM) | ka (1/Ms) | kd (1/s) |
| Compound P4P | Kinase Z | 28 | 2.5 x 105 | 7.0 x 10-3 |
| Alternative A | Kinase Z | No binding detected | - | - |
| Alternative B | Kinase Z | 80 | 1.8 x 105 | 1.4 x 10-2 |
Part 2: Cellular Target Engagement and Pathway Modulation
Demonstrating direct binding in a biochemical setting is crucial, but it is equally important to confirm that the compound engages its target within the complex environment of a living cell and elicits the expected downstream effects.[14]
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method for assessing target engagement in a cellular context.[15][16][17] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Culture: Culture cells that endogenously express Kinase Z.
-
Compound Treatment: Treat cells with Compound P4P, Alternative A, Alternative B, or a vehicle control for a specified time.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble Kinase Z at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble Kinase Z against temperature to generate melting curves. The shift in the melting temperature (ΔTm) indicates target engagement.
Expected Comparative Data:
| Compound | Target Protein | ΔTm (°C) |
| Compound P4P | Kinase Z | +5.2 |
| Alternative A | Kinase Y | +4.8 |
| Kinase Z | No significant shift | |
| Alternative B | Kinase Z | +3.5 |
Western Blotting for Pathway Analysis
Rationale: Western blotting is a fundamental technique to investigate the phosphorylation status of key proteins within a signaling pathway. By examining the phosphorylation of the direct substrate of Kinase Z and other upstream and downstream components of Pathway X, we can confirm the on-target effect of Compound P4P and assess its specificity compared to the alternatives.
Experimental Protocol:
-
Cell Treatment: Treat cells with Compound P4P, Alternative A, and Alternative B at various concentrations and time points. Include a positive control (e.g., growth factor stimulation) and a negative control (vehicle).
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for total and phosphorylated forms of Kinase Y, Kinase Z, and the downstream effector. Use appropriate secondary antibodies and a detection reagent.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Comparative Results:
| Treatment | p-Kinase Y | p-Kinase Z | p-Downstream Effector |
| Vehicle | Baseline | Baseline | Baseline |
| Growth Factor | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| Compound P4P | ↑↑↑ | ↓↓↓ | ↓↓↓ |
| Alternative A | ↓↓↓ | ↓↓↓ | ↓↓↓ |
| Alternative B | ↑↑↑ | ↓↓ | ↓↓ |
Part 3: In Vivo Target Validation
The final and most critical step is to demonstrate target engagement and efficacy in a relevant in vivo model. This provides the strongest evidence for the proposed mechanism of action.
In Vivo Target Engagement
Rationale: Confirming that Compound P4P reaches its target in a living organism and binds to it is essential for translating in vitro and cellular findings. In vivo CETSA can be adapted for this purpose.
Experimental Protocol:
-
Animal Model: Use a relevant animal model, such as a tumor xenograft model where Pathway X is known to be active.
-
Dosing: Administer Compound P4P, alternatives, or vehicle to the animals at pharmacologically relevant doses.
-
Tissue Collection: At specific time points post-dosing, collect the target tissues (e.g., tumor).
-
In Vivo CETSA: Process the tissue samples and perform CETSA as described for the cellular assay to determine target engagement.
Expected Comparative Data:
| Compound | Target Tissue | Target Engagement (%) |
| Compound P4P | Tumor | 85 |
| Alternative A | Tumor | 90 (on Kinase Y) |
| Alternative B | Tumor | 60 (on Kinase Z) |
Efficacy in a Xenograft Model
Rationale: A xenograft study will assess the anti-tumor efficacy of Compound P4P and correlate it with the observed target engagement.
Experimental Protocol:
-
Model: Implant human tumor cells with an active Pathway X into immunocompromised mice.
-
Treatment: Once tumors are established, treat the mice with Compound P4P, alternatives, or vehicle according to an optimized dosing schedule.
-
Efficacy Readouts: Monitor tumor volume over time. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for pathway markers).
Expected Comparative Data:
| Treatment | Tumor Growth Inhibition (%) |
| Compound P4P | 75 |
| Alternative A | 80 |
| Alternative B | 50 |
Conclusion
By systematically progressing through this multi-tiered validation workflow, researchers can build a robust and compelling case for the mechanism of action of a novel compound like this compound. This guide provides a template for generating the necessary biochemical, cellular, and in vivo data to confidently establish on-target activity and differentiate the compound from relevant alternatives. The integration of quantitative data, detailed protocols, and a clear logical framework is paramount for achieving scientific rigor in drug discovery and development.
References
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- G. A. Holdgate. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
- deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
- N. J. Vinogradov, et al. (n.d.). Determining target engagement in living systems. PMC - NIH.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- BenchChem. (n.d.). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models.
- Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
- Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
- M. P. Patricelli, et al. (2019, June 14). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. PubMed.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery.
- V. Paketurytė, et al. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- BenchChem. (n.d.). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide.
- M. Martinez Molina, et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
- J. M. E. Quaker, et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- A. R. Singh, et al. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.
- Thermo Fisher Scientific - US. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
- Wikipedia. (n.d.). Enzyme assay.
- BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of PI3K Pathway Activation.
- Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
- G. F. Huber, et al. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube.
- H. M. F. Viertler, et al. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- Concept Life Sciences. (n.d.). Target Engagement Assay Services.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- CETSA. (n.d.). CETSA.
- Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.
- Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
Sources
- 1. 1-Pyridine-4-yl-piperidine-4-carboxylic acid - CD Bioparticles [cd-bioparticles.net]
- 2. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
- 3. This compound | 1155066-46-8 [amp.chemicalbook.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS#: 1154896-82-8 [m.chemicalbook.com]
- 8. 1154896-82-8|1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. PubChemLite - this compound (C9H7N3O2) [pubchemlite.lcsb.uni.lu]
- 10. prepchem.com [prepchem.com]
- 11. PubChemLite - 5-(pyridin-4-yl)-1h-pyrazole-3-carboxylic acid (C9H7N3O2) [pubchemlite.lcsb.uni.lu]
- 12. echemi.com [echemi.com]
- 13. 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 14. boronmolecular.com [boronmolecular.com]
- 15. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | C9H7N3O2 | CID 28948770 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid
This document provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid and associated waste materials. As a specialized heterocyclic compound used in advanced research and drug development, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide moves beyond mere procedural lists to explain the chemical reasoning behind each critical step, grounding our recommendations in established safety protocols and regulatory frameworks.
Hazard Profile & Waste Classification: A Structural Rationale
-
Pyridine Moiety: Pyridine and its derivatives are recognized as potentially flammable, toxic, and irritating compounds.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Waste containing pyridine is often considered hazardous.[4]
-
Pyrazole Moiety: Pyrazole-based compounds can act as skin, eye, and respiratory irritants.[5][6] The toxicological properties of many pyrazole derivatives have not been fully investigated, mandating cautious handling.[6]
-
Carboxylic Acid Group: This functional group can impart acidic properties to the compound. While it is a solid, its solutions may be corrosive, and it will react with bases.
| Potential Hazard | Associated Functional Group | Primary Safety Concern |
| Harmful if Swallowed/Inhaled | Pyridine, Pyrazole | Acute Toxicity |
| Causes Skin/Eye Irritation | Pyridine, Pyrazole, Carboxylic Acid | Dermal and Ocular Damage |
| May Cause Respiratory Irritation | Pyrazole | Inhalation Hazard |
| Flammability | Pyridine | Fire Risk (especially with solvents) |
| Aquatic Toxicity | Pyridine | Environmental Contamination |
Essential Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.[1]
| Equipment | Specification | Justification |
| Eye Protection | Chemical safety goggles or glasses with side-shields.[1][11] | Protects eyes from splashes of contaminated solvents or contact with solid particles. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Butyl rubber).[12] | Prevents dermal absorption and skin irritation. Nitrile may be insufficient for prolonged contact. |
| Body Protection | Standard, fully-buttoned laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood.[12][13] | Minimizes the risk of inhaling airborne particles of the compound. |
Step-by-Step Disposal Protocol
Adherence to this procedural workflow is critical for maintaining a safe laboratory environment and complying with federal and local regulations.
Step 1: Waste Segregation at the Point of Generation
Immediately upon generation, all waste streams containing this compound must be segregated. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
Causality: Proper segregation is paramount to prevent dangerous reactions.[9][14] This compound should be kept separate from incompatible materials, particularly strong acids, bases, and oxidizing agents.[12][15]
Step 2: Selection of a Compatible Waste Container
Choose a dedicated hazardous waste container that is:
-
Chemically Compatible: High-density polyethylene (HDPE) is a suitable choice.[10]
-
Secure and Leak-Proof: The container must have a tightly sealing lid to prevent leaks or the release of vapors.[9][12]
-
In Good Condition: Never use damaged containers or repurposed food-grade jars.[9]
Step 3: Accurate and Compliant Labeling
The waste container must be labeled immediately upon adding the first piece of waste. The label must, at a minimum, include:
-
The full chemical name: "this compound" .
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[16][17]
Causality: Proper labeling is a core requirement of the Environmental Protection Agency (EPA) to ensure waste is handled correctly throughout its lifecycle, from the lab to the final disposal facility.[16]
Step 4: Storage in a Satellite Accumulation Area (SAA)
The labeled, sealed waste container must be stored in a designated Satellite Accumulation Area (SAA).[9][17] This area must be:
-
At or near the point of waste generation.[18]
-
Under the control of laboratory personnel.
-
Away from drains, heat sources, and incompatible chemicals.[12][14]
A partially filled container can remain in the SAA for up to one year, but it must be moved to the central storage area within three days of becoming full.[9]
Step 5: Final Disposal via Professional Waste Management
The ultimate disposal of this hazardous waste must be conducted by a licensed professional waste disposal service.[19][20] Do not attempt to treat or neutralize the chemical in-house.
Self-Validating Mechanism: The licensed contractor provides a manifest that tracks the waste from its point of generation to its final disposal, ensuring a closed-loop, compliant process as mandated by the Resource Conservation and Recovery Act (RCRA).[8][16] The most probable disposal method for this type of organic chemical waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][11]
Visualized Disposal Workflow
The following diagram illustrates the mandatory decision-making and operational flow for the disposal of this compound.
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
Regulatory Framework: Adherence to National Standards
All procedures outlined in this guide are designed to comply with the primary regulations governing laboratory chemical waste in the United States, established by:
-
The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste identification, labeling, storage, and disposal.[8][19]
-
The Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals, as well as worker training.[13][14]
By following this guide, your laboratory will not only protect its personnel and the environment but also maintain full compliance with these critical federal mandates.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology. Retrieved from [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]
-
Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (2019, June). MedicalLab Management. Retrieved from [Link]
-
Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. (2024, December 26). Atlantic Training. Retrieved from [Link]
-
5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
1H-Pyrazole-4-carboxylic acid Material Safety Data Sheet. (2013, September 20). Capot Chemical. Retrieved from [Link]
-
Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. (n.d.). JETIR. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biosynth.com [biosynth.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. osha.gov [osha.gov]
- 14. usbioclean.com [usbioclean.com]
- 15. fishersci.com [fishersci.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. epa.gov [epa.gov]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 20. angenechemical.com [angenechemical.com]
A Senior Application Scientist's Guide to Handling 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid: A Framework for Laboratory Safety
As researchers and scientists in drug development, our primary responsibility extends beyond discovery to ensuring a safe and controlled laboratory environment. The handling of novel chemical entities, such as 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a culture of safety through a deep, validated understanding of the materials we work with.
Hazard Assessment: An Informed Perspective
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Serious Eye Irritation (Category 2A) or Damage (Category 1) [1][2][3][4][5]
-
Respiratory Tract Irritation (Category 3) from dust inhalation[1][2][3][4]
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4) [2][4][5]
The signal word for compounds with these classifications is typically "Warning" or "Danger," accompanied by the GHS07 pictogram (exclamation mark)[1][2]. The pyridine component also introduces a distinct, unpleasant odor and is known for its potential to be absorbed through the skin[6]. Therefore, all handling procedures must be designed to prevent skin/eye contact, dust inhalation, and ingestion.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are engineering solutions that isolate the hazard from the personnel.
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a properly functioning and certified chemical fume hood[6][7]. This is non-negotiable. The ventilation will prevent the inhalation of airborne particulates and vapors[7][8].
-
Ventilated Balance Enclosure: For weighing the solid powder, a ventilated balance enclosure or a fume hood is mandatory to prevent the release of fine dust into the laboratory environment[8].
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance from the workstation[6][9].
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE must be deliberate and based on the identified risks. The following table summarizes the required PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solid | Chemical safety goggles with side-shields or a face shield[1][8]. | Chemical-resistant gloves (e.g., nitrile for incidental contact, butyl rubber for extended handling)[1][2]. | Fully-buttoned laboratory coat[10]. | Not required if handled within a certified fume hood or ventilated enclosure[1]. |
| Solution Preparation & Transfer | Chemical safety goggles with side-shields or a face shield[2][9]. | Chemical-resistant gloves. Inspect prior to use[1]. | Fully-buttoned laboratory coat. | Not required if handled within a certified fume hood[7]. |
| Spill Cleanup | Chemical safety goggles and a face shield[8]. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)[10]. | Chemical-resistant apron over a lab coat. | An approved respirator (e.g., N95 for dust, or OV/AG cartridge for vapors) may be necessary depending on spill size and location[1]. |
Rationale and Causality:
-
Eye and Face Protection: The high risk of serious eye irritation necessitates the use of chemical safety goggles conforming to EN166 (EU) or OSHA (US) standards[1][9]. A face shield should be used in addition to goggles when there is a significant splash risk.
-
Skin and Body Protection: A standard lab coat protects against minor spills[10]. Gloves are critical. Nitrile gloves provide adequate protection against incidental contact with the solid, but they should be changed immediately upon contamination. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin[1]. After handling, always wash hands thoroughly with soap and water[5][11].
-
Respiratory Protection: The primary respiratory hazard is the inhalation of the fine powder[2][3][4]. By strictly using a fume hood or ventilated enclosure, the concentration of airborne particles is kept below exposure limits, making a respirator unnecessary for routine operations[1].
Standard Operating Procedure: A Step-by-Step Workflow
This protocol provides a self-validating system for handling the compound from receipt to disposal.
Caption: Figure 1: A step-by-step workflow for the safe handling of this compound.
Emergency and Spill Response
Immediate and correct action during an emergency can significantly mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[2][11].
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[2][11].
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[9][11].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5][9].
-
Small Spills (Solid): Wearing appropriate PPE, gently sweep up the material to avoid creating dust. Place it into a suitable, sealed container for disposal[1][9]. Clean the spill area with a wet cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
-
Large Spills: Evacuate the immediate area. Alert your laboratory supervisor and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment[10].
Disposal Plan: Responsible Stewardship
Chemical waste generators are responsible for the proper classification and disposal of waste[9].
-
Chemical Waste: All waste containing this compound, including surplus solid and solutions, must be collected in a clearly labeled, sealed, and compatible hazardous waste container[6][10]. Do not pour pyridine or its derivatives down the drain[7].
-
Contaminated Materials: Used gloves, weigh boats, pipette tips, and other contaminated disposable materials must be collected in a separate, sealed container labeled as hazardous waste[1][10].
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service, typically coordinated by your institution's EHS department. The likely disposal method is incineration at a permitted facility[1][12].
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Capot Chemical. (2013, September 20). Material Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Washington State University. Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine. Retrieved from [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. biosynth.com [biosynth.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
